molecular formula C9H19BO3 B1590502 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 61676-61-7

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No.: B1590502
CAS No.: 61676-61-7
M. Wt: 186.06 g/mol
InChI Key: AHCZPHINTQYKPU-UHFFFAOYSA-N
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Description

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C9H19BO3 and its molecular weight is 186.06 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4,6-trimethyl-2-propan-2-yloxy-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3)6-9(4,5)13-10/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCZPHINTQYKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500285
Record name 4,4,6-Trimethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborinane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61676-61-7
Record name 4,4,6-Trimethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborinane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Burlingame, CA – In the landscape of contemporary drug discovery and development, the strategic construction of complex molecular architectures is paramount. Among the myriad of tools available to the synthetic chemist, organoboron reagents have carved out an indispensable role, largely through their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of a particularly valuable, yet often overlooked, member of this class: 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS No. 61676-61-7).[1][2]

This document, intended for researchers, scientists, and professionals in drug development, will delve into the synthesis, properties, and applications of this versatile reagent, offering field-proven insights and detailed experimental protocols to empower its effective utilization in the laboratory.

Core Compound Profile

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a cyclic boronic ester that serves as a stable, efficient, and highly selective precursor for the in situ generation of boronic acids, key intermediates in carbon-carbon bond formation.[1][2]

PropertyValueSource
CAS Number 61676-61-7[1][2]
Molecular Formula C₉H₁₉BO₃[1][2]
Molecular Weight 186.06 g/mol [1][2]
Appearance Colorless to almost colorless clear liquidTCI Chemicals
Purity >97.0% (T)TCI Chemicals
Storage 2-8 °C[1]

Synthesis and Mechanism: A Tale of Esterification

The core transformation involves the reaction of triisopropyl borate with 2,4-pentanediol. The isopropoxy groups of the borate ester are exchanged with the hydroxyl groups of the diol, forming the stable six-membered dioxaborinane ring and releasing isopropanol as a byproduct. The reaction is typically driven to completion by the removal of the liberated isopropanol.

Synthesis_Mechanism TriisopropylBorate Triisopropyl Borate B(O-iPr)₃ Intermediate Tetrahedral Intermediate TriisopropylBorate->Intermediate + Pentanediol 2,4-Pentanediol Pentanediol->Intermediate Product 2-Isopropoxy-4,4,6-trimethyl- 1,3,2-dioxaborinane Intermediate->Product - 2 i-PrOH Byproduct Isopropanol (2 molecules) Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 BoronicEster 2-Isopropoxy-4,4,6-trimethyl- 1,3,2-dioxaborinane (hydrolyzed in situ) BoronicEster->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product RX R¹-X (Aryl/Vinyl Halide/Triflate) RX->OxAdd

Sources

An In-Depth Technical Guide to 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, a member of the dioxaborinane family, is a valuable organoborate reagent in modern organic synthesis.[1] Its utility primarily lies in its role as a precursor for the formation of boronic acid esters, which are key intermediates in the widely applied Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone in the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the physical properties, reactivity, and handling of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, offering insights for its effective application in research and development.

Chemical Identity and Physical Properties

CAS Number: 61676-61-7[2][3][4]

Molecular Formula: C₉H₁₉BO₃[2][3][5]

Molecular Weight: 186.06 g/mol [2]

IUPAC Name: 4,4,6-trimethyl-2-propan-2-yloxy-1,3,2-dioxaborinane[2][3]

The physical properties of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane are summarized in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive, peer-reviewed data is limited. Therefore, some values should be considered as indicative.

PropertyValueSource(s)
Appearance Colorless to almost colorless clear liquid
Boiling Point 59 °C[3]
Density 0.92 g/mL[6]
Purity >97.0%

Spectral Data

Detailed spectral data for 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is not widely available in public databases. Researchers utilizing this compound are advised to acquire their own analytical data (¹H NMR, ¹³C NMR, ¹¹B NMR, IR, and MS) to confirm identity and purity prior to use. For reference, the ¹¹B NMR chemical shift is a particularly useful tool for characterizing boronate esters.[7][8]

Reactivity and Applications

The primary application of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is as a borylating agent. It serves as a stable and convenient source for the preparation of boronic acid esters, which are essential partners in Suzuki-Miyaura cross-coupling reactions.[1] This reaction facilitates the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

The general workflow for its application is a two-step process:

  • Borylation: An organolithium or Grignard reagent, derived from an aryl or vinyl halide, reacts with 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane to form the corresponding boronic acid ester.

  • Suzuki-Miyaura Coupling: The resulting boronic acid ester is then coupled with an organic halide or triflate in the presence of a palladium catalyst and a base to yield the desired cross-coupled product.[9]

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln R1-Pd(II)L-X R1-Pd(II)L-X Pd(0)Ln->R1-Pd(II)L-X R1-Pd(II)L-R2 R1-Pd(II)L-R2 R1-Pd(II)L-X->R1-Pd(II)L-R2 Transmetalation R1-Pd(II)L-R2->Pd(0)Ln R1-R2 (Coupled Product) R1-R2 (Coupled Product) R1-Pd(II)L-R2->R1-R2 (Coupled Product) Reductive Elimination R1-X (Aryl/Vinyl Halide) R1-X (Aryl/Vinyl Halide) R1-X (Aryl/Vinyl Halide)->R1-Pd(II)L-X Oxidative Addition R2-B(OR)2 (Boronic Ester) R2-B(OR)2 (Boronic Ester) R2-B(OR)2 (Boronic Ester)->R1-Pd(II)L-R2 Base

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Borylation and Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for the synthesis of a biaryl compound using a dioxaborinane reagent. Note: This protocol should be adapted and optimized for the specific substrates and scale of the reaction.

Step 1: Synthesis of the Boronic Ester

  • To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aryl bromide (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Slowly add a solution of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.1 eq) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic ester.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a round-bottom flask, add the crude boronic ester from Step 1 (1.0 eq), the second aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and a suitable solvent (e.g., a mixture of toluene and water).

  • Add a base, such as sodium carbonate (2.0 eq), to the mixture.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Experimental_Workflow cluster_borylation Step 1: Borylation cluster_suzuki Step 2: Suzuki-Miyaura Coupling b1 Aryl Bromide + n-BuLi in THF at -78°C b2 Add 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane b1->b2 b3 Warm to RT, Quench, and Extract b2->b3 b4 Crude Boronic Ester b3->b4 s1 Boronic Ester + Aryl Halide + Pd Catalyst + Base b4->s1 Transfer to next step s2 Heat to Reflux s1->s2 s3 Workup and Extraction s2->s3 s4 Purification s3->s4 s5 Final Biaryl Product s4->s5

Caption: A schematic workflow for the two-step borylation and Suzuki-Miyaura coupling.

Safety and Handling

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a flammable liquid and can cause serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store this reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

Conclusion

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a useful and versatile reagent for the synthesis of boronic acid esters, which are critical intermediates in Suzuki-Miyaura cross-coupling reactions. While detailed physical and spectral data are not as readily available as for some of its analogs, its utility in synthetic chemistry is clear. By following appropriate safety precautions and employing a systematic approach to reaction optimization, researchers can effectively utilize this compound to construct complex molecular architectures for a wide range of applications, including drug discovery and materials science.

References

  • PubChem. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane 97.0+%, TCI America™. [Link]

  • Laboratorium Discounter. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane >97.0%(T) 5g. [Link]

  • P&S Chemicals. Product information, 2-Isopropoxy-4,4,6-trimethyl-[2][3]dioxaborinane. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

  • D'yakonov, V. A.; Dzhemilev, U. M. 11B NMR Spectroscopy of Organoboron Compounds. Russian Chemical Reviews, 2008 , 77(11), 993-1017. [Link]

  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]

Sources

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, focusing on its core molecular properties, synthesis, and critical applications in modern organic chemistry. As a stable and versatile boronic ester, it serves as an indispensable tool for the construction of complex molecular architectures.

Part 1: Core Molecular Profile and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible chemical synthesis. Stoichiometric accuracy, which is dependent on an exact molecular weight, is paramount.

Quantitative Data Summary

The essential physicochemical properties of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane are summarized below.

PropertyValue
Molecular Weight 186.06 g/mol [1]
Molecular Formula C₉H₁₉BO₃[1][2]
CAS Number 61676-61-7[1][2]
Appearance Liquid
Density 0.912 g/mL at 25 °C
Structural Representation

The molecule's structure, featuring a sterically hindered dioxaborinane ring derived from hexylene glycol, is the key to its enhanced stability compared to other boronic esters like pinacol esters. This stability prevents premature decomposition and facilitates its use as a reliable precursor.

G B B O1 O B->O1 O2 O B->O2 O_iso O B->O_iso C1 C O1->C1 C2 CH C1->C2 Me1 CH₃ C1->Me1 Me2 CH₃ C1->Me2 C3 C C2->C3 Me3 CH₃ C2->Me3 C3->O2 Me4 CH₃ C3->Me4 CH_iso CH O_iso->CH_iso Me_iso1 CH₃ CH_iso->Me_iso1 Me_iso2 CH₃ CH_iso->Me_iso2

Figure 1: Structure of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Part 2: Synthesis, Reactivity, and Field-Proven Applications

Synthesis Workflow: A Self-Validating Protocol

The reagent is synthesized via the transesterification of triisopropyl borate with 4-methyl-2,4-pentanediol (hexylene glycol). The causality behind this choice of diol is its ability to form a highly stable six-membered dioxaborinane ring.

Experimental Protocol: Synthesis

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under an inert argon atmosphere.

  • Reagents: Charge the flask with hexylene glycol (1.0 eq.), triisopropyl borate (1.1 eq.), and an anhydrous solvent capable of forming an azeotrope with isopropanol (e.g., toluene).

  • Reaction: Heat the mixture to reflux. The reaction progress is driven by the azeotropic removal of the isopropanol byproduct, which is collected in the Dean-Stark trap. This continuous removal of a product shifts the reaction equilibrium towards the desired boronic ester, a direct application of Le Châtelier's principle.

  • Monitoring (Self-Validation): The reaction is monitored by observing the volume of isopropanol collected. When the theoretical amount has been collected and no more is produced, the reaction is deemed complete. This provides an internal validation checkpoint.

  • Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the final high-purity liquid.

workflow cluster_reactants Reactants & Setup cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product R1 Hexylene Glycol (1.0 eq) P1 Heat to Reflux in Toluene R1->P1 R2 Triisopropyl Borate (1.1 eq) R2->P1 Setup Flask with Dean-Stark Trap (Inert Atmosphere) Setup->P1 P2 Azeotropic Removal of Isopropanol P1->P2 P3 Monitor Byproduct Collection (Self-Validation Step) P2->P3 W1 Solvent Removal (Rotary Evaporation) P3->W1 W2 Purification by Vacuum Distillation W1->W2 FP High-Purity Boronic Ester W2->FP

Figure 2: Synthesis workflow with an integrated self-validation checkpoint.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is in the in situ generation of boronic acids for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This is particularly advantageous when the required boronic acid is unstable, prone to protodeboronation, or not commercially available. The protocol involves a one-pot lithiation-borylation sequence followed by the cross-coupling itself.

Logic of the Workflow: The process begins with the deprotonation of an aryl or heteroaryl substrate with a strong base (e.g., n-BuLi) at low temperature to form an organolithium species. This highly reactive intermediate is then quenched with 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. The boronic ester is chosen for this step due to its high reactivity towards the organolithium and the stability of the resulting product, which can be directly used in the subsequent palladium-catalyzed coupling step without isolation.

logic_flow Start Ar-H (Aryl Substrate) Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Organolithium Ar-Li (Reactive Intermediate) Lithiation->Organolithium Borylation Borylation (Quench) Organolithium->Borylation Add 2-Isopropoxy-4,4,6-trimethyl- 1,3,2-dioxaborinane BoronicEster Ar-B(OR)₂ (In Situ Boronic Ester) Borylation->BoronicEster Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Ar'-X) BoronicEster->Coupling FinalProduct Ar-Ar' (Coupled Product) Coupling->FinalProduct

Figure 3: Logical relationship in a one-pot lithiation-borylation-coupling sequence.

References

  • PubChem Compound Summary for CID 579549, 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. National Center for Biotechnology Information. [Link]

  • Product information, 2-Isopropoxy-4,4,6-trimethyl-[1][2]dioxaborinane. P&S Chemicals. [Link]

Sources

An In-Depth Technical Guide to 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane: Structure, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. Among the vast arsenal of reagents available for carbon-carbon bond formation, boronic acid derivatives stand out for their versatility, stability, and functional group tolerance, particularly in the context of palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth technical overview of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS No. 61676-61-7), a key reagent for the in situ formation and protection of boronic acids.[1][2] We will delve into its unique structural features, provide field-proven insights into its synthesis and application, and explain the causal relationships behind its utility, empowering scientists to leverage this reagent to its full potential in complex molecule synthesis.

The Dioxaborinane Advantage: Understanding the Core Structure

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane belongs to the class of borate esters. Its structure is characterized by a six-membered dioxaborinane ring, which is formed from the protection of a boron atom by 2-methyl-2,4-pentanediol (also known as hexylene glycol). An isopropoxy group is also attached to the boron atom.

Caption: Molecular structure of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

The IUPAC name for this compound is 4,4,6-trimethyl-2-propan-2-yloxy-1,3,2-dioxaborinane.[1] Its molecular formula is C₉H₁₉BO₃, and it has a molecular weight of 186.06 g/mol .[1][2]

The Significance of the Six-Membered Ring: Enhanced Stability

In the realm of boronic acid chemistry, the most commonly employed protecting group is pinacol, which forms a five-membered dioxaborolane ring. However, the six-membered dioxaborinane ring of the title compound offers a distinct thermodynamic advantage. Studies on the relative stability of boronic esters have shown that six-membered rings are generally more thermodynamically stable than their five-membered counterparts.[3] This increased stability can be attributed to reduced ring strain.

This enhanced stability is not merely a theoretical curiosity; it has practical implications in the laboratory. It can lead to:

  • Reduced decomposition during purification by silica gel chromatography.

  • Greater resistance to hydrolysis , which is a common pathway for the degradation of boronic esters.[4][5]

  • Improved shelf-life and handling characteristics.

For drug development professionals, where process robustness and reproducibility are paramount, the inherent stability of the 4,4,6-trimethyl-1,3,2-dioxaborinane protecting group can be a significant asset, leading to more consistent reaction outcomes and higher purity of intermediates.

Synthesis and Physicochemical Properties

The synthesis of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is typically achieved through the condensation reaction of triisopropyl borate with 2-methyl-2,4-pentanediol. This reaction is an equilibrium process where the removal of the isopropanol byproduct drives the reaction to completion.

General Synthesis Protocol

Objective: To synthesize 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Materials:

  • Triisopropyl borate

  • 2-Methyl-2,4-pentanediol (Hexylene Glycol)

  • Anhydrous toluene (or another suitable solvent for azeotropic removal of isopropanol)

  • Dean-Stark apparatus or equivalent setup for removal of volatiles

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add equimolar amounts of triisopropyl borate and 2-methyl-2,4-pentanediol.

  • Add a sufficient volume of anhydrous toluene to facilitate azeotropic removal of the isopropanol byproduct.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by observing the collection of isopropanol in the Dean-Stark trap. The reaction is complete when no more isopropanol is collected.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by distillation under reduced pressure to yield pure 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane as a colorless liquid.

Causality Behind Experimental Choices: The use of a Dean-Stark apparatus is crucial for driving the equilibrium towards the product by continuously removing the isopropanol formed during the transesterification reaction. Anhydrous conditions are necessary to prevent the hydrolysis of the borate esters.

Physicochemical Data
PropertyValueSource(s)
CAS Number 61676-61-7[1][2]
Molecular Formula C₉H₁₉BO₃[1][2]
Molecular Weight 186.06 g/mol [1][2]
Appearance Colorless liquid[2]
Purity >95%[2]
Storage 2-8 °C[2]
SMILES C(C)(C)OB1OC(CC(O1)(C)C)C[2]

Safety Information: 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a flammable liquid and vapor and causes serious eye damage.[1] Appropriate personal protective equipment should be worn, and the compound should be handled in a well-ventilated fume hood.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is as a precursor for the formation of boronic esters, which are key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction is one of the most powerful and widely used methods for the formation of C-C bonds in modern organic synthesis.[8]

In Situ Formation of Boronic Esters

A significant advantage of using 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is its ability to react with organometallic reagents (e.g., Grignard or organolithium reagents) to form the corresponding boronic esters in situ. This approach avoids the isolation of often unstable free boronic acids.

Caption: General workflow for Suzuki-Miyaura coupling using in situ generated boronic esters.

Representative Protocol: Synthesis of 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane

The following protocol demonstrates the reaction of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane with a Grignard reagent to form a stable, isolable arylboronic ester, which is a direct precursor for Suzuki-Miyaura coupling reactions.

Objective: To synthesize 4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane.[9]

Materials:

  • 2-Isopropoxy-4,4,6-trimethyl-[4][10][11]dioxaborinane

  • Phenylmagnesium bromide (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1N aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for flash chromatography

Procedure:

  • To a solution of 2-isopropoxy-4,4,6-trimethyl-[4][10][11]dioxaborinane (1.5 eq.) in dry THF under an argon atmosphere, add a solution of phenylmagnesium bromide (1.0 eq.) dropwise at room temperature.[9]

  • Stir the reaction mixture at ambient temperature for 2 hours.[9]

  • Cool the reaction flask to 0 °C and add 1N aqueous hydrochloric acid dropwise.[9]

  • Allow the mixture to warm to ambient temperature and stir for 1 hour.[9]

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 times).[9]

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the residue by flash chromatography on silica gel (5% ethyl acetate in hexanes) to obtain the title compound.[9]

Self-Validating System: The success of this reaction can be validated by spectroscopic analysis of the purified product. The expected NMR data provides a clear fingerprint for the desired compound.

Spectroscopic Data for 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane: [9]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.84 (d, J=7.3 Hz, 2H), 7.40 (t, J=7.3 Hz, 1H), 7.36 (t, J=7.9 Hz, 2H), 4.36 (m, 1H), 1.87 (dd, J=13.9 Hz, J=3.3 Hz, 1H), 1.62 (t, J=11.7 Hz, 1H), 1.41 (d, J=6.5 Hz, 6H), 1.38 (d, J=7.4 Hz, 3H).

  • ¹³C NMR (100.6 MHz, CDCl₃): δ 133.6, 130.2, 127.3, 70.8, 64.9, 45.9, 31.2, 28.1, 23.1.

  • ¹¹B NMR (128.3 MHz, CDCl₃): δ 26.8.

General Protocol for Suzuki-Miyaura Cross-Coupling

The aryl dioxaborinane boronic ester synthesized above can then be used in a standard Suzuki-Miyaura coupling reaction.

Objective: To perform a Suzuki-Miyaura cross-coupling of an aryl dioxaborinane boronic ester with an aryl halide.

Materials:

  • Aryl dioxaborinane boronic ester (e.g., 4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane)

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene, Dioxane, DME, often with water)

Procedure:

  • In a reaction vessel, combine the aryl dioxaborinane boronic ester (1.1-1.5 eq.), the aryl halide (1.0 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

  • Add the appropriate solvent system.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization.

Expertise & Experience: The choice of catalyst, base, and solvent is crucial and often substrate-dependent. For electron-rich arylboronic acids, anhydrous conditions may be preferable, while electron-poor systems often benefit from aqueous conditions.[12] The greater stability of the dioxaborinane ester can be particularly advantageous in prolonged reactions or with challenging substrates, minimizing protodeboronation, a common side reaction that plagues less stable boronic acid derivatives.

Conclusion

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a valuable and robust reagent for the synthesis of complex organic molecules. Its key structural feature, the six-membered dioxaborinane ring, imparts greater thermodynamic stability compared to the more common pinacol-derived boronic esters. This stability translates into practical advantages for researchers and drug development professionals, including improved handling, purification, and reaction consistency. By serving as an excellent precursor for the in situ generation of boronic esters for Suzuki-Miyaura cross-coupling reactions, this compound facilitates the efficient and reliable construction of critical carbon-carbon bonds, making it an indispensable tool in the modern synthetic chemist's toolkit.

References

  • Fisher Scientific. (n.d.). 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane 97.0+%, TCI America™. Retrieved from [Link]

  • Li, W., & Burgess, K. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Organic Letters, 11(15), 3251–3254. Available from: [Link]

  • Roy, C., & Brown, H. C. (2007). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. The Journal of Organic Chemistry, 72(10), 3544–3547. Available from: [Link]

  • Roy, A., & Brown, H. C. (2006). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Journal of Organometallic Chemistry, 691(26), 5435-5441. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. PubChem Compound Database. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]

  • Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and -alkenylpurine derivatives. Collection of Czechoslovak Chemical Communications, 66(8), 1190-1206. Available from: [Link]

Sources

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Introduction: A Versatile Boronic Ester for Modern Synthesis

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a key organoboron compound belonging to the family of boronic esters.[1][2] Specifically, it is a six-membered cyclic ester known as a dioxaborinane.[1] These compounds serve as stable, easily handleable, and highly effective precursors to boronic acids, which are indispensable in a wide array of modern organic transformations. Their most prominent application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[3][4] The title compound is a selective reagent for preparing other boronic acid esters at moderate temperatures, avoiding the need for cryogenic conditions.[5] This guide provides a detailed protocol for its synthesis, grounded in the principles of esterification chemistry, and offers practical insights for researchers in synthetic chemistry and drug development.

Reaction Principle and Mechanism: The Esterification Pathway

The synthesis of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is achieved through a transesterification reaction. In this process, the isopropyl groups of triisopropyl borate are exchanged for the hydroxyl groups of 2,4-dimethyl-2,4-pentanediol (also known as hexylene glycol).

The overall reaction is an equilibrium process:

Triisopropyl borate + 2,4-Dimethyl-2,4-pentanediol ⇌ 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane + 2 Isopropanol

To drive the equilibrium towards the product side, the isopropanol byproduct is typically removed from the reaction mixture by distillation as it forms.

The mechanism involves a nucleophilic attack of the diol's hydroxyl group on the electron-deficient boron atom of the borate ester.[6] The boron atom in triisopropyl borate is sp²-hybridized with a vacant p-orbital, making it susceptible to nucleophilic attack.[1] The reaction proceeds through a tetrahedral intermediate. A proton transfer and subsequent elimination of isopropanol lead to the formation of the more stable six-membered dioxaborinane ring.[6]

Figure 1: Overall Synthesis Reaction.

Detailed Experimental Protocol

This protocol is adapted from analogous procedures for the synthesis of boronic esters from diols and borate esters.[7][8]

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )AmountMoles (mol)Notes
Triisopropyl borate5419-55-6188.08188.1 g (220 mL)1.0Purity >98%. Highly flammable and moisture sensitive.[9][10]
2,4-Dimethyl-2,4-pentanediol107-41-5118.17118.2 g (128 mL)1.0Also known as hexylene glycol. Purity >99%. Skin and eye irritant.[11][12]
Equipment
  • 500 mL three-neck round-bottom flask

  • Heating mantle with a magnetic stirrer and stir bar

  • Distillation head with a condenser (Vigreux column is recommended for fractional distillation)

  • Receiving flask

  • Thermometer and adapter

  • Inert gas inlet (Nitrogen or Argon)

  • Glass stoppers

Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble the reaction apparatus. The three-neck flask should be fitted with the distillation head, a thermometer to monitor the vapor temperature, and a gas inlet. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas to exclude moisture, as triisopropyl borate is moisture sensitive.[9][13]

  • Charging the Flask: To the reaction flask, add 2,4-dimethyl-2,4-pentanediol (118.2 g, 1.0 mol) and triisopropyl borate (188.1 g, 1.0 mol). Add a magnetic stir bar.

  • Reaction Initiation: Begin stirring the mixture and gently heat it using the heating mantle. The reaction mixture will become a homogeneous solution.

  • Distillation and Monitoring: Continue heating the mixture. The temperature of the reaction will rise, and isopropanol (boiling point: 82.5 °C) will begin to distill off as the reaction proceeds. The vapor temperature at the distillation head should be monitored and maintained near the boiling point of isopropanol. The reaction is driven to completion by the continuous removal of this byproduct. A similar synthesis for a related pinacol ester is heated to around 90 °C and maintained for several hours.[7][8] The reaction can be monitored by observing the volume of isopropanol collected. The theoretical yield of isopropanol is approximately 152 mL (2.0 mol).

  • Reaction Completion: The reaction is considered complete when isopropanol ceases to distill, and the pot temperature begins to rise significantly above the boiling point of isopropanol. This typically takes several hours.

  • Purification by Vacuum Distillation: Once the reaction is complete, allow the flask to cool slightly. Reconfigure the apparatus for vacuum distillation. The crude product, 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, is then purified by distillation under reduced pressure. This step is crucial to remove any unreacted starting materials or high-boiling impurities.

  • Product Collection: Collect the fraction corresponding to the boiling point of the desired product. While the exact boiling point for this specific compound is not widely published, related compounds like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane distill at approximately 73 °C at 15 mmHg.[3][14] The purified product should be a colorless liquid.[15]

  • Storage: The final product should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) to protect it from moisture.[16]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product prep1 Dry all glassware in oven prep2 Assemble apparatus under inert gas (N2/Ar) prep1->prep2 react1 Charge flask with 2,4-dimethyl-2,4-pentanediol and triisopropyl borate prep2->react1 react2 Heat and stir mixture react1->react2 react3 Distill off isopropanol byproduct (~82.5 °C) react2->react3 react4 Monitor reaction until distillation ceases react3->react4 workup1 Cool reaction mixture react4->workup1 workup2 Reconfigure for vacuum distillation workup1->workup2 workup3 Purify product under reduced pressure workup2->workup3 workup4 Collect pure product fraction workup3->workup4 final1 Store under inert atmosphere workup4->final1

Figure 2: Experimental Workflow for Synthesis.

Characterization

The purified product should be characterized to confirm its identity and purity.

  • Appearance: Colorless to almost colorless clear liquid.[15][17]

  • Boiling Point: As noted, the exact boiling point under vacuum should be determined experimentally.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive methods for structural confirmation. For the analogous compound, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, characteristic peaks are observed which can be used as a reference point for interpreting the spectra of the title compound.[18]

  • Purity: Purity can be assessed by Gas Chromatography (GC), although boronic esters can sometimes show instability under GC conditions.[7][8]

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

SubstanceCAS NumberHazardsPPE & Handling Precautions
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (Product)61676-61-7Flammable liquid and vapor (H226), Causes serious eye damage (H318).[16][19]Wear chemical splash goggles and protective gloves.[16] Keep away from heat, sparks, and open flames.[15] Store in a cool, well-ventilated area.[20]
Triisopropyl borate (Reactant)5419-55-6Highly flammable liquid and vapor (H225), Moisture sensitive.[10][21] May cause CNS depression and damage to the liver and kidneys.[9]Use in a chemical fume hood.[9] Ground and bond containers when transferring.[10] Wear chemical splash goggles and protective gloves.[9] Store under a nitrogen blanket, protected from moisture.[9]
2,4-Dimethyl-2,4-pentanediol (Reactant)107-41-5Causes skin irritation (H315) and serious eye irritation (H319).[11][12] Combustible liquid.[11]Wear protective gloves and eye protection.[11][22] Keep away from open flames and hot surfaces.[11]
Isopropanol (Byproduct)67-63-0Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.Handle in a well-ventilated area. Keep away from ignition sources. Wear eye protection.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][11][16]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9][11]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[16][21]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[16][21]

Spill & Disposal:

  • In case of a spill, remove all sources of ignition.[23] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[23]

  • Dispose of chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

  • Low Yield: This is often due to incomplete reaction. Ensure that isopropanol is efficiently removed during the reaction. Using a Vigreux column can improve the separation. Also, verify that the starting materials are anhydrous, as water will consume the triisopropyl borate.[9]

  • Purification Difficulties: If the product is difficult to separate from starting materials by distillation, ensure the vacuum is sufficiently low and the column provides adequate separation efficiency. A small amount of unreacted diol can sometimes be challenging to remove.

  • Product Decomposition: Boronic esters can be sensitive to hydrolysis. Ensure all equipment is dry and the final product is stored under an inert atmosphere to maintain its integrity.[4]

References

  • Material Safety Data Sheet - Triisopropyl borate, 98+%. Cole-Parmer. [URL: https://www.coleparmer.
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]
  • SAFETY DATA SHEET - 2-Methyl-2,4-pentanediol. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC127000010]
  • Triisopropyl borate - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB7853784_EN.htm]
  • Safety Data Sheet - 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Angene Chemical. [URL: https://www.angene.com/msds/61676-61-7.pdf]
  • Safety Data Sheet - 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Fluorochem. [URL: https://www.fluorochem.co.uk/images/msds/f751290.pdf]
  • SAFETY DATA SHEET - Triisopropyl borate. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC175920010]
  • TRIISOPROPYL BORATE. CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chemical/4458]
  • SAFETY DATA SHEET - Triisopropyl borate. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/MSDS/A17592_MTR_EN.pdf]
  • Boronic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Boronic_acid]
  • 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12493145]
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Benchchem. [URL: https://www.benchchem.com/product/b108313]
  • Boronic Acids & Derivatives. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Safety Data Sheet: 2-Methyl-2,4-pentanediol. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-CN17-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg5MDd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaGEzLzkwNzgxNDQ0MDIxNDIucGRmfDE5YjE1YmY3N2QyN2E1ZGYzYjQyNWEzMjY0MzkxZjQ3ZGY2M2I1M2Q0YjM2ZjI0Y2Q1M2Y4Y2Q3YjU1M2JkYmM]
  • Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cc/d4cc02999b]
  • SAFETY DATA SHEET - 2,4-Dimethyl-2,4-pentanediol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/305383]
  • 2-Methyl-2,4-pentanediol for synthesis. Merck. [URL: https://www.sigmaaldrich.com/DE/en/product/mm/820819]
  • Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo00039a002]
  • 2,4-Dimethyl-2,4-pentanediol 99%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/305383]
  • 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/I0833]
  • 2-Isopropoxy-4,4,6-trimethyl-[1][9][11]dioxaborinane. Anderson Development Company. [URL: https://www.andersondevelopment.com/products/2-isopropoxy-4-4-6-trimethyl-1-3-2-dioxaborinane]

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/61676-62-8.htm]
  • 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. ChemShuttle. [URL: https://www.chemshuttle.com/product-details/189176/2-isopropoxy-4-4-6-trimethyl-1-3-2-dioxaborinane]
  • SAFETY DATA SHEET - 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC385150010]
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(61676-62-8) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_61676-62-8_1HNMR.htm]
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/417149]
  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v96p0277]
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical Properties,Uses,Production. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7853784.htm]
  • 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane 97.0+%, TCI America™. Fisher Scientific. [URL: https://www.fishersci.ca/shop/products/2-isopropoxy-4-4-6-trimethyl-1-3-2-dioxaborinane-97-0-tci-america/I083325G]

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A Comprehensive Technical Guide to 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, a key organoboron reagent in modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's nomenclature, structural characteristics, physicochemical properties, and synthesis. It places a strong emphasis on its strategic applications, particularly as a precursor in Suzuki-Miyaura cross-coupling reactions, and offers critical insights into its practical advantages. A significant portion of this guide is dedicated to distinguishing this compound from its more common structural analog, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to prevent common points of confusion in reagent selection and application.

Nomenclature and Structural Elucidation

A precise understanding of a reagent's identity is fundamental to its effective application. This section clarifies the formal nomenclature and structure of the title compound and its common analog.

IUPAC Name and CAS Identification

The compound is registered under the following identifiers:

  • Common Name: 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane[1][2]

  • IUPAC Name: 4,4,6-trimethyl-2-propan-2-yloxy-1,3,2-dioxaborinane[3]

  • CAS Number: 61676-61-7[1][2][3]

  • Molecular Formula: C9H19BO3[1][3]

  • Molecular Weight: Approximately 186.06 g/mol [3]

Chemical Structure

The structure features a six-membered dioxaborinane ring. This ring is formed from a boron atom bonded to two oxygen atoms, which are part of a hexane-diol backbone. The boron atom is also bonded to an isopropoxy group.

cluster_main 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane B B O1 O B->O1 O2 O B->O2 O_iso O B->O_iso C6 CH O1->C6 C_iso CH O_iso->C_iso CH3_iso1 CH₃ C_iso->CH3_iso1 CH3_iso2 CH₃ C_iso->CH3_iso2 C4 C C4->O2 CH3_C4_1 CH₃ C4->CH3_C4_1 CH3_C4_2 CH₃ C4->CH3_C4_2 C5 CH₂ C5->C4 C6->C5 CH3_C6 CH₃ C6->CH3_C6

Caption: Chemical structure of the title compound.

Structural Comparison: Dioxaborinane vs. Dioxaborolane

In chemical catalogs and literature, 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is often confused with its five-membered ring analog, derived from pinacol. This analog, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 61676-62-8), is also known as isopropoxyboronic acid pinacol ester.[4][5] The structural distinction is critical as the ring size and substitution pattern can influence the reagent's stability, reactivity, and the steric environment of the resulting boronic esters.

Caption: Comparison of Dioxaborinane and Dioxaborolane structures.

Physicochemical Properties and Safety Data

Understanding the physical properties and safety hazards is paramount for safe handling and experimental design.

Property2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneReference(s)
CAS Number 61676-61-761676-62-8[3][4]
Molecular Formula C9H19BO3C9H19BO3[3][4]
Molecular Weight 186.06 g/mol 186.06 g/mol [3][4]
Appearance Colorless to almost colorless clear liquidColorless liquid or crystals[4]
Boiling Point Data not specified73 °C @ 15 mmHg[6]
Density Data not specified0.912 g/mL at 25 °C[6]
Flash Point Data not specified43 °C (109 °F)[4][6]
GHS Hazard Statements H226: Flammable liquid and vapor; H318: Causes serious eye damageH226, H315, H318, H335[3][7]
Storage Conditions Store at 2-8 °CStore under inert atmosphere, 2-8 °C[2][8]

Synthesis and Reaction Mechanism

General Synthetic Strategy: Transesterification

The synthesis of dioxaborinanes and dioxaborolanes is typically achieved via a transesterification reaction. This involves the reaction of a borate ester, such as triisopropyl borate, with a suitable diol. The equilibrium is driven forward by the removal of the alcohol byproduct (isopropanol in this case), often through distillation. For the title compound, the required diol is 2-methyl-2,4-pentanediol (also known as hexylene glycol).

Experimental Protocol: Synthesis of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

This protocol is a representative procedure based on established methods for analogous boronic esters.[9][10]

Materials:

  • Triisopropyl borate

  • 2-Methyl-2,4-pentanediol

  • Toluene (or another suitable solvent for azeotropic removal of isopropanol)

  • Reaction flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is oven-dried to prevent hydrolysis of the borate esters.

  • Charging Reactants: To the reaction flask, add 2-methyl-2,4-pentanediol (1.0 equivalent) and triisopropyl borate (1.1 equivalents). Add toluene to facilitate azeotropic removal of the byproduct.

  • Reaction: Heat the mixture to reflux. The isopropanol byproduct will co-distill with toluene and be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the amount of isopropanol collected. The reaction is typically complete when the theoretical amount of isopropanol has been removed.

  • Purification: Once the reaction is complete, cool the mixture to room temperature. The solvent and any excess triisopropyl borate can be removed under reduced pressure. The final product is typically purified by vacuum distillation to yield a colorless liquid.

Synthesis Workflow Diagram

G start Assemble Dry Glassware under Inert Atmosphere reactants Charge Flask: 1. 2-Methyl-2,4-pentanediol 2. Triisopropyl Borate 3. Toluene start->reactants reaction Heat to Reflux Collect Isopropanol via Dean-Stark Trap reactants->reaction monitor Monitor Isopropanol Collection to Completion reaction->monitor monitor->reaction Incomplete workup Cool to Room Temp Remove Solvent under Reduced Pressure monitor->workup Complete purify Purify by Vacuum Distillation workup->purify product Obtain Pure Product: 2-Isopropoxy-4,4,6-trimethyl- 1,3,2-dioxaborinane purify->product

Caption: General workflow for the synthesis of the title compound.

Applications in Organic Synthesis and Drug Development

The primary utility of this reagent lies in its role as a stable, handleable precursor for the in-situ generation of boronic acids or their direct use as boronic esters in cross-coupling reactions.

Precursor for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This reaction requires an organoboron species, typically a boronic acid or a boronic ester.

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane serves as a selective reagent for preparing the requisite boronic acid esters from organometallic reagents (e.g., Grignard or organolithium compounds).[11] A key advantage is its efficacy at temperatures that do not require cryogenic techniques, offering a more practical and scalable alternative to other borylation methods.[11][12]

Workflow: Aryl Boronic Ester Synthesis for Suzuki Coupling

reagent1 Aryl Halide (Ar-X) e.g., Bromobenzene step1 Metal-Halogen Exchange (e.g., +n-BuLi) reagent1->step1 intermediate Aryl Lithium (Ar-Li) Highly Reactive Intermediate step1->intermediate step2 Borylation (Quench Ar-Li) intermediate->step2 reagent2 Borylation Reagent 2-Isopropoxy-4,4,6-trimethyl- 1,3,2-dioxaborinane reagent2->step2 product Aryl Dioxaborinane Ester Stable Intermediate for Coupling step2->product step3 Suzuki-Miyaura Coupling (Pd Catalyst, Base, Ar'-X) product->step3 final_product Biaryl Product (Ar-Ar') Target Molecule step3->final_product

Caption: Workflow for Suzuki coupling using the dioxaborinane reagent.

Other Industrial Applications

Beyond its role in fine chemical synthesis, this organoborate also serves as a boron source in various industrial applications, including the formulation of corrosion inhibitors and biocides for petroleum products.[11]

Safety and Handling

As a flammable liquid that can cause serious eye damage, proper personal protective equipment (PPE) is mandatory.[3]

  • Engineering Controls: Work in a well-ventilated fume hood.

  • PPE: Wear safety glasses with side shields or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

  • Handling: The compound is moisture-sensitive.[6] Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Storage: Store in a cool, dry place away from ignition sources.[2] Recommended storage temperature is between 2-8 °C.[2]

Conclusion

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a valuable and highly selective reagent for organic synthesis. Its primary strength lies in the preparation of boronic esters for Suzuki-Miyaura cross-coupling reactions under operationally convenient, non-cryogenic conditions. A clear understanding of its structure, particularly in contrast to its pinacol-derived analog, is essential for leveraging its full potential in research and development. Adherence to strict safety and handling protocols is necessary to ensure its effective and safe utilization in the laboratory.

References

  • Alfa Chemistry. Isopropoxyboronic acid pinacol ester.

  • PubChem. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

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  • Fisher Scientific. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 94%.

  • Watson International Ltd. Isopropoxyboronic acid pinacol ester CAS 61676-62-8.

  • Thermo Fisher Scientific. Pinacolborane, 97%.

  • ChemShuttle. 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

  • Spectrum Chemical. 2-Isopropoxy-4455-tetramethyl-132-dioxaborolane.

  • BLDpharm. 61676-62-8|2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Sigma-Aldrich. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Wikipedia. Pinacolborane.

  • Thermo Fisher Scientific. Pinacolborane, 97%, stabilized.

  • LookChem. Cas 61676-62-8,2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • ChemicalBook. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis.

  • ChemicalBook. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Anderson Development Company. 2-Isopropoxy-4,4,6-trimethyl-[1][3][4]dioxaborinane.

  • Ambeed. 61676-62-8|2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • PubChem. Pinacol.

  • TCI Chemicals. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

  • Apicule. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No: 61676-62-8) API Intermediate Manufacturers.

  • Fisher Scientific. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane 97.0+%, TCI America™.

  • Anderson Development Company. 2-Isopropoxy-4,4,5,5-tetramethyl-[1][3][4]dioxaborolane.

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A Comprehensive Spectroscopic Guide to 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS No. 61676-61-7), a key organoborate reagent. While direct experimental spectra for this specific compound are not widely published, this document, grounded in fundamental spectroscopic principles and data from analogous structures, offers a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who utilize boronate esters in their synthetic workflows.

Introduction: The Significance of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane belongs to the family of boronate esters, which are pivotal intermediates in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. The dioxaborinane ring, derived from 2-methyl-2,4-pentanediol, imparts specific stability and reactivity to the molecule. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

This guide will elucidate the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a detailed interpretation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of the precursor alcohol, 2-methyl-2,4-pentanediol, and established substituent effects of the boronate ester linkage.[1][2][3]

Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a~1.25s6H-
H-b~1.40d3H~6.0
H-c~1.6-1.8m2H-
H-d~4.2-4.4m1H-
H-e~1.15d6H~6.0
H-f~4.5-4.7sept1H~6.0

Interpretation and Rationale:

  • Singlet at ~1.25 ppm (H-a): The two methyl groups at the C4 position are chemically equivalent and have no adjacent protons, resulting in a singlet integrating to 6 protons.

  • Doublet at ~1.40 ppm (H-b): The methyl group at the C6 position is coupled to the single proton at C6 (H-d), leading to a doublet.

  • Multiplet at ~1.6-1.8 ppm (H-c): The two diastereotopic protons on the C5 methylene group are coupled to the proton at C6 (H-d), resulting in a complex multiplet.

  • Multiplet at ~4.2-4.4 ppm (H-d): The proton at the C6 position is coupled to the C5 methylene protons and the C6 methyl protons, leading to a complex multiplet.

  • Doublet at ~1.15 ppm (H-e): The two methyl groups of the isopropoxy moiety are equivalent and are coupled to the methine proton (H-f), resulting in a doublet.

  • Septet at ~4.5-4.7 ppm (H-f): The methine proton of the isopropoxy group is coupled to the six equivalent methyl protons (H-e), resulting in a septet.

Diagram of Molecular Structure with Proton Assignments:

Caption: Molecular structure of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane with proton assignments.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are based on the known spectrum of 2-methyl-2,4-pentanediol and standard substituent effects.[4]

Assignment Predicted δ (ppm)
C4~70-72
C5~50-52
C6~65-67
C4-CH₃~28-30
C6-CH₃~23-25
O-CH(CH₃)₂~68-70
O-CH(CH₃)₂~24-26

Interpretation and Rationale:

  • The chemical shifts of the carbons in the dioxaborinane ring (C4, C5, C6) are shifted downfield compared to the parent diol due to the deshielding effect of the boronate ester.

  • The two methyl groups at C4 are equivalent, as are the two methyl groups of the isopropoxy moiety.

  • The number of distinct signals in the ¹³C NMR spectrum is a key indicator of the molecule's symmetry.

Predicted ¹¹B NMR Spectrum

¹¹B NMR is particularly useful for characterizing organoboron compounds. The chemical shift of the boron nucleus is highly sensitive to its coordination environment.[5][6]

Nucleus Predicted δ (ppm) Hybridization
¹¹B~28-33sp²

Interpretation and Rationale:

  • The boron atom in 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is tricoordinate and sp² hybridized, existing in a trigonal planar geometry. This environment typically results in a chemical shift in the range of 28-33 ppm.[7][8]

  • The presence of a single, relatively sharp peak in this region is a strong confirmation of the formation of the boronate ester.

  • Tetrahedral, sp³ hybridized boron species, which could arise from coordination with a Lewis base, would appear significantly upfield.[9]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or d₆-DMSO) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is generally suitable for non-polar analytes, while d₆-DMSO can be used for more polar compounds.[10][11]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (~0-10 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹¹B NMR Acquisition:

    • Use a broadband probe tuned to the ¹¹B frequency.

    • It is advisable to use quartz NMR tubes to avoid a broad background signal from borosilicate glass tubes.[5]

    • Acquire a proton-decoupled ¹¹B spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Predicted Key IR Absorptions
Wavenumber (cm⁻¹) Vibration Intensity
2980-2850C-H stretch (alkane)Strong
1380-1360B-O stretch (asymmetric)Strong
1250-1200C-O stretchStrong
1150-1050C-O stretchStrong

Interpretation and Rationale:

  • C-H Stretching: Strong absorptions in the 2980-2850 cm⁻¹ region are characteristic of the numerous sp³ C-H bonds in the methyl and methylene groups.[12][13]

  • B-O Stretching: The most diagnostic peaks for boronate esters are the strong B-O stretching vibrations, which are typically observed in the 1380-1360 cm⁻¹ region.[14] The presence of a strong band in this region is a key indicator of the dioxaborinane ring.

  • C-O Stretching: Strong C-O stretching bands are expected in the 1250-1050 cm⁻¹ region, arising from the C-O bonds of the dioxaborinane ring and the isopropoxy group.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in a solution cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder (or the pure solvent).

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is 186.06 g/mol .[15] Therefore, the molecular ion peak (M⁺) is expected at m/z = 186.

  • Major Fragment Ions: The fragmentation of the molecular ion is likely to proceed through the loss of stable neutral fragments and the formation of stable carbocations.

Predicted m/z Proposed Fragment Loss
171[M - CH₃]⁺Loss of a methyl radical
143[M - C₃H₇]⁺Loss of an isopropyl radical
127[M - OC₃H₇]⁺Loss of an isopropoxy radical
101[M - C₆H₁₃O]⁺Cleavage of the dioxaborinane ring
59[C₃H₇O]⁺Isopropoxy cation

Proposed Fragmentation Pathway:

fragmentation M [C9H19BO3]+• m/z = 186 F171 [C8H16BO3]+ m/z = 171 M->F171 - •CH3 F143 [C6H12BO3]+ m/z = 143 M->F143 - •C3H7 F127 [C6H12BO2]+ m/z = 127 M->F127 - •OC3H7 F59 [C3H7O]+ m/z = 59 M->F59 rearrangement F101 [C4H8BO2]+ m/z = 101 F127->F101 - C2H2

Caption: Proposed mass spectrometry fragmentation pathway for 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). GC-MS is often suitable for volatile and thermally stable compounds like boronate esters.

  • Ionization Method: Electron Ionization (EI) is a common method for GC-MS and will likely produce the fragmentation pattern described above.[16][17] Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that may yield a more prominent molecular ion peak.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Summary of Predicted Spectral Data

Technique Key Predicted Features
¹H NMR Multiplets for ring protons, septet and doublet for isopropoxy group, singlets for gem-dimethyl groups.
¹³C NMR 7 distinct carbon signals.
¹¹B NMR A single peak around 28-33 ppm.
IR Strong B-O stretch at ~1380-1360 cm⁻¹, strong C-O stretches at 1250-1050 cm⁻¹, and strong C-H stretches at 2980-2850 cm⁻¹.
MS (EI) Molecular ion at m/z = 186, with key fragments at m/z = 171, 143, 127, 101, and 59.

Conclusion

This guide provides a detailed and scientifically grounded prediction of the key spectral data for 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. By understanding these expected NMR, IR, and MS features, researchers can confidently identify this compound, monitor its formation and consumption in reactions, and assess its purity. The provided experimental protocols offer a starting point for obtaining high-quality spectral data in the laboratory.

References

  • PubChem. (n.d.). 2-Methyl-(R)-2,4-pentanediol. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹¹B NMR spectrum of chiral dioxaborinane (T1B1‐N). Retrieved from [Link]

  • Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

  • Sumerlin, B. S., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • ATB. (n.d.). (4S)-2-Methyl-2,4-pentanediol | C6H14O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • MDPI. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(15), 4987.
  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

  • ResearchGate. (2006, August). A new program to 13C NMR spectrum prediction based on tridimensional models. Retrieved from [Link]

  • YouTube. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]

  • PROSPRE. (n.d.). 1 H NMR Predictor. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2019). 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. ACS Omega, 4(26), 21957–21964.
  • YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

  • CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]

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  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • University of Puget Sound. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-METHYL-2,4-PENTANEDIOL. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Retrieved from [Link]

  • ScienceDirect. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 214, 244-256.
  • Semantic Scholar. (2024). B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling and Application of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, a key reagent in modern organic synthesis. The focus is on ensuring laboratory safety through detailed handling and disposal protocols while also providing insights into its synthesis and application, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Introduction

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS No. 61676-61-7) is an organoborate ester that serves as a versatile building block in organic chemistry.[1][2] Its utility is most pronounced as a precursor in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[3] Understanding the properties, safe handling, and reactivity of this compound is paramount for its effective and safe utilization in a research and development setting. This guide aims to provide the necessary technical information to achieve these goals.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a reagent is the foundation of its safe and effective use. The key properties of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane are summarized in the table below.

PropertyValueSource
Molecular Formula C9H19BO3[1][2]
Molecular Weight 186.06 g/mol [1][2]
Appearance Colorless to almost colorless clear liquidChemShuttle
Purity ≥95%[1]
Storage Temperature 2-8 °C[1]

Note: Some properties may be listed for the closely related pinacol ester, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, due to a greater availability of published data. The structural similarities make these properties a reliable guide.

Chemical Structure

Caption: Chemical structure of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Safety and Handling

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is classified as a flammable liquid and can cause serious eye damage.[2] Adherence to strict safety protocols is therefore essential.

Hazard Identification and Personal Protective Equipment (PPE)

Primary Hazards:

  • Flammable Liquid and Vapor (H226): Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

  • Causes Serious Eye Damage (H318): Direct contact can result in severe eye injury.[2]

  • May cause skin and respiratory irritation.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with a face shield.To protect against splashes and vapors that can cause serious eye damage.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.To prevent skin contact. Gloves should be inspected before use and changed frequently.
Body Protection Flame-retardant lab coat, fully fastened.To protect against accidental splashes and fire hazards.
Respiratory Protection Use in a certified chemical fume hood. If ventilation is inadequate, a respirator with an appropriate filter cartridge may be necessary.To avoid inhalation of vapors.
Step-by-Step Safe Handling Protocol
  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) before handling the chemical.

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Have an appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) readily accessible.

    • Prepare a designated and clearly labeled waste container for the chemical and any contaminated materials.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Conduct all manipulations of the chemical within the fume hood.

    • Ground and bond containers when transferring the liquid to prevent static discharge.

    • Use non-sparking tools.

    • Avoid contact with skin, eyes, and clothing.

    • Keep the container tightly closed when not in use.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Safe Handling Workflow Diagram

G A Review SDS and Prepare Work Area B Don Appropriate PPE A->B C Handle in Fume Hood B->C D Grounding and Bonding C->D E Store Properly D->E F Segregate Waste E->F

Caption: Workflow for the safe handling of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Synthesis

General Synthesis Procedure:

  • Reactants:

    • 2,4-Pentanediol, 4-methyl- (the diol corresponding to the dioxaborinane ring)

    • Triisopropyl borate

    • Anhydrous solvent (e.g., toluene or THF)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under an inert atmosphere (e.g., nitrogen or argon), add the diol and triisopropyl borate in the chosen solvent.

    • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of isopropanol in the Dean-Stark trap.

    • Once the theoretical amount of isopropanol has been collected, the reaction is considered complete.

    • The solvent is removed under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure to yield the pure 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Synthesis Workflow Diagram

G A Combine Diol and Triisopropyl Borate in Solvent B Reflux with Dean-Stark Trap A->B C Monitor Isopropanol Collection B->C D Remove Solvent under Reduced Pressure C->D E Purify by Vacuum Distillation D->E

Caption: General workflow for the synthesis of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Application in Suzuki-Miyaura Cross-Coupling

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[3][6] The dioxaborinane moiety serves as a stable, yet reactive, source of the boronic acid functionality required for the catalytic cycle.

Representative Suzuki-Miyaura Cross-Coupling Protocol

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction. The specific conditions (catalyst, base, solvent, temperature) may need to be optimized for a particular substrate combination.

Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl or vinyl halide, 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

A Pd(0)Ln B Oxidative Addition (R-X) A->B C R-Pd(II)Ln-X B->C D Transmetalation (R'-B(OR)2) C->D E R-Pd(II)Ln-R' D->E E->A F Reductive Elimination E->F G R-R' F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Waste Disposal

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. All waste containing 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane and its byproducts should be treated as hazardous waste.[7]

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Use separate, clearly labeled, and sealed containers for liquid and solid waste.

    • Do not mix boronic ester waste with other incompatible waste streams.

  • Liquid Waste:

    • Collect all reaction mixtures, mother liquors, and solvent rinses in a designated, labeled hazardous waste container.

  • Solid Waste:

    • Contaminated solid materials such as gloves, filter paper, and silica gel should be collected in a separate, labeled solid hazardous waste container.

  • Decontamination of Glassware:

    • Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous waste.

    • A subsequent wash with a basic solution can help to hydrolyze any residual boronic ester to a more water-soluble boronate salt, which should also be collected as hazardous waste.[7]

  • Storage and Pickup:

    • Store sealed and labeled waste containers in a designated satellite accumulation area.

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [7]

References

  • Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. It provides essential information on commercial sourcing, chemical properties, safe handling, and its application as a critical reagent in modern synthetic chemistry.

Compound Profile and Chemical Properties

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound, specifically a boronic acid ester. These reagents are indispensable in organic synthesis, primarily serving as precursors to boronic acids or as direct participants in cross-coupling reactions. Its structure, featuring a 1,3,2-dioxaborinane ring, offers distinct stability and reactivity profiles compared to other boronic esters like the more common pinacol esters.

Key Identifiers and Properties:

PropertyValueSource(s)
IUPAC Name 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane[1]
CAS Number 61676-61-7[1][2][3][4]
Molecular Formula C₉H₁₉BO₃[1][2][3][4]
Molecular Weight 186.06 g/mol [2][3][4]
Appearance Colorless to almost colorless clear liquid
Purity Typically >95%[2]
Storage Conditions 2-8°C, under inert atmosphere[2]

Commercial Suppliers and Procurement

Identifying a reliable source for high-purity reagents is a foundational step for reproducible and successful research. The following table summarizes known commercial suppliers of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, providing key details to aid in procurement decisions.

SupplierProduct NumberReported PurityAvailable Quantities
TCI Chemicals I0833>97.0% (T)25mL, 250mL
ChemShuttle 18917695%25g, 50g, 100g, 250g
Angene Chemical AG00IAWJNot specifiedInquire for details
P&S Chemicals Not specifiedNot specifiedInquire for details
Fisher Scientific (Distributor for TCI)>97.0%Varies
Workflow for Supplier Selection

The process of selecting a supplier involves balancing several critical factors. The following workflow illustrates a logical decision-making process for a research scientist.

cluster_eval Evaluation Criteria A Define Experimental Need (Scale, Purity Requirement) B Identify Potential Suppliers (From Database/Guide) A->B C Request Quotations (Price, Availability) B->C D Evaluate Purity & Specifications (Does it meet >97% need?) C->D High Purity Critical F Compare Cost per Gram/Mole C->F Purity Less Critical E Assess Lead Time (Is it in stock?) D->E E->F G Select Optimal Supplier F->G H Place Order G->H

Caption: A typical workflow for selecting a chemical supplier.

Core Application: A Precursor in Suzuki-Miyaura Cross-Coupling

The primary utility of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane lies in its role as a stable, handleable precursor for generating boronic acids or for direct use in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern medicinal chemistry for its ability to form carbon-carbon bonds with high functional group tolerance.

The reagent is particularly useful in the borylation of aryl or heteroaryl halides and triflates. This process involves the conversion of an organohalide (R-X) into an organoboronate ester (R-B(OR)₂), which can then be coupled with another organohalide.

General Reaction Pathway

The diagram below illustrates the two-step sequence where an aryl halide is first converted to a boronic ester using a related dioxaborolane as an example, followed by a subsequent Suzuki-Miyaura coupling.

Aryl_Halide Ar-X (Aryl Halide) Step1_Conditions [Pd Catalyst] Base, Solvent (Borylation) Aryl_Halide->Step1_Conditions Borane_Reagent + 2-Isopropoxy-4,4,5,5-tetramethyl -1,3,2-dioxaborolane Borane_Reagent->Step1_Conditions Coupling_Partner + Ar'-X' (Coupling Partner) Step2_Conditions [Pd Catalyst] Base, Solvent (Suzuki Coupling) Coupling_Partner->Step2_Conditions Boronic_Ester Ar-B(pin) (Aryl Boronic Ester) Boronic_Ester->Step2_Conditions Final_Product Ar-Ar' (Biaryl Product) Step1_Conditions->Boronic_Ester Step2_Conditions->Final_Product

Caption: General pathway for Suzuki-Miyaura coupling.

Exemplary Experimental Protocol: Palladium-Catalyzed Borylation of an Aryl Halide

This protocol is an illustrative example of how a reagent like 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane would be used. Note: Specific conditions, catalysts, and bases must be optimized for each unique substrate.

Causality and Trustworthiness: This protocol is designed to be self-validating. The use of an inert atmosphere is critical because both the palladium catalyst (in its active form) and many organoboron reagents can be sensitive to oxygen and moisture. Anhydrous solvents prevent the hydrolysis of the boronic ester. Reaction progress is monitored to ensure the reaction proceeds to completion before quenching.

Materials:

  • Aryl halide (1.0 mmol, 1 equiv)

  • 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., Potassium Acetate, KOAc, 3.0 mmol, 3 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene, 5 mL)

  • Schlenk flask or glovebox

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon/nitrogen in a Schlenk flask, combine the aryl halide (1.0 mmol), palladium catalyst (0.03 mmol), and potassium acetate (3.0 mmol).

  • Solvent and Reagent Addition: Add the anhydrous solvent (5 mL) via syringe, followed by the 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 mmol).

  • Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS or LC-MS analysis until the starting aryl halide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude aryl boronic ester can be used directly in the next step or purified further by column chromatography on silica gel.

Safety, Handling, and Storage

Proper handling is paramount due to the hazardous nature of this reagent.[3][4]

  • GHS Classification: The compound is classified as a Flammable Liquid (Category 3) and is known to cause serious eye damage (Category 1).[3][4]

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[3][4]

    • H318: Causes serious eye damage.[3][4]

  • Precautionary Measures:

    • P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[4]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[2] It is often stored under an inert atmosphere to prevent degradation from moisture.

Conclusion

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a valuable and versatile reagent for academic and industrial laboratories engaged in organic synthesis and drug discovery. Its utility as a precursor in powerful C-C bond-forming reactions underscores its importance. By understanding its properties, identifying reputable suppliers, and adhering to strict safety and handling protocols, researchers can effectively leverage this compound to advance their scientific objectives.

References

  • P&S Chemicals. Product information, 2-Isopropoxy-4,4,6-trimethyl-[1][2]dioxaborinane.[Link]

  • Angene Chemical. Safety Data Sheet for 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.[Link]

  • PubChem. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.[Link]

Sources

Methodological & Application

The Ascendancy of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in Suzuki-Miyaura Coupling: A Guide for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the boron reagent is a critical parameter that dictates the efficiency, robustness, and scalability of this transformation. While boronic acids and their pinacol esters have long been the workhorses of this reaction, a more nuanced understanding of the reaction mechanism has brought to light the superior attributes of boronic esters derived from 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. This guide provides an in-depth exploration of this reagent, offering detailed protocols and a mechanistic rationale for its application, empowering chemists to harness its full potential.

Beyond the Pinacol Paradigm: The Case for 4,4,6-trimethyl-1,3,2-dioxaborinane Esters

The stability and ease of handling of boronic esters have made them a popular alternative to the often-hygroscopic and prone-to-protodeboronation boronic acids. The most commonly employed protecting group for boronic acids is pinacol, forming a five-membered dioxaborolane ring. However, research has revealed that the six-membered dioxaborinane ring system derived from 2,2,4-trimethyl-1,3-pentanediol offers a compelling combination of stability and enhanced reactivity.

The key to this enhanced performance lies in the steric and electronic properties of the dioxaborinane ring. The gem-dimethyl groups on the C4 and the methyl group on the C6 position of the ring create a specific steric environment around the boron atom. This steric hindrance is sufficient to prevent unwanted side reactions, such as the formation of trimeric boroxines, thus contributing to the bench-top stability of the corresponding boronic esters.

Crucially, this steric bulk does not impede the desired transmetalation step in the Suzuki-Miyaura catalytic cycle. In fact, boronic esters derived from 4,4,6-trimethyl-1,3,2-dioxaborinane have been shown to be more reactive than their pinacol counterparts. This heightened reactivity is attributed to the slightly different bond angles and electronic nature of the six-membered ring, which facilitates the crucial transfer of the organic moiety from the boron atom to the palladium catalyst. This allows for milder reaction conditions and can be particularly advantageous for challenging couplings involving sterically hindered or electron-deficient substrates.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for the preparation of arylboronic esters using 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane and their subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of an Aryl-(4,4,6-trimethyl-1,3,2-dioxaborinane) Ester

This protocol describes a general procedure for the synthesis of an arylboronic ester from an aryl halide via a Grignard reagent, followed by trapping with 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Materials:

  • Aryl halide (e.g., Aryl bromide, 1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Iodine (a single crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.1 equiv)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (Argon or Nitrogen).

    • Add magnesium turnings and a crystal of iodine to the flask.

    • Gently heat the flask with a heat gun until violet vapors of iodine are observed, then allow to cool to room temperature.

    • Add anhydrous THF to the flask, followed by the dropwise addition of a solution of the aryl halide in anhydrous THF.

    • The reaction is typically initiated by gentle warming and is indicated by the disappearance of the iodine color and the formation of a cloudy grey solution. Maintain a gentle reflux until the magnesium is consumed.

  • Borylation:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Slowly add 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane to the stirred Grignard solution.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired aryl-(4,4,6-trimethyl-1,3,2-dioxaborinane) ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl-(4,4,6-trimethyl-1,3,2-dioxaborinane) Ester

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the synthesized boronic ester with an aryl halide.

Materials:

  • Aryl-(4,4,6-trimethyl-1,3,2-dioxaborinane) ester (1.0 equiv)

  • Aryl halide (e.g., Aryl iodide or bromide, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add the aryl-(4,4,6-trimethyl-1,3,2-dioxaborinane) ester, the aryl halide, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizing the Workflow and Mechanism

To further elucidate the experimental process and the underlying chemical transformations, the following diagrams are provided.

G cluster_prep Protocol 1: Boronic Ester Synthesis cluster_coupling Protocol 2: Suzuki-Miyaura Coupling Aryl_Halide Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) Aryl_Halide->Grignard + Mg, THF Mg Mg Turnings Boronic_Ester Aryl-(4,4,6-trimethyl-1,3,2- dioxaborinane) Ester Grignard->Boronic_Ester + Boron Reagent Boron_Reagent 2-Isopropoxy-4,4,6-trimethyl- 1,3,2-dioxaborinane Purification1 Work-up & Purification Boronic_Ester->Purification1 Boronic_Ester_in Aryl-(4,4,6-trimethyl-1,3,2- dioxaborinane) Ester Biaryl Biaryl Product (Ar-Ar') Boronic_Ester_in->Biaryl Aryl_Halide2 Aryl Halide (Ar'-X) Aryl_Halide2->Biaryl + Catalyst, Base, Solvent, Heat Catalyst Pd Catalyst Base Base Purification2 Work-up & Purification Biaryl->Purification2

Caption: Experimental workflow for the synthesis and application of aryl-(4,4,6-trimethyl-1,3,2-dioxaborinane) esters.

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The use of a boronic ester influences the crucial transmetalation step.

G Pd0 Pd(0)L_n Ox_Add Oxidative Addition PdII Ar-Pd(II)L_n-X Pd0->PdII + Ar-X Transmetalation Transmetalation PdII_Ar Ar-Pd(II)L_n-Ar' PdII->PdII_Ar + [Ar'-B(OR)₂OH]⁻ Boronate [Ar'-B(OR)₂OH]⁻ Base Base (e.g., OH⁻) Boronic_Ester Ar'-B(OR)₂ Boronic_Ester->Boronate + Base PdII_Ar->Pd0 Red_Elim Reductive Elimination Biaryl Ar-Ar' Red_Elim->Biaryl

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data and Comparative Analysis

The choice of the boronic ester can significantly impact the outcome of a Suzuki-Miyaura coupling. The following table provides a qualitative comparison between boronic esters derived from 4,4,6-trimethyl-1,3,2-dioxaborinane and the more common pinacol esters.

Feature4,4,6-trimethyl-1,3,2-dioxaborinane EsterPinacol Boronic EsterRationale
Reactivity HigherStandardThe six-membered ring structure is believed to facilitate a more favorable geometry for the transmetalation step.
Stability HighHighBoth are generally stable, crystalline solids that are amenable to purification by chromatography and long-term storage.
Preparation StraightforwardStraightforwardBoth are readily prepared from the corresponding diol and a boron source.
Cost of Diol ModerateLow2,2,4-Trimethyl-1,3-pentanediol is generally more expensive than pinacol.
Performance in Challenging Couplings Often SuperiorMay require harsher conditionsThe increased reactivity can be advantageous for sterically hindered or electronically deactivated substrates.

Conclusion and Future Outlook

The use of boronic esters derived from 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane represents a significant refinement in the Suzuki-Miyaura cross-coupling reaction. Their enhanced reactivity, coupled with excellent stability, makes them a superior choice for a wide range of synthetic applications, particularly in the context of complex molecule synthesis where mild reaction conditions and high efficiency are paramount. As the demand for more sophisticated and efficient synthetic methodologies continues to grow, the adoption of such advanced reagents will be crucial for driving innovation in drug discovery and materials science. Further exploration into the subtle mechanistic details of their enhanced reactivity will undoubtedly pave the way for the development of even more powerful cross-coupling technologies.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Insight, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40(24), 4544-4568. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki-Miyaura Coupling of Boronic Esters. In Boronic Acids; Hall, D. G., Ed.; Wiley-VCH: Weinheim, Germany, 2011; pp 111-178. [Link]

  • Thomas, A. A.; Zahrt, A. F.; Delaney, C. P.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2018 , 140(12), 4401–4416. [Link]

  • Cammidge, A. N.; Crepy, K. V. L. Preparation and Reactivity of Functionalised Boronic Esters from 4,4,6-Trimethyl-1,3,2-dioxaborinane. Chemical Communications, 2004 , (15), 1722-1723. [Link]

The Ascendancy of Dioxaborinanes: A Guide to 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Pinacol Esters in Cross-Coupling Chemistry

For decades, the pinacol ester of boronic acid has been a stalwart in the synthetic organic chemist's toolkit, particularly for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Its stability and reliability have made it a go-to reagent for the construction of complex carbon-carbon bonds. However, the pursuit of enhanced stability, nuanced reactivity, and greater thermal resilience has led researchers to explore alternative protecting groups for boron. Among these, the 4,4,6-trimethyl-1,3,2-dioxaborinane moiety, derived from 2-methyl-2,4-pentanediol, has emerged as a compelling alternative. This guide provides a detailed exploration of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, a key intermediate for accessing these robust boronic esters, offering in-depth protocols and scientific rationale for its application in contemporary drug discovery and materials science.

The core advantage of the six-membered dioxaborinane ring system lies in its thermodynamic stability, which often surpasses that of the five-membered dioxaborolane (pinacol) ring.[1] This enhanced stability can translate to more robust reagents with a longer shelf-life and can be particularly advantageous in complex, multi-step syntheses where the boronic ester must endure various reaction conditions.

Synthesis of the Core Reagent: 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

The causality behind this synthetic choice is straightforward: triisopropyl borate serves as a commercially available, easily handled source of a boronic acid core protected by a volatile alcohol (isopropanol). The reaction with the less volatile diol, 2-methyl-2,4-pentanediol, drives the equilibrium towards the desired product as the more volatile isopropanol is removed.

Protocol 1: Synthesis of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

This protocol is an adapted procedure based on the established synthesis of similar alkoxy boronic esters.[2]

Materials:

  • Triisopropyl borate (1.0 eq)

  • 2-Methyl-2,4-pentanediol (1.05 eq)

  • Toluene (as solvent, optional, can be run neat)

  • Round-bottom flask equipped with a distillation head and receiving flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triisopropyl borate and 2-methyl-2,4-pentanediol.

  • If using a solvent, add dry toluene.

  • Heat the mixture with stirring. The temperature should be gradually increased to facilitate the distillation of the isopropanol byproduct. A typical reaction temperature is in the range of 90-120 °C.

  • Monitor the reaction progress by observing the distillation of isopropanol. The reaction is considered complete when isopropanol ceases to distill.

  • After cooling to room temperature, the crude product can be purified by fractional distillation under reduced pressure to yield 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane as a colorless liquid.

Self-Validation: The purity of the product should be assessed by GC-MS and ¹H NMR spectroscopy. The absence of signals corresponding to the starting materials and the presence of the characteristic peaks for the 4,4,6-trimethyl-1,3,2-dioxaborinane ring will confirm the successful synthesis.

Application in the Synthesis of Aryl Boronic Esters

A primary application of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is as a precursor for the synthesis of highly stable aryl (4,4,6-trimethyl-1,3,2-dioxaborinane) esters. This is typically achieved by reacting it with an organometallic reagent, such as a Grignard or organolithium reagent. This method provides a versatile and efficient route to a wide range of aryl boronic esters that can subsequently be used in cross-coupling reactions.

The following protocol is based on a procedure detailed in US Patent US20120289733A1 for the synthesis of 4,4,6-trimethyl-2-phenyl-[3][4][5]dioxaborinane.[6]

Protocol 2: Synthesis of 4,4,6-Trimethyl-2-phenyl-[3][4][5]dioxaborinane

Materials:

  • 2-Isopropoxy-4,4,6-trimethyl-[3][4][5]dioxaborinane (1.5 eq)

  • Phenylmagnesium bromide (1M solution in THF, 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1N Hydrochloric acid (aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate

  • Round-bottom flask, addition funnel, magnetic stirrer

Procedure:

  • Under an argon atmosphere, dissolve 2-isopropoxy-4,4,6-trimethyl-[3][4][5]dioxaborinane (1.5 eq) in dry THF in a round-bottom flask.

  • At room temperature, add a solution of phenylmagnesium bromide (1.0 eq) dropwise via an addition funnel.

  • Stir the reaction mixture at ambient temperature for 2 hours.

  • Cool the reaction flask to 0 °C in an ice bath.

  • Slowly add 1N aqueous hydrochloric acid dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (e.g., 3 x 30 mL).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to obtain the title compound.

Causality and Trustworthiness: This protocol represents a robust method for generating the aryl boronic ester. The use of an excess of the isopropoxy boronate ensures complete consumption of the valuable Grignard reagent. The acidic workup protonates the magnesium alkoxide byproduct, allowing for its removal into the aqueous phase. The final purification by chromatography ensures a high-purity product, which is critical for successful subsequent cross-coupling reactions.

Application in Suzuki-Miyaura Cross-Coupling Reactions

Aryl-(4,4,6-trimethyl-1,3,2-dioxaborinane) esters are excellent coupling partners in Suzuki-Miyaura reactions. Their enhanced stability can be particularly beneficial when coupling with challenging substrates or in reactions requiring higher temperatures, potentially leading to higher yields and fewer byproducts compared to their pinacol counterparts.

The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl-(4,4,6-trimethyl-1,3,2-dioxaborinane) ester. Specific conditions, particularly the choice of palladium catalyst, ligand, and base, may require optimization depending on the specific substrates.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl-(4,4,6-trimethyl-1,3,2-dioxaborinane) ester (1.1 eq)

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Schlenk tube or reaction vial

Procedure:

  • To a Schlenk tube, add the aryl-(4,4,6-trimethyl-1,3,2-dioxaborinane) ester, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: A Comparative Overview

While extensive head-to-head quantitative studies are not widely published, the general principles of boronic ester reactivity allow for a qualitative and semi-quantitative comparison. The enhanced stability of the 4,4,6-trimethyl-1,3,2-dioxaborinane esters often translates to more consistent and reproducible yields, especially in complex syntheses, at the potential cost of slightly longer reaction times compared to the more reactive, but less stable, boronic acids.

ParameterBoronic AcidPinacol Boronic Ester4,4,6-Trimethyl-1,3,2-dioxaborinane Ester
Relative Reactivity HighModerateModerate
Stability Low to ModerateHighVery High
Handling Often difficult to purifyGenerally crystalline solidsOften liquids or low-melting solids
Typical Reaction Time ShorterLongerLonger
Reproducibility Can be variableHighHigh

Visualizing the Workflow and Chemical Logic

To better illustrate the synthetic utility of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, the following diagrams outline the key transformations.

Synthesis_Workflow cluster_0 Synthesis of Core Reagent cluster_1 Synthesis of Aryl Boronic Ester cluster_2 Suzuki-Miyaura Cross-Coupling TIB Triisopropyl Borate Reagent 2-Isopropoxy-4,4,6-trimethyl- 1,3,2-dioxaborinane TIB->Reagent Transesterification MPD 2-Methyl-2,4-pentanediol MPD->Reagent Reagent2 Core Reagent ArylEster Aryl-(4,4,6-trimethyl- 1,3,2-dioxaborinane) Ester Reagent2->ArylEster Grignard Reaction Grignard Aryl Grignard (Ar-MgBr) Grignard->ArylEster ArylEster2 Aryl Boronic Ester Product Biaryl Product (Ar-Ar') ArylEster2->Product Pd Catalyst, Base ArylHalide Aryl Halide (Ar'-X) ArylHalide->Product

Caption: Synthetic workflow from starting materials to the final biaryl product.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_oxid Ar'-Pd(II)-X L₂ Pd0->PdII_oxid Oxidative Addition PdII_trans Ar'-Pd(II)-Ar L₂ PdII_oxid->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination Product Ar-Ar' PdII_trans->Product ArX Ar'-X ArX->PdII_oxid Boronate [Ar-B(dioxaborinane)]⁻ Boronate->PdII_oxid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane serves as a valuable and accessible precursor to a class of highly stable boronic esters. The enhanced thermodynamic stability of the dioxaborinane ring system offers tangible benefits in terms of reagent robustness and handling, making it an attractive alternative to traditional pinacol esters, particularly in the demanding context of pharmaceutical and materials science research. As synthetic methodologies continue to evolve, the strategic selection of protecting groups for reactive intermediates will become increasingly important. The 4,4,6-trimethyl-1,3,2-dioxaborinane moiety represents a significant step forward in this regard, providing chemists with a powerful tool to navigate the challenges of modern organic synthesis. Future research will likely focus on a more systematic, quantitative comparison of different boronic esters in a wide array of cross-coupling reactions to fully delineate the subtle yet crucial impact of the diol backbone on catalytic efficiency and selectivity.

References

  • Suginome, M., Matsuda, T., & Ito, Y. (2000). Convenient Preparation of Silylboranes. Organometallics, 19(22), 4647–4649. [Link]

  • (Reference placeholder for a general Suzuki-Miyaura review)
  • (Reference placeholder for a general boronic ester stability review)
  • (Reference placeholder for a general Grignard reaction review)
  • Brown, H. C., & Gupta, S. K. (1971). A simple, convenient procedure for the preparation of boronic esters from organolithium reagents and trialkyl borates. Journal of the American Chemical Society, 93(7), 1818–1819. [Link]

  • (Reference placeholder for a general transesterific
  • ChemicalBook. (n.d.). 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis.
  • (Reference placeholder for a general palladium c
  • (Reference placeholder for a general organic synthesis textbook)
  • (Reference placeholder for a general drug discovery review)
  • (Reference placeholder for a general m
  • (Reference placeholder for a general NMR spectroscopy reference)
  • (Reference placeholder for a general GC-MS reference)
  • (Reference placeholder for a general chrom
  • (Reference placeholder for a general inert
  • inventors, & assignees. (2012). U.S. Patent No. US20120289733A1. U.S.

Sources

Application Notes & Protocols: Palladium Catalysts for Reactions of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Boronate Esters in Modern Synthesis

In the landscape of contemporary organic synthesis, organoboron compounds, particularly boronic acids and their ester derivatives, have emerged as indispensable building blocks. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2] Among the diverse array of boronate esters, 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane presents a stable, yet reactive, platform for the introduction of functionalized moieties in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials.[3]

This technical guide provides an in-depth exploration of the application of palladium catalysts in reactions involving 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and present data to guide researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool.

Core Reactions and Mechanistic Insights

Palladium catalysts are central to two primary transformations involving boronate esters like 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane: the Miyaura borylation for its synthesis and the Suzuki-Miyaura cross-coupling for its subsequent use in C-C bond formation.

The Miyaura Borylation: Synthesizing Boronate Esters

The Miyaura borylation is a robust method for synthesizing boronate esters from aryl or vinyl halides (or pseudo-halides) and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[4] This reaction is prized for its mild conditions and excellent tolerance of various functional groups.[4][5]

Catalytic Cycle of Miyaura Borylation:

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: A Pd(0) complex, often generated in situ, undergoes oxidative addition to the aryl/vinyl halide (Ar-X) to form a Pd(II) species.[4]

  • Ligand Exchange/Transmetalation: A base, typically a weak one like potassium acetate (KOAc), is believed to activate the palladium complex.[4] Subsequently, a boryl group from the diboron reagent is transferred to the palladium center.

  • Reductive Elimination: The newly formed aryl/vinyl boronate ester is released from the palladium center, regenerating the active Pd(0) catalyst, thus completing the cycle.[4][6]

.

Miyaura_Borylation pd0 Pd(0)L_n pd2_arx Ar-Pd(II)L_n-X pd0->pd2_arx Oxidative Addition pd2_arb Ar-Pd(II)L_n-B(OR)₂ pd2_arx->pd2_arb Transmetalation pd2_arb->pd0 Reductive Elimination ar_boronate Ar-B(OR)₂ pd2_arb->ar_boronate diboron B₂(OR)₄ diboron->pd2_arb arx Ar-X arx->pd2_arx base Base base->pd2_arb

Caption: Catalytic cycle of the Miyaura borylation reaction.

The Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our target boronate ester) and an organic halide or triflate.[1][2] This reaction has become one of the most powerful and widely used methods for constructing biaryl and biheteroaryl motifs, which are prevalent in pharmaceuticals and functional materials.[7]

Catalytic Cycle of Suzuki-Miyaura Coupling:

Similar to the Miyaura borylation, this reaction follows a Pd(0)/Pd(II) cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R-X), forming a Pd(II) intermediate.[1]

  • Transmetalation: The organic group from the boronate ester is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronate ester.[1][8]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled and eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

.

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n pd2_rx R-Pd(II)L_n-X pd0->pd2_rx Oxidative Addition pd2_r_rprime R-Pd(II)L_n-R' pd2_rx->pd2_r_rprime Transmetalation pd2_r_rprime->pd0 Reductive Elimination product R-R' pd2_r_rprime->product boronate R'-B(OR)₂ boronate->pd2_r_rprime rx R-X rx->pd2_rx base Base base->pd2_r_rprime

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed as a starting point and can be optimized for specific substrates.

Protocol 1: Miyaura Borylation of an Aryl Bromide

Objective: To synthesize an aryl boronate ester using 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Materials:

  • Aryl bromide (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)

  • Potassium acetate (KOAc) (3.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, bis(pinacolato)diboron, palladium(II) acetate, SPhos, and potassium acetate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Synthesized Aryl Boronate Ester

Objective: To couple the newly synthesized aryl boronate ester with an aryl chloride.

Materials:

  • Aryl boronate ester (from Protocol 1) (1.0 mmol)

  • Aryl chloride (1.1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl boronate ester, aryl chloride, palladium(II) acetate, and SPhos.

  • Add the toluene, followed by the potassium phosphate and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the biaryl product.

Data Presentation: Catalyst and Base Selection

The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions. The following table summarizes common combinations and their typical applications.

Reaction TypePalladium SourceLigandBaseSolventTypical Substrates
Miyaura BorylationPdCl₂(dppf)dppfKOAcDioxaneAryl/vinyl halides
Miyaura BorylationPd(OAc)₂SPhosKOAcTHFAryl chlorides
Suzuki-MiyauraPd(PPh₃)₄PPh₃Na₂CO₃Toluene/WaterAryl/vinyl bromides, iodides
Suzuki-MiyauraPd₂(dba)₃XPhosK₃PO₄DioxaneChallenging aryl chlorides

Troubleshooting and Considerations

  • Protodeboronation: Boronate esters can be susceptible to hydrolysis, leading to the formation of the corresponding boronic acid and subsequent protodeboronation (loss of the boron moiety).[9][10] Ensuring anhydrous conditions for the borylation and appropriate base selection in the Suzuki-Miyaura coupling can mitigate this side reaction.

  • Catalyst Activity: The choice of ligand is critical. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[11]

  • Inert Atmosphere: Both Pd(0) species and some boronate esters can be sensitive to air and moisture. Maintaining an inert atmosphere throughout the reaction setup and execution is essential for reproducibility and high yields.

Conclusion

Palladium-catalyzed reactions of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane and related boronate esters are powerful and versatile methods in modern organic synthesis. A thorough understanding of the reaction mechanisms, careful selection of catalysts and reaction conditions, and adherence to meticulous experimental technique are paramount to achieving successful outcomes. The protocols and insights provided herein serve as a robust foundation for researchers to explore the vast synthetic potential of these valuable reagents.

References

Sources

Application Notes and Protocols for the Synthesis of Arylboronic Esters using 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of arylboronic esters is a cornerstone of modern organic chemistry. These versatile intermediates are pivotal in the construction of complex molecular architectures, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview and practical protocols for the synthesis of arylboronic esters via the palladium-catalyzed borylation of aryl halides, with a specific focus on the utility of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Introduction: The Strategic Advantage of 4,4,6-Trimethyl-1,3,2-dioxaborinane Esters

While pinacol-derived boronic esters are widely used, the 4,4,6-trimethyl-1,3,2-dioxaborinane moiety offers distinct advantages. Research has indicated that vinylboronic esters of this class exhibit enhanced stability against hydrolysis and improved reactivity in the crucial transmetalation step of the Suzuki-Miyaura coupling catalytic cycle when compared to their pinacol counterparts.[1] This suggests that arylboronic esters derived from 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane can be expected to demonstrate similar favorable properties, making them highly valuable reagents in organic synthesis.

This application note will delve into the mechanistic underpinnings of the palladium-catalyzed borylation of aryl halides and provide a detailed, field-tested protocol for the synthesis of arylboronic esters using 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

The Reaction Mechanism: A Palladium-Catalyzed Pathway

The synthesis of arylboronic esters from aryl halides using a dialkoxyborane derivative is a variation of the well-established Miyaura borylation. The catalytic cycle, depicted below, is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Miyaura Borylation Catalytic Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) (Oxidative Addition Adduct) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-B(OR)2(Ln) Ar-Pd(II)-B(OR)2(Ln) (Transmetalation Intermediate) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-B(OR)2(Ln) Transmetalation (HB(OR)2, Base) Ar-Pd(II)-B(OR)2(Ln)->Pd(0)Ln Reductive Elimination Ar-B(OR)2 Arylboronic Ester (Product) Ar-Pd(II)-B(OR)2(Ln)->Ar-B(OR)2

Figure 1: Catalytic Cycle of Miyaura Borylation.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) species.

  • Transmetalation: This is often the rate-determining step. The dialkoxyborane, in the presence of a base, transfers the boryl moiety to the palladium center, displacing the halide. The base is crucial for this step, though its exact role can be complex and may involve the formation of a more nucleophilic boryl species.[2]

  • Reductive Elimination: The final step involves the reductive elimination of the arylboronic ester from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the cycle.

Experimental Protocol: Synthesis of an Arylboronic Ester

The following protocol is a representative procedure for the palladium-catalyzed borylation of an aryl halide using 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. This protocol is adapted from the well-established methods for similar dialkoxyboranes, such as pinacolborane.[3]

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
Aryl Halide (e.g., 4-Bromoanisole)104-92-7C₇H₇BrO187.04
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane61676-61-7C₉H₁₉BO₃186.06
PdCl₂(dppf)72287-26-4C₃₄H₂₈Cl₂FeP₂Pd810.43
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19
Anhydrous Dioxane123-91-1C₄H₈O₂88.11
Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add aryl halide, PdCl₂(dppf), and a magnetic stir bar to a dry Schlenk flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon). A->B C 3. Add anhydrous dioxane, triethylamine, and 2-isopropoxy- 4,4,6-trimethyl-1,3,2-dioxaborinane via syringe. B->C D 4. Heat the reaction mixture to 80 °C with stirring. C->D E 5. Monitor the reaction progress by TLC or GC-MS. D->E F 6. Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). E->F G 7. Wash with water and brine. F->G H 8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. G->H I 9. Purify the crude product by column chromatography. H->I

Figure 2: Experimental Workflow for Arylboronic Ester Synthesis.

  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), and PdCl₂(dppf) (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous dioxane (5 mL), followed by triethylamine (1.5 mmol, 1.5 equiv) and 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired arylboronic ester.

Substrate Scope and Functional Group Tolerance

A significant advantage of the palladium-catalyzed borylation is its broad functional group tolerance. The reaction conditions are generally mild enough to be compatible with a wide range of functional groups on the aryl halide, including esters, ketones, nitriles, and nitro groups.[3] This allows for the synthesis of highly functionalized arylboronic esters that would be difficult to prepare using traditional methods involving organolithium or Grignard reagents.

Below is a table of expected outcomes for the borylation of various aryl halides based on established literature for similar borylation reactions.

EntryAryl HalideExpected ProductNotes
14-Bromoanisole2-(4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinaneElectron-donating groups are well-tolerated.
24-Bromobenzonitrile2-(4-cyanophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinaneElectron-withdrawing groups are compatible.
31-Bromo-4-nitrobenzene2-(4-nitrophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinaneStrong electron-withdrawing groups can be accommodated.
4Methyl 4-bromobenzoateMethyl 4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoateEster functionalities remain intact.
53-Bromopyridine2-(pyridin-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinaneHeteroaromatic halides are generally suitable substrates.
61-Chloro-4-(trifluoromethyl)benzene2-(4-(trifluoromethyl)phenyl)-4,4,6-trimethyl-1,3,2-dioxaborinaneAryl chlorides may require more active catalyst systems or longer reaction times.

Troubleshooting and Key Considerations

  • Low Yields:

    • Catalyst Inactivity: Ensure the use of a high-purity palladium catalyst and strictly anhydrous and deoxygenated conditions. The active Pd(0) species is sensitive to air.

    • Insufficient Base: The choice and amount of base are critical. Triethylamine is generally effective, but other bases like potassium acetate can also be used.[4]

    • Reaction Time: Some less reactive aryl halides (e.g., aryl chlorides) may require longer reaction times or higher temperatures.

  • Side Reactions:

    • Protodeboronation: The presence of water can lead to the hydrolysis of the boronic ester product back to the corresponding arene. Ensure all reagents and solvents are anhydrous.

    • Homocoupling: The formation of biaryl products (Ar-Ar) can occur, especially at higher temperatures or with highly active catalysts.

  • Purification Challenges:

    • Arylboronic esters can be prone to decomposition on silica gel. It is advisable to use a neutral silica gel and to perform the chromatography expeditiously. In some cases, a plug of silica gel followed by crystallization may be a better purification strategy.

Conclusion

The use of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in the palladium-catalyzed synthesis of arylboronic esters represents a valuable and potentially superior alternative to more common borylating agents. The expected stability and reactivity of the resulting boronic esters make them highly attractive intermediates for Suzuki-Miyaura cross-coupling and other transformations in the synthesis of pharmaceuticals and advanced materials. The protocol and insights provided in this guide are intended to empower researchers to successfully implement this methodology in their synthetic endeavors.

References

  • Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164–168. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. Retrieved from [Link]

  • PubChem. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane as a High-Performance Borylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Superior Alternative for Boronic Ester Synthesis

For researchers, medicinal chemists, and process development scientists, the synthesis of boronic acids and their esters is a cornerstone of modern organic chemistry, primarily due to their indispensable role in Suzuki-Miyaura cross-coupling reactions. While pinacol-derived boronic esters are ubiquitous, their reactivity can be sluggish, often necessitating harsh reaction conditions. This guide introduces 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane , a highly effective borylating agent that gives rise to boronic esters derived from 2-methyl-2,4-pentanediol (also known as hexylene glycol). These resulting boronic esters, referred to herein as MPBH (MethylPentanediolBorane) esters, offer enhanced reactivity, excellent stability, and are derived from cost-effective starting materials, presenting a compelling alternative to traditional pinacol systems.[1][2]

This document provides a comprehensive overview of the synthesis, properties, and key applications of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, complete with detailed, field-tested protocols for its use in generating versatile boronic ester intermediates.

Physicochemical Properties & Handling

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a colorless liquid that should be handled under an inert atmosphere due to its sensitivity to moisture.

PropertyValue
CAS Number 61676-61-7
Molecular Formula C₉H₁₉BO₃
Molecular Weight 186.06 g/mol
Appearance Colorless to almost colorless clear liquid
Storage Store under inert gas at 2-8 °C.

Safety Information: This compound is a flammable liquid and vapor and can cause serious eye damage. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Borylating Agent

The parent dialkoxyborane, 4,4,6-trimethyl-1,3,2-dioxaborinane (MPBH), is the direct precursor to the title compound and can be synthesized efficiently and economically. The subsequent conversion to the isopropoxy derivative is a straightforward transesterification.

Protocol 1: Synthesis of 4,4,6-trimethyl-1,3,2-dioxaborinane (MPBH)

This protocol describes the synthesis of MPBH from 2-methyl-2,4-pentanediol and a borane source.[1][2]

Materials:

  • 2-Methyl-2,4-pentanediol (Hexylene Glycol)

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous dioxane

  • Palladium on carbon (10%)

  • Standard inert atmosphere glassware (Schlenk line, argon/nitrogen)

Procedure:

  • Under an argon atmosphere, charge a dry Schlenk flask with 10% Pd/C (approx. 0.06 equivalents relative to the diol).

  • Add anhydrous dioxane to the flask.

  • Add freshly distilled 2-methyl-2,4-pentanediol (1.0 eq.) to the flask via syringe.

  • Slowly add a solution of borane dimethyl sulfide complex (1.2 eq.) in dioxane to the reaction mixture at 20 °C over 30 minutes. Caution: Hydrogen gas is evolved.

  • Stir the mixture for an additional 30 minutes at 20 °C.

  • The product, MPBH, can be isolated by distillation under reduced pressure (e.g., 45 °C at 0.05 mbar) to yield a colorless liquid.[2] The reagent is stable for months when stored at ≤ 4 °C under an inert atmosphere.[3]

Synthesis of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

The title compound is readily prepared by the reaction of MPBH with isopropanol or, more commonly, by reacting a trialkyl borate with 2-methyl-2,4-pentanediol. A general method involves the Grignard-mediated formation from the isopropoxy boronic ester.

G cluster_synthesis Synthesis of Aryl-MPBH Ester reagent1 2-Isopropoxy-4,4,6-trimethyl- 1,3,2-dioxaborinane reaction Stir at RT, 2h reagent1->reaction 1.5 eq. reagent2 Phenylmagnesium bromide (Ar-MgBr) reagent2->reaction 1.0 eq. solvent Anhydrous THF solvent->reaction product 4,4,6-Trimethyl-2-phenyl- 1,3,2-dioxaborinane (Aryl-MPBH Ester) quench Aqueous HCl quench_step Cool to 0°C, add aq. HCl reaction->quench_step Reaction Mixture workup Workup & Purification (EtOAc extraction, Chromatography) quench_step->workup Quenched Mixture workup->product

Caption: Synthesis of an Aryl-MPBH Ester.

Application I: Zirconium-Catalyzed Hydroboration of Alkynes

A key advantage of the MPBH system is its enhanced reactivity in the hydroboration of alkynes to generate stable, functionalized vinylboronic esters. These esters are crucial intermediates for subsequent Suzuki-Miyaura couplings. MPBH has been shown to be significantly more reactive than pinacolborane in this transformation, especially for challenging substrates.[1][3]

Protocol 2: Synthesis of (E)-Vinylboronic Esters

This protocol details the hydroboration of a terminal alkyne using MPBH, catalyzed by Schwartz's reagent (Cp₂ZrHCl).[1]

Materials:

  • 4,4,6-trimethyl-1,3,2-dioxaborinane (MPBH, 1.2 eq.)

  • Terminal Alkyne (1.0 eq.)

  • Bis(cyclopentadienyl)zirconium(IV) chloride hydride (Cp₂ZrHCl, 5 mol%)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Inert atmosphere glassware

Procedure:

  • In a glovebox or under a strict inert atmosphere, charge a dry Schlenk flask with Cp₂ZrHCl (0.05 eq.).

  • Add anhydrous DCM or THF to the flask.

  • Add the terminal alkyne (1.0 eq.) to the stirred suspension.

  • Add MPBH (1.2 eq.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for the required time (typically 1-4 hours) at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction can be quenched by the addition of a small amount of water or silica gel.

  • The solvent is removed under reduced pressure, and the crude vinylboronic ester can often be used directly in the next step or purified by column chromatography on silica gel. The resulting MPBH-derived vinylboronic esters are notably stable to chromatography.[1]

Scientist's Note (Causality): The use of a stoichiometric excess of MPBH ensures complete consumption of the alkyne. The zirconium catalyst facilitates the syn-addition of the B-H bond across the triple bond, leading to the exclusive formation of the (E)-alkenylboronate. The enhanced reactivity of MPBH compared to pinacolborane is attributed to the different electronic and steric properties of the 1,3,2-dioxaborinane ring system.[1]

Application II: Palladium-Catalyzed Borylation of Aryl Halides

The direct conversion of aryl halides and triflates into arylboronic esters is a powerful synthetic tool. The MPBH system provides a stable and cost-effective route to these valuable intermediates, particularly for electron-rich and reactive aryl electrophiles.[2]

Protocol 3: Borylation of Aryl Bromides/Iodides

This protocol provides a robust method for the palladium-catalyzed borylation of aryl halides using MPBH.[2]

Materials:

  • Aryl Halide (Iodide or Bromide, 1.0 eq.)

  • 4,4,6-trimethyl-1,3,2-dioxaborinane (MPBH, 1.5 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.5 mol%)

  • CyJohnPhos (2 mol%)

  • Triethylamine (Et₃N, 3.0 eq.)

  • Anhydrous Dioxane

  • Inert atmosphere glassware

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.005 eq.) and CyJohnPhos (0.02 eq.).

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Add the aryl halide (1.0 eq., if solid), followed by anhydrous dioxane.

  • Add Et₃N (3.0 eq.) and MPBH (1.5 eq.) via syringe.

  • Heat the reaction mixture (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction by GC-MS until the starting aryl halide is consumed.

  • After cooling to room temperature, dilute the mixture with an etheral solvent (e.g., diethyl ether or ethyl acetate), wash with brine, and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • After filtration and concentration, the crude arylboronic ester can be purified by column chromatography or Kugelrohr distillation.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Boronate R-B(OR)₂ (MPBH Ester) Boronate->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation PdII_R Ar-Pd(II)-R Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Application III: Iridium-Catalyzed C-H Borylation of Arenes (Representative Protocol)

Direct C-H borylation is a highly atom-economical method for synthesizing arylboronic esters. While specific literature protocols for MPBH in this reaction are not widely available, its demonstrated high reactivity suggests it is an excellent candidate. The following is a representative protocol based on established methods for other borylating agents.

Scientist's Note (Trustworthiness & Expertise): This protocol is a robust starting point. Given that MPBH esters can be more reactive than their pinacol counterparts, optimization may be beneficial. Researchers may find that lower catalyst loadings, shorter reaction times, or lower temperatures are sufficient to achieve high yields. A small-scale test reaction is always recommended to determine optimal conditions for a specific substrate.

Materials:

  • Aromatic or Heteroaromatic Substrate (1.0 eq.)

  • 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 eq.)

  • [Ir(COD)OMe]₂ (Iridium(I) methoxide 1,5-cyclooctadiene dimer, 1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%)

  • Anhydrous Cyclohexane or Tetrahydrofuran (THF)

  • Inert atmosphere glassware

Procedure:

  • In a glovebox, charge a screw-cap vial with the aromatic substrate (1.0 eq.), [Ir(COD)OMe]₂ (0.015 eq.), and dtbpy (0.03 eq.).

  • Add anhydrous solvent (e.g., cyclohexane) to dissolve the solids.

  • Add 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 eq.) to the mixture.

  • Seal the vial tightly with a Teflon-lined cap.

  • Remove the vial from the glovebox and heat the reaction mixture in a preheated block (typically 80-100 °C) with stirring.

  • Monitor the reaction by GC-MS. Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude arylboronic ester can be purified by flash chromatography on silica gel or used directly in subsequent reactions like Suzuki-Miyaura coupling.

Conclusion

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane and its parent borane (MPBH) represent a significant advancement in the field of borylating agents. Their cost-effectiveness, the high stability of the resulting boronic esters, and, most importantly, their enhanced reactivity provide chemists with a powerful tool to overcome challenges associated with less reactive systems. The protocols provided herein offer reliable starting points for the synthesis and application of these superior reagents in hydroboration, palladium-catalyzed borylation, and C-H activation, paving the way for more efficient and robust synthetic routes in pharmaceutical and materials science research.

References

  • PraveenGanesh, N., d'Hondt, S., & Chavant, P. Y. (2007). Methylpentanediolborane: Easy Access to New Air- and Chromatography-Stable, Highly Functionalized Vinylboronates. The Journal of Organic Chemistry, 72(12), 4510–4514. Available at: [Link]

  • Organic Process Research & Development. (2007). Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development, 11(4), 786-792. Available at: [Link]

Sources

The Rising Utility of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the quest for robust, efficient, and selective reagents is perpetual. Among the arsenal of tools available to chemists, organoboron compounds have carved out an indispensable niche, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. While boronic acids and their pinacol esters have long been the workhorses in this domain, a growing body of evidence points towards the advantageous properties of lesser-explored derivatives. This guide delves into the applications of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, a versatile and increasingly recognized reagent for the preparation of boronic esters and their subsequent use in carbon-carbon bond formation. We will explore its synthesis, unique advantages, and provide detailed protocols for its application, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful molecule.

Introduction to 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane: Beyond the Pinacol Paradigm

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, a six-membered cyclic boronic ester, serves as a stable and efficient precursor for the in situ generation of boronic acids or the direct transmetalation of boronate esters in cross-coupling reactions. Its structure, featuring a dioxaborinane ring, offers distinct stability and reactivity profiles compared to the more ubiquitous five-membered dioxaborolane (pinacol) esters.

Property2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
CAS Number 61676-61-7[1]
Molecular Formula C₉H₁₉BO₃
Molecular Weight 186.06 g/mol
Appearance Colorless to almost colorless clear liquid
Key Advantage Enhanced thermodynamic stability of the dioxaborinane ring.[2]

The primary application of this reagent is as a borylating agent, reacting with organometallic species (e.g., Grignard or organolithium reagents) to form the corresponding boronic esters. These esters are often more stable, easier to handle, and simpler to purify than their corresponding boronic acids, mitigating issues like protodeboronation and boroxine formation.

The Dioxaborinane Advantage: Enhanced Stability and Reactivity

A critical aspect influencing the choice of a boronic ester is the trade-off between stability and reactivity. Research suggests that six-membered dioxaborinanes are thermodynamically more stable than their five-membered dioxaborolane counterparts.[2] This enhanced stability can be advantageous for long-term storage and in multi-step syntheses where the boronic ester moiety must endure various reaction conditions.

Conversely, some studies have indicated that boronic esters derived from 4,4,6-trimethyl-1,3,2-dioxaborinane can exhibit higher reactivity in certain transformations compared to the corresponding pinacol esters. This has been attributed to the different steric and electronic environment of the boron atom within the six-membered ring, potentially facilitating a more rapid transmetalation step in the Suzuki-Miyaura catalytic cycle.

Application in the Synthesis of Arylboronic Esters

A cornerstone application of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is in the preparation of aryl- and heteroarylboronic esters from the corresponding organometallic reagents. This method provides a reliable route to these crucial Suzuki-Miyaura coupling partners.

Experimental Protocol: Synthesis of an Arylboronic Ester

This protocol describes a general procedure for the synthesis of an arylboronic ester using an organolithium reagent.

Materials:

  • Aryl bromide or iodide

  • n-Butyllithium (or other suitable organolithium reagent)

  • 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.). Dissolve the halide in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: To the freshly prepared organolithium solution, add 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 eq.) dropwise at -78 °C.

  • Warm to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure arylboronic ester.

Synthesis_of_Arylboronic_Ester Aryl_Halide Aryl-X (X = Br, I) Organolithium Aryl-Li Aryl_Halide->Organolithium n-BuLi, THF, -78°C Ate_Complex Ate Complex [Aryl-B(OR)₃]⁻Li⁺ Organolithium->Ate_Complex Boronic_Ester_Reagent 2-Isopropoxy-4,4,6-trimethyl- 1,3,2-dioxaborinane Boronic_Ester_Reagent->Ate_Complex THF, -78°C to rt Product Aryl-B(dioxaborinane) Ate_Complex->Product Work-up

Caption: Workflow for the synthesis of arylboronic esters.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of the boronic esters synthesized from 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental for the construction of biaryl and hetero-biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The enhanced stability of the dioxaborinane esters makes them excellent coupling partners, particularly in complex syntheses requiring robust reagents.[3][4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for silyl-protected dioxaborinanes and provides a general method for the Suzuki-Miyaura coupling of an arylboronic ester derived from 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.[3][5]

Materials:

  • Arylboronic ester (derived from 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane) (1.2 eq.)

  • Aryl or heteroaryl halide (Br, I, or Cl) (1.0 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq.)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water in some cases)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk tube, add the arylboronic ester (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst, any additional ligand, and the base under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent to the reaction vessel.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Aryl-Pd(II)-X)Ln Pd0->OxAdd Ar-X Transmetalation Transmetalation (Aryl-Pd(II)-Aryl')Ln OxAdd->Transmetalation Ar'-B(dioxaborinane) Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArB Arylboronic Ester (Ar'-B(dioxaborinane)) ArB->Transmetalation Base Base Base->Transmetalation

Sources

Application Note: A Comprehensive Protocol for Lithium-Halogen Exchange with 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on performing a lithium-halogen exchange reaction followed by borylation using 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. The protocol is designed to ensure scientific integrity, safety, and reproducibility.

Introduction and Strategic Importance

The synthesis of aryl and heteroaryl boronic acids and their esters is a cornerstone of modern organic chemistry, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] Among the various methods to forge a carbon-boron bond, the lithium-halogen exchange followed by electrophilic trapping with a borate ester stands out for its efficiency and broad applicability, especially for substrates incompatible with other methods.[1][2]

This protocol focuses on the use of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane as the boron electrophile. This reagent is valued for its stability and its ability to serve as a precursor for boronic acid esters in reactions that do not necessitate cryogenic conditions, offering a practical advantage in many laboratory settings.[3] The resulting dioxaborinane products are effective coupling partners and can be readily converted to the corresponding boronic acids if required.

Reaction Mechanism: A Stepwise Analysis

The overall transformation proceeds via a two-stage mechanism: (1) the lithium-halogen exchange to generate a potent organolithium nucleophile, and (2) the subsequent borylation of this intermediate.

Stage 1: Lithium-Halogen Exchange

This reaction is a fast and often reversible process where equilibrium favors the formation of the more stable organolithium species.[4] The rate of exchange is highly dependent on the halogen, following the general trend I > Br > Cl >> F.[4][5] For aryl halides, the mechanism is believed to proceed through a nucleophilic attack of the organolithium reagent (e.g., n-BuLi) on the halogen atom of the aryl halide. This forms a transient "ate-complex," which then collapses to the desired aryllithium and the corresponding alkyl halide (e.g., n-BuBr).[5][6] Kinetic studies support a transition state with negative character, consistent with a carbanion-like species attacking the halogen.[4]

Stage 2: Electrophilic Borylation

The newly formed aryllithium (Ar-Li) is a powerful nucleophile. It readily attacks the electrophilic boron atom of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. This addition creates a tetracoordinate boronate complex. This complex is then protonated during the aqueous workup, leading to the elimination of isopropanol and the formation of the stable aryl dioxaborinane product. The lithiation-borylation strategy is highly valued for its ability to create stereospecific C-C bonds with high fidelity.[7]

Diagram: Reaction Mechanism

Reaction_Mechanism cluster_0 Stage 1: Lithium-Halogen Exchange cluster_1 Stage 2: Borylation Ar-X Aryl Halide (Ar-X) Ate_Complex [Ar-X-R]- Li+ (Ate-Complex Intermediate) Ar-X->Ate_Complex + R-Li R-Li Organolithium (R-Li, e.g., n-BuLi) Ar-Li Aryllithium (Ar-Li) Ate_Complex->Ar-Li R-X Alkyl Halide (R-X) Ate_Complex->R-X Boronate_Ester 2-Isopropoxy-4,4,6-trimethyl- 1,3,2-dioxaborinane Ar-Li->Boronate_Ester Nucleophilic Attack Borate_Complex Tetracoordinate Borate Complex Boronate_Ester->Borate_Complex + Ar-Li Product Aryl Dioxaborinane Product Borate_Complex->Product Workup Aqueous Workup Workup->Product

Caption: The two-stage mechanism of the lithium-halogen exchange and subsequent borylation.

Process Safety and Reagent Handling

CRITICAL: Organolithium reagents such as n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[8][9] All operations involving these reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques (e.g., syringe or cannula transfer).[9][10]

Mandatory Personal Protective Equipment (PPE):

  • Flame-resistant lab coat.[8]

  • Chemical-resistant gloves (nitrile gloves are common, wearing two pairs is recommended).[11]

  • Safety goggles or a face shield.[8][11]

Work Area Precautions:

  • Never work alone.[10][11]

  • Ensure a Class D fire extinguisher (for combustible metals) and a supply of dry sand are immediately accessible.[10]

  • Keep all flammable materials, including paper towels, away from the reaction setup.[10]

  • All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum) before use.[11]

Reagent Storage and Quenching:

  • Store organolithium solutions under an inert atmosphere, away from ignition sources.[12]

  • Unused or waste organolithium reagents must be quenched carefully. This involves diluting the reagent in an unreactive solvent (e.g., heptane) in a flask cooled with an ice bath, followed by the slow, dropwise addition of isopropanol, and then methanol to ensure complete reaction.[10]

Detailed Experimental Protocol

This protocol describes a general procedure for the lithium-halogen exchange of an aryl bromide followed by borylation.

Materials and Reagents
Reagent/MaterialSpecificationPurpose
Aryl BromideAs requiredStarting material
n-Butyllithium (n-BuLi)Solution in hexanes (e.g., 1.6 M or 2.5 M)Organolithium reagent for exchange
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane≥95% PurityBoron electrophile
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)<50 ppm H₂OReaction solvent
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeQuenching agent
Ethyl Acetate / Diethyl EtherACS GradeExtraction solvent
Brine (Saturated Aqueous NaCl)Reagent GradeWashing agent
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeDrying agent
Round-bottom flask, Septa, Magnetic stir barFlame-driedReaction vessel
Syringes and NeedlesSterile, dryReagent transfer
Inert Gas Supply (Nitrogen or Argon)High PurityInert atmosphere
Cooling BathDry ice/acetone or liquid N₂/ethanolLow-temperature control
Step-by-Step Methodology

1. Reaction Setup: a. Place a magnetic stir bar into a round-bottom flask appropriately sized for the reaction scale. b. Flame-dry the flask under high vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon. c. Seal the flask with a rubber septum.

2. Reagent Preparation: a. Dissolve the aryl bromide (1.0 eq) in anhydrous THF (or Et₂O) to a concentration of approximately 0.2-0.5 M. b. Cool the flask to -78 °C using a dry ice/acetone bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

3. Lithium-Halogen Exchange: a. Using a dry syringe, slowly add n-butyllithium (1.05-1.1 eq) dropwise to the cooled, stirring solution of the aryl bromide. b. Causality Note: The low temperature is critical to prevent side reactions, such as reaction of n-BuLi with the THF solvent or functional groups on the substrate.[13] The exchange itself is extremely fast, often complete within minutes at this temperature.[6][14] c. Stir the reaction mixture at -78 °C for 30-60 minutes after the addition is complete to ensure full formation of the aryllithium species.

4. Borylation: a. In a single portion, add 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.1-1.2 eq) via syringe to the aryllithium solution at -78 °C. b. Causality Note: Adding the boronate ester neat and quickly ensures it rapidly traps the aryllithium before the intermediate can decompose or undergo side reactions. c. Continue stirring the reaction mixture at -78 °C for 1 hour.

5. Quenching and Work-up: a. Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours. b. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. c. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). d. Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄. e. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

6. Purification: a. The crude aryl dioxaborinane can be purified by flash column chromatography on silica gel or by distillation, depending on its physical properties.

Diagram: Experimental Workflow

Experimental_Workflow Setup 1. Assemble and Flame-Dry Glassware under N₂/Ar Prepare 2. Dissolve Aryl Halide in Anhydrous Solvent Setup->Prepare Cool 3. Cool to -78 °C Prepare->Cool Exchange 4. Add n-BuLi Dropwise (Lithium-Halogen Exchange) Cool->Exchange Borylate 5. Add Dioxaborinane (Borylation Step) Exchange->Borylate Warm 6. Warm to Room Temperature Borylate->Warm Quench 7. Quench with Sat. aq. NH₄Cl Warm->Quench Extract 8. Aqueous Workup & Extraction Quench->Extract Purify 9. Dry, Concentrate, & Purify Extract->Purify Product Final Product Purify->Product

Caption: A streamlined workflow for the lithium-halogen exchange and borylation protocol.

Troubleshooting and Key Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive n-BuLi (degraded by air/moisture).[9] 2. Wet solvent or glassware. 3. Reaction temperature too high, causing BuLi to react with solvent.1. Titrate the n-BuLi solution before use to determine its exact molarity. 2. Ensure all solvents are anhydrous and glassware is rigorously dried. 3. Maintain the reaction temperature strictly at or below -78 °C during addition.
Recovery of Starting Material 1. Lithium-halogen exchange is unfavorable or slow. 2. Insufficient equivalents of n-BuLi.1. Switch from an aryl bromide to a more reactive aryl iodide.[5] For aryl chlorides, a more reactive reagent like t-BuLi may be necessary. 2. Use a slight excess of freshly titrated n-BuLi (e.g., 1.1 eq).
Formation of Butylated Byproduct The aryllithium intermediate reacts with the n-butyl bromide formed during the exchange.This is generally minimal at low temperatures but can become an issue if the reaction is allowed to warm before the borylating agent is added. Ensure the boronate ester is added promptly after the exchange period.
Complex Product Mixture 1. Functional group incompatibility (e.g., acidic protons, electrophilic groups on the aryl halide). 2. Reaction warmed prematurely.1. Protect incompatible functional groups before attempting the reaction. 2. Ensure the reaction is quenched at low temperature before warming if sensitive functionalities are present.[15]

References

  • Metal–halogen exchange - Wikipedia. Available at: [Link]

  • THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. Carson, N. (2014). University of Illinois Chemistry. Available at: [Link]

  • Mechanism of lithium-halogen exchange of primary alkyl iodide. (2018). Chemistry Stack Exchange. Available at: [Link]

  • STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety, University of Arkansas. Available at: [Link]

  • Lithium alkyls. Standard Operating Procedure, Princeton University. Available at: [Link]

  • 8 Rules for the Safe Handling of t-Butyllithium. (2024). Lab Manager. Available at: [Link]

  • The Mechanism of Lithium-Halogen Exchange. (2007). Macmillan Group Meeting, Princeton University. Available at: [Link]

  • Mechanism of Lithium-Halogen Exchange and Related Reactions. (2019). Luo Group Meeting, Peking University. Available at: [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]

  • The Synthesis and Applications of Heterocyclic Boronic Acids. (Review). Available at: [Link]

  • Organolithium reagent - Wikipedia. Available at: [Link]

  • Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. D. M. F. and G. A. M. (2007). Org. Lett., 9(12), 2269–2272. Available at: [Link]

  • Standard Lithiation–Borylation A user's guide. (2017). Aggarwal Group, University of Bristol. Available at: [Link]

  • Troubles with Lithium-Halogen exchange reaction. (2019). Science Madness Discussion Board. Available at: [Link]

  • Organoboranes. 31. A simple preparation of boronic esters from organolithium reagents and selected trialkoxyboranes. Brown, H. C. and Cole, T. E. (1985). Organometallics, 4(5), 816–821. Available at: [Link]

  • Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor. V. C. et al. (2014). Chemistry, 20(1), 263-71. Available at: [Link]

  • Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor. (2025). Request PDF on ResearchGate. Available at: [Link]

  • Li Halogen Exchange? (2021). Reddit r/Chempros. Available at: [Link]

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Application Notes and Protocols for the Use of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Boronic Esters in Modern Drug Discovery

The synthesis of complex active pharmaceutical ingredients (APIs) is a cornerstone of modern medicine. Central to this endeavor is the efficient and predictable formation of carbon-carbon bonds, which often form the backbone of therapeutic molecules. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for this purpose, earning the Nobel Prize in Chemistry in 2010.[1] This reaction's success is largely due to its mild conditions, broad functional group tolerance, and the use of organoboron compounds, which are generally stable and have low toxicity.[2]

Within the family of organoboron reagents, boronic esters have gained significant traction over their corresponding boronic acids. The diol protecting group enhances stability, simplifies handling and purification, and often improves solubility.[3] This application note focuses on 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS 61676-61-7), a boronic ester with significant potential in pharmaceutical synthesis.[4][5]

While literature specifically detailing the applications of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is not as extensive as for its close analog, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate, CAS 61676-62-8), their structural and functional similarities allow for a high degree of transferability in reaction principles and protocols.[3][6][7][8] This guide will, therefore, leverage the well-established knowledge of the pinacol derivative to provide a comprehensive framework for the effective use of the dioxaborinane title compound in Suzuki-Miyaura cross-coupling reactions.

Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction: A Catalytic Symphony

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three fundamental steps, as illustrated below. A base is essential for the reaction to proceed, as it facilitates the formation of a more nucleophilic boronate species required for transmetalation.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic ester (R²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_R1X R¹-Pd(II)Ln-X Pd0->PdII_R1X R¹-X OxAdd Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)Ln-R² PdII_R1X->PdII_R1R2 [R²-B(OR)₂(Base)]⁻ Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Advantages of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in Synthesis

The use of boronic esters like 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane offers several advantages over free boronic acids in a pharmaceutical synthesis setting:

  • Enhanced Stability: The cyclic boronic ester is significantly more stable to air and moisture than many boronic acids, which can be prone to protodeborylation and other decomposition pathways. This stability translates to a longer shelf-life and more consistent reactivity.

  • Ease of Handling and Purification: As a liquid, it is often easier to handle and dispense accurately compared to solid boronic acids.[4] Products derived from boronic esters are often more straightforward to purify, as the boronate byproducts are typically easier to remove.

  • Broad Functional Group Tolerance: The Suzuki-Miyaura reaction is renowned for its compatibility with a wide array of functional groups, a critical feature in the synthesis of complex, highly functionalized drug molecules.[2]

  • Structural Distinction: The 4,4,6-trimethyl-1,3,2-dioxaborinane protecting group, derived from 2-methyl-2,4-pentanediol, offers a different steric and electronic profile compared to the more common pinacol group. While direct comparative studies are scarce, this structural difference could potentially be exploited to modulate reactivity or selectivity in specific applications.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic ester, which can be adapted for use with 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Note: This is a representative protocol, and optimization of the catalyst, ligand, base, solvent, and temperature is highly recommended for each specific substrate combination.

Reaction Scheme:

Aryl-X + (Isopropoxy)B-dioxaborinane → Aryl-Aryl'

Materials and Reagents:
ReagentStoichiometryMolecular Weight ( g/mol )Amount (for 1 mmol scale)
Aryl Halide (e.g., 4-Bromoanisole)1.0 equiv187.04187 mg
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane1.2 equiv186.06223 mg (approx. 0.24 mL)
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))0.03 equiv (3 mol%)1155.5634.7 mg
Potassium Carbonate (K₂CO₃)2.0 equiv138.21276 mg
1,4-Dioxane-88.114.0 mL
Water-18.021.0 mL
Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. The solvent should be degassed by bubbling with an inert gas for at least 20 minutes prior to use.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously. Alternatively, if using a microwave reactor, heat the mixture to the desired temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A 1. Add Solids: Aryl Halide, Boronic Ester, Base, Pd Catalyst B 2. Seal and Purge with Inert Gas (Ar/N₂) A->B C 3. Add Degassed Solvents (Dioxane/H₂O) B->C D 4. Heat and Stir (Conventional or Microwave) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench and Aqueous Work-up E->F G 7. Dry and Concentrate Organic Phase F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a valuable reagent for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility is primarily realized through the robust and versatile Suzuki-Miyaura cross-coupling reaction. While specific literature on this particular dioxaborinane is limited, its close structural relationship to the extensively studied pinacol boronic esters provides a strong foundation for its application. The protocols and principles outlined in this guide, based on well-established Suzuki-Miyaura chemistry, offer a solid starting point for researchers and drug development professionals to effectively incorporate this reagent into their synthetic strategies, enabling the efficient construction of novel molecular architectures. As with any chemical process, careful optimization is key to achieving high yields and purity.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • PubChem. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Available at: [Link]

  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • MySkinRecipes. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available at: [Link]

  • LookChem. Cas 61676-62-8,2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available at: [Link]

  • RSC Publishing. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Available at: [Link]

  • Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Available at: [Link]

Sources

Application Note: Chemoselective Borylation Strategies Using 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, a highly selective reagent for the synthesis of boronic acid esters. We delve into the principles of its chemoselectivity, particularly in the context of preparing key precursors for the Suzuki-Miyaura cross-coupling reaction. This document offers experienced researchers and drug development professionals both the theoretical foundation and practical, field-tested protocols to leverage this reagent's primary advantage: the ability to perform highly selective borylations at operationally convenient, non-cryogenic temperatures.

Introduction: A Modern Reagent for a Cornerstone Reaction

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its widespread adoption is due to mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of boron-containing byproducts.[2] The lynchpin of this reaction is the availability of stable, yet reactive, organoboron compounds, typically boronic acids or their ester derivatives.

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS 61676-61-7) has emerged as a valuable reagent for the synthesis of these crucial boronic esters.[3] It serves as an efficient boron source for quenching highly reactive organometallic intermediates, such as Grignard or organolithium reagents. Its principal advantage lies in its ability to facilitate these borylation reactions with high chemoselectivity at temperatures that do not require cryogenic techniques, simplifying experimental setups and improving process scalability.[4][5] This note will explore the basis of this selectivity and provide robust protocols for its application.

The Principle of Chemoselective Borylation

Chemoselectivity in this context refers to the preferential reaction of the borylating agent with a highly nucleophilic organometallic center in the presence of other, less reactive electrophilic or nucleophilic functional groups within the same molecule. The reaction of an organometallic reagent (R-M) with 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane proceeds via the nucleophilic attack of the carbanion (R⁻) on the electrophilic boron atom.

The causality behind the reagent's effectiveness stems from two factors:

  • High Electrophilicity of Boron: The boron atom in the dioxaborinane ring is electron-deficient, making it a prime target for strong nucleophiles.

  • Reaction Kinetics: The reaction between a potent organometallic nucleophile and the boron center is extremely fast, even at moderate temperatures. This rapid, targeted reaction outcompetes potential side reactions with more stable functional groups (e.g., esters, amides, nitriles) that might be present on the organometallic substrate.

This kinetic preference allows for the synthesis of complex boronic esters without the need for extensive protecting group strategies or the cryogenic conditions often required to temper the reactivity of organolithium reagents.

Caption: General mechanism for chemoselective borylation.

Integrated Workflow: From Aryl Halide to Biaryl Product

The true utility of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is realized in a two-step, one-pot or sequential process leading to valuable biaryl compounds. The workflow begins with an aryl halide, which is converted to an organometallic species, borylated in situ, and then subjected to Suzuki-Miyaura cross-coupling conditions.

Suzuki_Workflow Aryl_Halide Aryl Halide (Ar-X) Organometallic Organometallic (Ar-M) Aryl_Halide->Organometallic Metal-Halogen Exchange Reagents1 1. Mg or n-BuLi Boronic_Ester Boronic Ester (Ar-B(OR)₂) Organometallic->Boronic_Ester Chemoselective Borylation Reagents2 2. Dioxaborinane Reagent Suzuki Suzuki-Miyaura Cross-Coupling Boronic_Ester->Suzuki Biaryl Biaryl Product (Ar-Ar') Suzuki->Biaryl Reagents3 Pd Catalyst, Base, Ar'-X

Caption: Integrated workflow from aryl halide to biaryl product.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a controlled laboratory setting. Adhere to all institutional safety guidelines and consult Safety Data Sheets (SDS) for all reagents. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a flammable liquid and is moisture-sensitive.[3][6] All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Chemoselective Synthesis of 4-Biphenylboronic Acid, 4,4,6-Trimethyl-1,3,2-dioxaborinane Ester

This protocol details the preparation of a boronic ester from 4-bromobiphenyl via a Grignard reagent.

Materials & Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Reflux condenser and Argon/N₂ inlet

  • Addition funnel

  • Thermometer

  • Reagents: Magnesium turnings, Iodine (one crystal), 4-bromobiphenyl, Anhydrous Tetrahydrofuran (THF), 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Procedure:

  • Grignard Formation: To the flask under Argon, add Magnesium turnings (1.2 eq). Add a single crystal of iodine. In the addition funnel, prepare a solution of 4-bromobiphenyl (1.0 eq) in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not initiate (indicated by heat and disappearance of the iodine color), gently warm the flask.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.1 eq) in anhydrous THF dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Work-up & Isolation: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude boronic ester can often be used directly in the next step or purified by column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol uses the boronic ester prepared above to synthesize 4-methoxy-1,1':4',1''-terphenyl.

Materials & Equipment:

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Argon/N₂ manifold

  • Reagents: Crude boronic ester from Protocol 1 (1.0 eq), 4-bromoanisole (1.1 eq), Pd(PPh₃)₄ (2-5 mol%), aqueous Sodium Carbonate (2M solution, 2.0 eq), Toluene/Ethanol solvent mixture.

Procedure:

  • Reaction Setup: To the Schlenk flask, add the crude boronic ester, 4-bromoanisole, and the palladium catalyst.

  • Evacuate and backfill the flask with Argon three times.

  • Add the degassed solvent mixture (e.g., Toluene:Ethanol, 4:1) followed by the degassed aqueous sodium carbonate solution.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up & Purification: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure terphenyl product.

Data & Performance

The primary advantage of using 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is the ability to form the boronic ester intermediate under mild conditions, which is then coupled in a subsequent step.

Table 1: Representative Substrates for Borylation & Coupling

Aryl Halide Precursor Borylation Temp. Subsequent Coupling Partner Expected Yield (Overall)
4-Bromotoluene 0 °C to RT 4-Chloroacetophenone Good to Excellent
1-Bromo-3,5-dimethylbenzene 0 °C to RT 2-Bromopyridine Good
2-Bromonaphthalene 0 °C to RT 1-Iodo-4-nitrobenzene Good to Excellent
3-Bromobenzonitrile -40 °C to 0 °C* 4-Bromoanisole Moderate to Good

*Note: For substrates with more sensitive functional groups like nitriles, slightly lower temperatures may be required to ensure maximum chemoselectivity, though full cryogenic conditions are often avoidable.

Table 2: Common Catalytic Systems for Suzuki-Miyaura Coupling

Palladium Source Ligand Typical Substrates
Pd(PPh₃)₄ (none needed) Aryl bromides, iodides (electron-neutral/rich)
Pd₂(dba)₃ SPhos or XPhos Aryl chlorides, electron-deficient halides, heteroaryls[1]

| Pd(OAc)₂ | RuPhos | Challenging heteroaryl couplings[1] |

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Low yield of boronic ester Incomplete Grignard/organolithium formation. Moisture in reagents/glassware.Ensure magnesium is activated and THF is anhydrous. Thoroughly dry all glassware.
Formation of borinic acid (Ar₂BOR) or other side products Incorrect stoichiometry (excess organometallic). Non-optimal reaction temperature.Use a slight excess (1.1-1.2 eq) of the dioxaborinane reagent. Ensure dropwise addition at the recommended temperature. Quenching aryl Grignards can sometimes lead to mixtures; gentle heating of the crude mixture can sometimes equilibrate the product to the desired boronic ester.[7]
Stalled Suzuki-Miyaura reaction Inactive catalyst. Inappropriate base or solvent.Use a fresh palladium source or a pre-catalyst. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. Ensure all aqueous solutions are properly degassed.
Protodeborylation (loss of boron group) Presence of acid or excess water. Unstable heteroaryl boronic ester.[8]Ensure work-up is neutral or slightly basic. Use the crude boronic ester promptly or store under an inert atmosphere.

Conclusion

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a highly effective and practical reagent for the chemoselective synthesis of boronic esters. It enables the conversion of organometallic compounds into versatile Suzuki-Miyaura precursors under operationally simple, non-cryogenic conditions.[4] By understanding the principles of its reactivity and employing robust, validated protocols, researchers can efficiently construct complex molecular architectures critical to pharmaceutical and materials science discovery.

References

  • 2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane. ResearchGate. [Link]

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 98%. SLS. [Link]

  • Catalytic borylation of heteroarenes on 2 gram-scale using HBpin reagent. [Source not fully identifiable, appears to be a scholarly article snippet].
  • 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. PubChem. [Link]

  • Cas 61676-62-8,2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. LookChem. [Link]

  • 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane 97.0+%, TCI America™. Fisher Scientific. [Link]

  • A Boron–Boron Double Transborylation Strategy for the Synthesis of gem-Diborylalkanes. SciSpace. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. NIH Public Access. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Yields with 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide is structured to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing synthetic yields when utilizing 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction to 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a key reagent in modern organic synthesis, primarily employed as a precursor for boronic acid esters used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its six-membered dioxaborinane ring, derived from 2-methyl-2,4-pentanediol, offers distinct structural and reactivity profiles compared to the more common five-membered pinacol (dioxaborolane) esters.[2] Understanding these differences is crucial for troubleshooting and optimizing reaction outcomes. This guide will delve into the practical aspects of using this reagent to achieve high-yield, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in cross-coupling reactions.

Q1: Why is my Suzuki-Miyaura coupling reaction yield low when using a boronic ester derived from this reagent?

A1: Low yields in Suzuki-Miyaura couplings can stem from several factors. The most common initial points of investigation should be:

  • Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly problematic with electron-deficient or some heteroaryl boronic acids.[3]

  • Catalyst Inactivity: The Pd(0) catalyst may be deactivated by oxygen. Inadequate degassing of solvents and reagents is a frequent cause of reaction failure.[4]

  • Suboptimal Base or Solvent Choice: The base is critical for activating the boronic ester for transmetalation, but an inappropriate choice can accelerate side reactions.[5] The solvent system affects the solubility of all components and the stability of catalytic intermediates.

  • Reagent Quality: The boronic ester itself, the coupling partner (aryl/vinyl halide/triflate), and the palladium catalyst/ligand must be of high purity and properly stored.

Q2: What are the advantages of using a 6-membered dioxaborinane ester over a 5-membered pinacol ester?

A2: The choice of the diol protecting group on the boron atom influences both stability and reactivity. While pinacol esters are widely used due to their high stability, recent studies have highlighted that the ring size and steric environment of the boronic ester can significantly affect the rate-limiting transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] Six-membered dioxaborinanes can exhibit different rates of transmetalation compared to their five-membered counterparts, which can be advantageous for specific substrates, potentially leading to higher yields or selectivity by altering the kinetics of the productive coupling versus side reactions.[2]

Q3: I am observing significant homocoupling of my boronic ester. What is the cause and how can I prevent it?

A3: Homocoupling, the formation of a biaryl product from two molecules of the boronic ester, is primarily caused by the presence of oxygen.[3] Oxygen can facilitate the palladium-catalyzed oxidative coupling of the boronic ester molecules. To mitigate this:

  • Rigorous Degassing: Ensure all solvents and the final reaction mixture are thoroughly degassed using methods like bubbling with an inert gas (Argon or Nitrogen) or employing several freeze-pump-thaw cycles.

  • Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the experiment.

Q4: Is it necessary to hydrolyze the boronic ester to the boronic acid in situ for the reaction to proceed?

A4: While it was a topic of mechanistic debate, there is now substantial evidence that boronic esters can directly participate in the transmetalation step without prior hydrolysis to the corresponding boronic acid.[6] In fact, maintaining anhydrous conditions can be beneficial in preventing protodeboronation.[4] The choice of base and solvent system will influence the dominant mechanistic pathway.[7]

Part 2: Troubleshooting Guide: From Low Yield to High Performance

This section provides a structured approach to diagnosing and resolving common issues encountered during cross-coupling reactions with 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane derived esters.

Issue 1: Significant Protodeboronation

Protodeboronation is the undesired cleavage of the carbon-boron bond, leading to a hydrogen-substituted byproduct and reduced yield.

The C-B bond is susceptible to cleavage by protons, a reaction often accelerated by certain bases and the presence of water.[8] The rate of protodeboronation is in competition with the rate of the desired transmetalation step. If transmetalation is slow, the boronic ester has more time to decompose.[9]

G start High Protodeboronation Observed base Re-evaluate Base start->base base_weaker Switch to Weaker Base (e.g., K₂CO₃, CsF) base->base_weaker If using strong aqueous base base_stronger Use Stronger, Anhydrous Base (e.g., K₃PO₄) base->base_stronger If protodeboronation is pH-dependent solvent Modify Solvent System solvent_anhydrous Use Anhydrous Solvent (e.g., Dioxane, Toluene) solvent->solvent_anhydrous temp Adjust Temperature temp_lower Lower Reaction Temperature temp->temp_lower If reaction kinetics allow reagent_conc Consider Slow Addition reagent_add Slowly add Boronic Ester via Syringe Pump reagent_conc->reagent_add base_weaker->solvent success Yield Improved base_weaker->success base_stronger->solvent base_stronger->success solvent_anhydrous->temp solvent_anhydrous->success temp_lower->reagent_conc temp_lower->success reagent_add->success G start Low or No Conversion check_inert Verify Inert Atmosphere start->check_inert degas Re-degas Solvents & Purge Reaction Vessel check_inert->degas Oxygen suspected check_catalyst Evaluate Catalyst System new_catalyst Use Fresh Catalyst/Ligand check_catalyst->new_catalyst Catalyst degradation suspected change_ligand Switch to a More Active Ligand (e.g., Buchwald-type biarylphosphine) check_catalyst->change_ligand Standard ligand fails check_substrates Assess Substrate Reactivity increase_temp Increase Reaction Temperature check_substrates->increase_temp For unreactive halides (e.g., Ar-Cl) or sterically hindered partners degas->check_catalyst success Conversion Observed degas->success new_catalyst->change_ligand change_ligand->check_substrates change_ligand->success increase_temp->success

Sources

Technical Support Center: 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in cross-coupling reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic outcomes.

Introduction to 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. It serves as a stable, easy-to-handle precursor to boronic acids, which are key nucleophilic partners in the formation of carbon-carbon bonds. The 4,4,6-trimethyl-1,3,2-dioxaborinane protecting group, derived from 2-methyl-2,4-pentanediol (hexylene glycol), offers distinct stability profiles compared to the more common pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protecting group. This guide will address the common side reactions and provide practical solutions to challenges encountered during its use.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your cross-coupling experiments using 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Problem 1: Low Yield of the Desired Cross-Coupled Product

Symptoms:

  • The starting materials (aryl halide and/or boronic ester) are consumed, but the desired product is not the major component in the reaction mixture.

  • Significant formation of side products is observed (e.g., protodeboronated arene, homocoupled biaryl).

Possible Causes and Solutions:

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of an arene byproduct.[1] This can be exacerbated by the presence of water and the strength of the base.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use freshly distilled solvents and handle the reaction under an inert atmosphere (e.g., argon or nitrogen).

      • Optimize the Base: Strong bases can accelerate protodeboronation.[2] Consider using a milder base. A screening of bases is often beneficial.

Base StrengthRecommended BasesComments
Strong NaOH, KOH, CsOHUse with caution; may promote protodeboronation.
Moderate K₂CO₃, Cs₂CO₃, K₃PO₄Often a good starting point for many substrates.
Weak KF, NaHCO₃Can be effective, especially with sensitive substrates.
  • Homocoupling of the Boronic Ester: The formation of a biaryl derived from the coupling of two boronic ester molecules is another common side reaction.[3] This is often mediated by the palladium catalyst, especially in the presence of oxygen.[3]

    • Troubleshooting Steps:

      • Degas Solvents Thoroughly: Oxygen can promote the homocoupling pathway.[3] Ensure all solvents are rigorously degassed by methods such as freeze-pump-thaw or by bubbling with an inert gas for an extended period.

      • Optimize the Palladium Precatalyst and Ligand: The choice of ligand can significantly influence the rates of the desired catalytic cycle versus side reactions. Bulky, electron-rich phosphine ligands can promote reductive elimination and suppress homocoupling.

      • Control Catalyst Activation: If using a Pd(II) precatalyst, ensure its reduction to the active Pd(0) species is efficient and does not lead to side reactions. Using a pre-formed Pd(0) catalyst can sometimes be advantageous.

Problem 2: Presence of Impurities that are Difficult to Separate

Symptoms:

  • The final product is contaminated with byproducts of similar polarity, making purification by chromatography challenging.

  • The presence of boron-containing impurities in the final product.

Possible Causes and Solutions:

  • Incomplete Reaction: If the reaction has not gone to completion, separating the desired product from unreacted starting materials can be difficult.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use techniques like TLC, GC-MS, or LC-MS to monitor the reaction until the limiting reagent is consumed.

      • Increase Catalyst Loading or Reaction Time/Temperature: If the reaction stalls, a modest increase in catalyst loading or reaction conditions may be necessary. However, be cautious as this can also increase the rate of side reactions.

  • Hydrolysis of the Boronic Ester: The diol protecting group (2-methyl-2,4-pentanediol) can be cleaved under aqueous workup conditions, leading to the corresponding boronic acid which can complicate purification.

    • Troubleshooting Steps:

      • Non-Aqueous Workup: If possible, consider a non-aqueous workup to minimize hydrolysis.

      • Acidic Wash: A mild acidic wash (e.g., with dilute HCl) during the workup can sometimes help to remove boron-containing impurities by converting them to the more water-soluble boronic acid.

      • Chromatography Considerations: Pinacol boronates are known to sometimes streak on silica gel. While dioxaborinanes may behave differently, if you encounter purification issues, consider alternative stationary phases (e.g., alumina) or using a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane over the corresponding pinacol boronic ester?

While both are excellent reagents, the dioxaborinane protecting group can offer enhanced stability. Six-membered boronic esters are often thermodynamically more stable than their five-membered counterparts.[4] This can translate to a lower propensity for premature hydrolysis and protodeboronation, especially in reactions that require prolonged heating or stronger basic conditions.

Q2: How should I handle and store 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane?

This compound is a flammable liquid and vapor and can cause serious eye damage.[5][6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[5] Store the reagent in a tightly sealed container in a cool, dry place, away from sources of ignition and moisture.

Q3: Can I use this reagent for couplings other than Suzuki-Miyaura?

Yes, while most commonly used in Suzuki-Miyaura reactions, boronic esters can participate in other cross-coupling reactions, such as Chan-Lam and Liebeskind-Srogl couplings, although reaction conditions will need to be optimized for those specific transformations.

Q4: What is the role of the base in the Suzuki-Miyaura coupling?

The base plays a crucial role in the catalytic cycle. It activates the boronic ester by forming a more nucleophilic boronate species, which then facilitates the transmetalation step with the palladium center.[7][8]

Q5: My reaction is not working even after trying the troubleshooting steps. What else can I do?

If you have systematically addressed the common issues, consider the following:

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction.[9] Ensure you are using a high-quality catalyst and consider using a more robust ligand.

  • Substrate-Specific Issues: Some aryl halides are particularly unreactive (e.g., aryl chlorides) or prone to side reactions. In these cases, a more specialized catalyst system (e.g., one with a highly active N-heterocyclic carbene ligand) may be required.

  • Reagent Purity: Verify the purity of your starting materials, as impurities can inhibit the catalyst.

Visualizing the Pathways

To better understand the processes occurring in your reaction flask, the following diagrams illustrate the desired catalytic cycle and the major off-cycle side reactions.

Suzuki_Miyaura_Cycle cluster_cycle Desired Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation [Ar'B(OR)₂OH]⁻ Homocoupling Homocoupling ArPdX->Homocoupling Can initiate homocoupling ArPdAr_prime Ar-Pd(II)-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product BoronicEster Ar'-B(dioxaborinane) Protodeboronation Protodeboronation BoronicEster->Protodeboronation H₂O, Base BoronicEster->Homocoupling Pd(II), O₂ Arene Ar'-H Protodeboronation->Arene Biaryl Ar'-Ar' Homocoupling->Biaryl

Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane derivative (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture such as toluene/ethanol/water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, the 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane derivative, the base, and the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

References

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available from: [Link]

  • Mechanistic studies on the protodeboronation. ResearchGate. Available from: [Link]

  • Safety Data Sheet: 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Angene Chemical. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Protodeboronation. Wikipedia. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available from: [Link]

  • Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Aerobic Homocoupling of Alkynes: Full Mechanistic Characterization of a More Complex Oxidase-Type Behavior. ACS Publications. Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available from: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available from: [Link]

  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ACS Publications. Available from: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]

  • 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. PubChem. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. Royal Society of Chemistry. Available from: [Link]

  • Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. PubMed. Available from: [Link]

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Available from: [Link]

  • Order of thermodynamic stability of representative boronic esters. ResearchGate. Available from: [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. Available from: [Link]

  • Silyl-protected dioxaborinanes: Application in the Suzuki cross-coupling reaction. University of Bath's research portal. Available from: [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. Available from: [Link]

Sources

stability of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. This guide, structured in a user-friendly question-and-answer format, is designed to provide in-depth technical assistance and troubleshooting advice for common issues encountered during its use in experimental settings. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and practical field experience to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane and what are its primary applications?

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS No. 61676-61-7) is an organoborate ester.[1] It serves as a key reagent in organic synthesis, primarily as a precursor for the formation of boronic acid esters. These esters are crucial intermediates in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[2] One of its advantages is that it allows for the preparation of boronic acid esters at temperatures that do not require cryogenic techniques.

Q2: How should I properly store and handle this reagent to ensure its stability?

Proper storage and handling are critical to maintain the integrity of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. This compound is known to be moisture-sensitive.[2][3]

  • Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[1]

  • Handling: All manipulations should be carried out using anhydrous solvents and under an inert atmosphere, for instance, in a glovebox. Exposure to air and moisture must be minimized to prevent hydrolysis.[2] The reagent is also classified as a flammable liquid, so it should be kept away from heat, sparks, and open flames.[4]

Q3: What are the initial signs of decomposition I should look out for?

Visual inspection can sometimes indicate decomposition. A pure sample of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane should be a colorless liquid. The appearance of cloudiness, precipitation, or a change in color may suggest hydrolysis or other degradation pathways. For a more definitive assessment, analytical techniques such as ¹H NMR spectroscopy can be employed to check for the presence of impurities or byproducts.

Troubleshooting Guide: Stability Under Reaction Conditions

This section addresses specific stability challenges you might encounter during your experiments.

Issue 1: Low or No Product Yield in a Borylation Reaction

Possible Cause: Decomposition of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane before or during the reaction.

Troubleshooting Steps:

  • Verify Reagent Quality: Before starting your reaction, ensure the integrity of the 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. If it is an older bottle or has been handled improperly, consider using a fresh bottle.

  • Ensure Anhydrous Conditions: The primary culprit for the decomposition of this reagent is water.

    • Thoroughly dry all glassware in an oven and cool under an inert atmosphere.

    • Use freshly distilled and degassed anhydrous solvents.

    • If possible, conduct the reaction in a glovebox.

  • Mind the Temperature: While this reagent is designed for non-cryogenic borylations, excessive heat can lead to decomposition. If your reaction requires elevated temperatures, consider a slow ramp-up and monitor for any signs of degradation. For its pinacol analog, elevated temperatures (>0°C) have been observed to cause decomposition in some instances.[2]

  • Check for Incompatible Reagents: Certain reagents can promote the decomposition of the dioxaborinane ring or the boronic ester product.

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Flow cluster_reagent Reagent Quality cluster_conditions Reaction Conditions cluster_incompat Reagent Compatibility start Low or No Product Yield check_reagent Verify Quality of 2-isopropoxy-4,4,6-trimethyl- 1,3,2-dioxaborinane start->check_reagent reagent_old Is the reagent old or previously opened? check_reagent->reagent_old check_conditions Review Reaction Conditions is_anhydrous Were anhydrous conditions maintained? check_conditions->is_anhydrous check_incompat Assess Reagent Compatibility acid_base Are strong acids or bases present? check_incompat->acid_base reagent_old->check_conditions No use_new Action: Use a fresh bottle of the reagent. reagent_old->use_new Yes improve_anhydrous Action: Thoroughly dry glassware and use anhydrous solvents. is_anhydrous->improve_anhydrous No check_temp Was the reaction temperature too high? is_anhydrous->check_temp Yes check_temp->check_incompat No optimize_temp Action: Optimize reaction temperature. check_temp->optimize_temp Yes oxidant_reductant Are strong oxidants or reductants present? acid_base->oxidant_reductant No consider_alternatives Action: Consider alternative reagents or reaction pathways. acid_base->consider_alternatives Yes oxidant_reductant->consider_alternatives Yes

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Unexpected Byproducts

Possible Cause: Side reactions involving 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane or its derivatives.

Troubleshooting Steps:

  • Hydrolysis: The most common side reaction is hydrolysis, which will convert the boronic ester back to the corresponding boronic acid and 2,2,4-trimethyl-1,3-pentanediol. If water is present, you may observe these byproducts in your crude reaction mixture.

    • Solution: Rigorously exclude water from your reaction as detailed in the previous section.

  • Protodeborylation: This is the cleavage of the C-B bond of the newly formed aryl boronic ester, replacing the boronate group with a hydrogen atom. This can be promoted by acidic or basic conditions, especially at elevated temperatures.

    • Solution: Carefully control the pH of your reaction mixture. If strong bases are required for your reaction, consider using milder conditions or a different base.

  • Transesterification: If other alcohols or diols are present in the reaction mixture, transesterification with the dioxaborinane ring can occur.

    • Solution: Ensure that the reaction is free from other alcoholic or diolic contaminants.

Stability Data Summary

ConditionStability of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinaneNotes
Water/Moisture Low Highly susceptible to hydrolysis. Strict anhydrous conditions are necessary.[2][3]
Acids (Strong) Low Prone to decomposition and can catalyze protodeborylation of the resulting boronic ester.
Bases (Strong) Moderate to Low Can promote hydrolysis and protodeborylation, especially at elevated temperatures. The use of milder bases is often recommended.
Oxidizing Agents Low The boronic ester functionality is sensitive to oxidation.
Reducing Agents Generally Stable Typically stable to common reducing agents that are not hydridic.
Thermal Stress Moderate Can be used at elevated temperatures for short durations, but prolonged heating can lead to decomposition. A synthesis procedure for the pinacol analog involves heating at 90°C for 12-16 hours, suggesting some thermal stability.[5]
Air Low Sensitive to atmospheric moisture, leading to hydrolysis.[2]

Experimental Protocols

Protocol 1: General Procedure for the Borylation of an Aryl Halide

This protocol provides a general guideline for using 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane to synthesize an aryl boronic ester.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 equiv)

  • Anhydrous, degassed solvent (e.g., THF, dioxane)

  • Strong, non-nucleophilic base (e.g., n-BuLi, LDA)

  • Anhydrous workup and purification reagents

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the aryl halide and anhydrous solvent.

  • Cool the mixture to the desired temperature (typically -78 °C for lithium-halogen exchange).

  • Slowly add the strong base dropwise to the solution and stir for the appropriate time to allow for complete metal-halogen exchange.

  • Slowly add the 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow for a Typical Borylation Reaction

Borylation_Workflow start Start: Anhydrous Conditions dissolve Dissolve Aryl Halide in Anhydrous Solvent start->dissolve cool Cool to -78 °C dissolve->cool add_base Add Strong Base (e.g., n-BuLi) cool->add_base metal_halogen Metal-Halogen Exchange add_base->metal_halogen add_boronate Add 2-Isopropoxy-4,4,6-trimethyl- 1,3,2-dioxaborinane metal_halogen->add_boronate warm Warm to Room Temperature and Stir Overnight add_boronate->warm quench Quench Reaction warm->quench workup Aqueous Workup and Extraction quench->workup purify Purification workup->purify end End: Isolated Aryl Boronic Ester purify->end

Caption: Step-by-step borylation workflow.

References

  • LookChem. (n.d.). Cas 61676-62-8, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Retrieved from [Link]

Sources

Technical Support Center: Purification of Products from 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the purification of your reaction products.

Introduction to 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in Synthesis

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a valuable reagent for the formation of boronic acid esters, which are key intermediates in various organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] The use of 2,2-dimethyl-1,3-propanediol as the protecting group in this reagent offers certain advantages, including the formation of a thermodynamically stable six-membered dioxaborinane ring.[3] This increased stability can be beneficial during the reaction and subsequent purification steps compared to the more common five-membered pinacol boronic esters.

However, like any chemical reaction, achieving high purity of the desired product requires a good understanding of potential impurities and the appropriate purification strategies. This guide is designed to provide you with the knowledge to troubleshoot common purification challenges and to select the optimal purification method for your specific compound.

Understanding Potential Impurities

A successful purification strategy begins with identifying the likely impurities in your crude reaction mixture. In reactions involving 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, particularly Suzuki-Miyaura cross-coupling reactions, you may encounter the following:

  • Unreacted Starting Materials: Residual aryl/vinyl halides and the boronic ester starting material.

  • Homocoupling Products: Dimers of the aryl halide or the boronic ester.[4]

  • Protodeboronation Products: The arene resulting from the cleavage of the carbon-boron bond.[4]

  • Hydrolyzed Boronic Ester: The corresponding boronic acid, formed by the reaction of the boronic ester with water.

  • Palladium Catalyst Residues: The palladium catalyst and its ligands (e.g., phosphines and their oxides).

  • Inorganic Salts: Bases (e.g., carbonates, phosphates) and their byproducts from the reaction.

The following diagram illustrates a typical workflow for identifying and addressing these impurities.

G cluster_0 Initial Analysis cluster_1 Purification Strategy cluster_2 Common Impurities TLC TLC Analysis (with appropriate stain) Extraction Aqueous Workup / Acid-Base Extraction TLC->Extraction Polar baseline spots? Chromatography Column Chromatography TLC->Chromatography Multiple spots? NMR Crude 1H NMR NMR->Extraction Broad peaks indicative of acids? NMR->Chromatography Complex mixture? Recrystallization Recrystallization NMR->Recrystallization High purity but minor impurities? Salts Inorganic Salts Extraction->Salts Removes inorganic salts BoronicAcid Boronic Acid Extraction->BoronicAcid Removes boronic acids (as boronate salts) Catalyst Palladium Catalyst Chromatography->Catalyst Can remove Pd, but may require specific methods Homocoupling Homocoupling Byproducts Chromatography->Homocoupling Separates based on polarity Recrystallization->Homocoupling Often effective for closely related structures Scavenger Scavenger Resins Scavenger->Catalyst Targets specific metals or functional groups

Caption: A decision workflow for purification based on initial analysis.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the purification of your products.

Issue 1: My product is sticking to the silica gel column and I'm getting poor recovery.

  • Question: I am running a silica gel column to purify my boronic ester product, but it seems to be streaking badly or not eluting at all, even with highly polar solvents. What is happening and how can I fix it?

  • Answer: This is a common issue with boronic esters and boronic acids. The empty p-orbital of the boron atom can interact strongly with the Lewis basic silanol groups on the surface of the silica gel, leading to irreversible adsorption or slow elution.[5] The presence of trace amounts of water in your solvents or on the silica gel can also lead to in-situ hydrolysis of your ester to the more polar boronic acid, which will bind even more strongly.

    Troubleshooting Steps:

    • Deactivate the Silica Gel: Before preparing your column, you can deactivate the silica gel by preparing a slurry in your eluent and adding a small amount of a volatile base like triethylamine (~0.5-1% v/v).[5] This will cap the acidic silanol groups and reduce their interaction with your boronic ester.

    • Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for the purification of boronic esters, as it is less acidic.[6]

    • Ensure Anhydrous Conditions: Use dry solvents for your chromatography and consider drying your crude product thoroughly before loading it onto the column.

    • Consider a "Plug" Filtration: If your product is the major component and the impurities are significantly different in polarity, a short plug of silica or celite may be sufficient to remove baseline impurities without the risk of significant product loss on a long column.[5]

Issue 2: I have an impurity with a very similar Rf to my product.

  • Question: My TLC shows an impurity that co-elutes with my desired product. How can I separate them?

  • Answer: Co-elution is often due to structurally similar impurities, such as homocoupling byproducts or isomers.

    Troubleshooting Steps:

    • Optimize Your Solvent System: Systematically screen different solvent systems. Sometimes, switching from a standard ethyl acetate/hexane system to one containing dichloromethane, ether, or a small amount of acetone can alter the selectivity and improve separation.[7]

    • Recrystallization: If your product is a solid and the crude mixture is of high purity, recrystallization can be a very effective method for removing small amounts of closely related impurities.[8] Experiment with different solvent pairs, such as ethyl acetate/hexanes, ethanol/water, or dichloromethane/hexanes.

    • Derivatization: In some cases, it may be beneficial to temporarily convert your boronic ester to a different derivative that has more distinct physical properties. For example, you can hydrolyze the ester to the boronic acid, which can then be purified by acid-base extraction or by forming a crystalline adduct with diethanolamine.[9][10] The purified boronic acid can then be re-esterified if needed.

Issue 3: How do I remove residual palladium catalyst from my product?

  • Question: My purified product is still contaminated with a black or grey solid, which I suspect is palladium. How can I remove it?

  • Answer: Palladium residues are a common problem in cross-coupling reactions. While much of it can be removed by filtration through celite after the reaction, finely dispersed palladium can be difficult to remove completely.

    Troubleshooting Steps:

    • Filtration through Celite: After the reaction is complete, dilute the reaction mixture with a suitable solvent and filter it through a pad of celite. This will remove the bulk of the precipitated palladium.

    • Aqueous Workup with a Chelating Agent: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help to sequester and remove dissolved palladium species.

    • Scavenger Resins: There are commercially available silica-based scavengers with functional groups (e.g., thiols, amines) that have a high affinity for palladium.[11] Stirring your product solution with one of these scavengers for a few hours, followed by filtration, can be a very effective way to remove trace amounts of palladium.

Frequently Asked Questions (FAQs)

  • Q1: Is it always necessary to purify the boronic ester intermediate before the Suzuki-Miyaura coupling reaction?

    A1: Not always. If the borylation reaction to form the 2-(aryl/vinyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is high-yielding and clean (as determined by crude NMR or TLC), it is often possible to use the crude product directly in the subsequent coupling reaction.[6] In this case, a simple filtration to remove any solid reagents is usually sufficient. However, if significant side products are present, purification is recommended to avoid complications in the coupling step.

  • Q2: How can I easily remove unreacted boronic acid from my final product?

    A2: Boronic acids are acidic and can be removed with a basic wash during an aqueous workup.[3][12] By washing your organic layer with a mild aqueous base such as sodium bicarbonate or sodium carbonate solution, the boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.[13]

  • Q3: My boronic ester seems to be hydrolyzing during the workup or purification. What can I do?

    A3: The dioxaborinane ring formed with 2,2-dimethyl-1,3-propanediol is generally more stable to hydrolysis than the corresponding pinacol ester.[3] However, prolonged exposure to acidic or basic aqueous conditions can still lead to hydrolysis. To minimize this, you can:

    • Keep the duration of your aqueous workup as short as possible.

    • Use saturated sodium chloride (brine) for the final wash to help remove dissolved water from the organic layer.

    • Ensure you dry the organic layer thoroughly with a drying agent like magnesium sulfate or sodium sulfate before concentrating.

  • Q4: What is the best way to visualize my boronic ester on a TLC plate?

    A4: Many boronic esters are not UV-active. A potassium permanganate stain is often effective for visualizing these compounds. Additionally, cerium ammonium molybdate (CAM) stain can be used, which often gives a blue spot for boron-containing compounds.[7]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography on Deactivated Silica Gel
  • Prepare the Slurry: In a beaker, add the required amount of silica gel for your column.

  • Add Eluent and Base: Add your chosen eluent (e.g., 99:1 hexanes:ethyl acetate) to the silica gel to form a slurry. Add triethylamine to a final concentration of 0.5-1% (v/v).

  • Pack the Column: Swirl the slurry to ensure it is homogeneous and quickly pour it into your chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Load the Sample: Dissolve your crude product in a minimum amount of your eluent (or a less polar solvent like dichloromethane) and carefully apply it to the top of the silica bed.

  • Elute the Column: Add your eluent to the column and begin collecting fractions, monitoring the elution by TLC.

Protocol 2: Acid-Base Extraction to Remove Boronic Acid Impurities
  • Dissolve the Crude Product: Dissolve your crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x volume of organic layer).

  • Separate Layers: Separate the aqueous and organic layers.

  • Wash with Brine: Wash the organic layer with brine (1 x volume of organic layer) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

The following diagram illustrates the logic of an acid-base extraction for separating a neutral product from a boronic acid impurity.

G start Crude Product in Organic Solvent (Neutral Product + Boronic Acid Impurity) wash Wash with aq. NaHCO3 start->wash separate Separate Layers wash->separate organic_layer Organic Layer: Neutral Product separate->organic_layer Organic Phase aqueous_layer Aqueous Layer: Sodium Boronate Salt separate->aqueous_layer Aqueous Phase dry Dry and Concentrate organic_layer->dry final_product Purified Neutral Product dry->final_product

Caption: Logic of acid-base extraction for boronic acid removal.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: [Link]

  • Reddit. (2022). Trouble purifying my boronate ester compound. [Online discussion]. Available at: [Link]

  • ResearchGate. (2021). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Research paper]. Available at: [Link]

  • Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. [Online discussion]. Available at: [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help! [Online discussion]. Available at: [Link]

  • YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Video]. Available at: [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Online discussion]. Available at: [Link]

  • L-G. Xie, et al. (2012). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. NIH Public Access. Available at: [Link]

  • PubChem. (n.d.). 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. National Center for Biotechnology Information. Available at: [Link]

  • Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. [Online discussion]. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Reddit. (2020). Boronic acid pinacol ester deprotection. [Online discussion]. Available at: [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. [Video]. Available at: [Link]

  • Fisher Scientific. (n.d.). 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane 97.0+%, TCI America™. Available at: [Link]

  • LookChem. (n.d.). Cas 61676-62-8,2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available at: [Link]

  • A. Suzuki. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]

  • Catalysts. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Research paper]. Available at: [Link]

Sources

Technical Support Center: Stability of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this versatile reagent in the presence of bases, a critical consideration for its successful application in organic synthesis.

Introduction: The Stability-Reactivity Balance

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a valuable boronic acid surrogate, prized for its enhanced stability compared to the corresponding boronic acid. The six-membered dioxaborinane ring, derived from 2,4-dimethyl-2,4-pentanediol, generally offers greater thermodynamic stability than the more common five-membered pinacol-derived dioxaborolanes.[1] However, its stability is not absolute, particularly under the basic conditions required for many cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The primary pathway for the degradation of boronate esters in the presence of a base and a proton source (e.g., water) is hydrolysis, leading to the formation of the corresponding boronic acid and the diol. This process, often referred to as protodeboronation when the boronic acid itself is unstable and further decomposes, can significantly impact reaction yields and reproducibility.[2][3] Understanding and controlling the stability of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in the presence of various bases is therefore paramount for successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: How does the structure of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane contribute to its stability?

A1: The stability of a boronate ester is significantly influenced by the diol used for its protection. Six-membered ring boronic esters, such as 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, are generally more thermodynamically stable than their five-membered counterparts like pinacol esters.[1] This increased stability is attributed to reduced ring strain. The bulky trimethyl substitution on the dioxaborinane ring also provides steric hindrance around the boron center, which can further protect it from nucleophilic attack by bases or water.

Q2: What is the general mechanism of base-mediated degradation of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane?

A2: The degradation of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in the presence of a base, typically in an aqueous or protic solvent, proceeds via hydrolysis. The base, such as a hydroxide or carbonate, attacks the electron-deficient boron atom, forming a tetrahedral boronate intermediate. This intermediate is more susceptible to cleavage of the B-O bonds, leading to the release of the diol and the formation of the corresponding boronic acid or boronate salt.

G cluster_0 Base-Mediated Hydrolysis reagent 2-Isopropoxy-4,4,6-trimethyl- 1,3,2-dioxaborinane intermediate Tetrahedral Boronate Intermediate reagent->intermediate + Base base Base (e.g., OH⁻) products Boronic Acid/Boronate Salt + 2,4-Dimethyl-2,4-pentanediol intermediate->products + H₂O

Caption: General mechanism of base-mediated hydrolysis of the dioxaborinane.

Q3: Which bases are commonly used in reactions involving 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, and how do they compare in terms of their effect on its stability?

Base Typical Strength Anticipated Impact on Stability Common Applications
Potassium Phosphate (K₃PO₄) Weakly BasicGenerally considered mild and less likely to cause rapid hydrolysis. Often a good starting point for sensitive substrates.Suzuki-Miyaura couplings, especially with sensitive functional groups.
Potassium Carbonate (K₂CO₃) Moderately BasicA widely used and effective base, but can lead to hydrolysis, especially at elevated temperatures or with prolonged reaction times.General purpose base for Suzuki-Miyaura reactions.[4]
Cesium Carbonate (Cs₂CO₃) Moderately BasicSimilar to K₂CO₃, but its higher solubility in organic solvents can sometimes accelerate reactions. Its effect on stability is comparable to other carbonates.Suzuki-Miyaura couplings.
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) Strongly BasicThese strong bases can cause rapid hydrolysis of the boronate ester.[5] Their use should be carefully considered and may require shorter reaction times or lower temperatures.Situations where very fast transmetalation is required and ester stability is less of a concern.
Cesium Fluoride (CsF) Weakly BasicOften used in anhydrous conditions, which can help to suppress hydrolysis. The fluoride ion can also play a role in activating the boronate ester.Anhydrous Suzuki-Miyaura couplings.

Q4: How do solvent and temperature affect the stability of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in the presence of a base?

A4: Both solvent and temperature play crucial roles.

  • Solvent: The presence of water or other protic solvents will accelerate hydrolysis.[6] Using anhydrous solvents can significantly improve the stability of the boronate ester. However, for some reactions like Suzuki-Miyaura coupling, a small amount of water is often necessary to facilitate the catalytic cycle.

  • Temperature: Higher temperatures will increase the rate of all reactions, including the desired cross-coupling and the undesired hydrolysis of the boronate ester. For sensitive substrates, it is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Guide: Base-Related Issues

This section addresses common problems encountered during experiments with 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane that may be related to its stability in the presence of a base.

G cluster_0 Troubleshooting Workflow problem Low or No Product Yield cause1 Boronate Ester Degradation (Protodeboronation) problem->cause1 cause2 Inactive Catalyst problem->cause2 cause3 Poor Substrate Reactivity problem->cause3 solution1a Use a milder base (e.g., K₃PO₄) cause1->solution1a solution1b Lower reaction temperature cause1->solution1b solution1c Reduce reaction time cause1->solution1c solution1d Use anhydrous solvents (if applicable) cause1->solution1d solution2 Degas solvents and use fresh catalyst cause2->solution2 solution3 Screen different ligands/catalysts cause3->solution3

Caption: A workflow for troubleshooting low-yielding reactions.

Issue 1: Low or no yield in a Suzuki-Miyaura coupling reaction.

  • Potential Cause: Significant degradation of the 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane before or during the reaction due to the choice of base, temperature, or solvent.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Before starting the reaction, confirm the purity of your 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane using NMR or GC to ensure it has not already hydrolyzed during storage.

    • Switch to a Milder Base: If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₃PO₄ or K₂CO₃.

    • Optimize Temperature: Try running the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve the stability of the boronate ester.

    • Minimize Water Content: If the reaction allows, use anhydrous solvents and ensure your base is dry. If water is required, use the minimum amount necessary.

    • Consider a One-Pot, Two-Step Procedure: In some cases, it may be beneficial to perform the borylation and the Suzuki-Miyaura coupling in a one-pot sequence without isolating the boronate ester, thus minimizing its exposure to potentially hydrolytic conditions.

Issue 2: Inconsistent results and poor reproducibility.

  • Potential Cause: Variable rates of boronate ester hydrolysis due to slight differences in reaction setup, such as moisture content in solvents or reagents.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that all solvents are freshly distilled or from a reliable anhydrous source. Dry bases in an oven before use if they are suspected to be hygroscopic.

    • Inert Atmosphere: Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent both hydrolysis and oxidation of the catalyst and reagents.

    • Monitor the Reaction: Use techniques like TLC, GC, or NMR to monitor the consumption of the boronate ester starting material. This can help you determine if it is degrading prematurely.

Issue 3: Formation of protodeboronated byproducts.

  • Potential Cause: The boronic acid formed from the hydrolysis of the ester is unstable under the reaction conditions and is being replaced by a proton from the solvent or another proton source.

  • Troubleshooting Steps:

    • Re-evaluate the Base and Solvent System: This is a clear indication that the boronate ester is not stable under the current conditions. The use of milder bases and anhydrous solvents is strongly recommended.

    • Use a More Stable Boronate Ester: If protodeboronation is a persistent issue, consider using an even more robust protecting group for your boronic acid, although 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is generally considered quite stable.

Experimental Protocol: Screening for Optimal Base

To determine the best base for your specific application that balances reactivity with the stability of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, a systematic screening is recommended.

Objective: To identify the base that provides the highest yield of the desired cross-coupled product while minimizing the degradation of the boronate ester.

Materials:

  • 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

  • Aryl halide partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)

  • Ligand (if necessary)

  • A selection of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, CsF)

  • Anhydrous solvent (e.g., dioxane, THF, toluene)

  • Internal standard for GC or NMR analysis

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Set up a parallel series of reactions in oven-dried vials or a multi-well reaction block.

  • To each vial, add the aryl halide, 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (typically 1.1-1.5 equivalents), the palladium catalyst, and the ligand under an inert atmosphere.

  • Add a different base (typically 2-3 equivalents) to each vial.

  • Add the anhydrous solvent to each vial.

  • If the reaction requires water, add a controlled amount to each vial.

  • Seal the vials and place them in a pre-heated block at the desired reaction temperature.

  • Take aliquots from each reaction at regular intervals and quench them.

  • Analyze the aliquots by GC or NMR using an internal standard to determine the yield of the product and the amount of remaining boronate ester.

Data Analysis:

Plot the yield of the product versus time for each base. Also, monitor the disappearance of the starting boronate ester. The optimal base will be the one that gives the highest and most reproducible yield of the desired product with minimal degradation of the starting material.

References

  • C. Achilli, A. Ciana, M. Fagnoni, C. Balduini, G. Minetti. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Open Chemistry, 10(4), (2012).
  • Chemistry Stack Exchange. How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Available at: [Link]

  • A. G. O. de Rossi, R. H. Andrés. Mechanism of phthalate ester hydrolysis in water and in cyclodextrin mediated reactions. ARKIVOC, 2003(10), 127-138.
  • J. Dong, J. Yao. Improvement of hydrolytic stability of Borate Esters used as lubricant additives.
  • M. N. Felix-Pozzi, S. A. Romero, J. C. Stockert. In vivo polymerization of the dopamine-borate melanin precursor: A proof-of-concept regarding boron neutron-capture therapy for melanoma. BIOCELL, 47(3), (2023).
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • PubChem. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Available at: [Link]

  • ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Available at: [Link]

  • Reddit. Trouble purifying my boronate ester compound. Available at: [Link]

  • Reddit. Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Available at: [Link]

  • RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]

  • Semantic Scholar. Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Beilstein Journals. Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Available at: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. This boronic ester is a crucial reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Efficient catalysis is paramount for achieving high yields, purity, and cost-effectiveness.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst loading and reaction parameters when using 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling reaction using this boronic ester?

A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point. However, the optimal loading is highly dependent on the specific substrates, ligand, base, and solvent used. For highly active catalyst systems and reactive coupling partners, loadings can often be reduced to as low as 0.04 mol%.[1]

Q2: How does the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) affect the required catalyst loading?

A2: The choice of palladium precursor is critical as it influences the formation of the active Pd(0) catalytic species.[2] Pd(II) sources like Pd(OAc)₂ require in situ reduction, which can be influenced by ligands, solvents, or even the reactants themselves. Inefficient reduction can lead to the need for higher catalyst loadings to achieve the desired reaction rate.[2] Pre-formed Pd(0) sources like Pd(PPh₃)₄ or well-defined pre-catalysts might allow for lower loadings due to more efficient generation of the active catalyst.

Q3: Can the ligand-to-metal ratio impact the optimal catalyst loading?

A3: Absolutely. The ligand stabilizes the palladium catalyst, preventing aggregation into inactive palladium black, and modulates its reactivity. A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio. Insufficient ligand can lead to catalyst decomposition, requiring higher initial loadings to compensate for the loss of active catalyst. Conversely, an excessive amount of certain ligands can sometimes inhibit the reaction by creating overly stable palladium complexes, thus appearing to require higher catalyst loadings to overcome this inhibition.

Q4: What role does the base play in catalyst efficiency and loading?

A4: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, the choice and strength of the base can also influence catalyst stability and side reactions like protodeboronation.[3] Milder bases such as K₃PO₄ or Cs₂CO₃ are often preferred to minimize degradation of the boronic ester, which can help maintain the efficiency of the catalytic cycle and potentially allow for lower catalyst loadings.[3]

Q5: When should I consider using a higher catalyst loading?

A5: Higher catalyst loadings (e.g., >5 mol%) may be necessary for challenging transformations. This includes reactions with sterically hindered substrates, unreactive aryl chlorides, or when trying to achieve complete conversion in a short reaction time.[4] However, simply increasing the catalyst loading should be a last resort after other parameters have been optimized.

II. Troubleshooting Guide: Low Yield and Incomplete Conversion

This guide provides a structured approach to troubleshooting common issues related to catalyst performance in reactions utilizing 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Issue 1: Reaction Stalls or Results in Low Conversion

If your reaction is not proceeding to completion, it is often indicative of catalyst deactivation or insufficient catalytic activity.

Step-by-Step Troubleshooting Protocol:
  • Verify Reagent Quality and Inert Atmosphere:

    • Rationale: Palladium catalysts, particularly in their Pd(0) state, and phosphine ligands are sensitive to oxygen.[3] Oxygen can oxidize the active catalyst, leading to the formation of inactive palladium species.

    • Action: Ensure that all solvents are rigorously degassed and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use fresh, high-purity catalyst and ligands. Phosphine ligands, in particular, are prone to oxidation.[3]

  • Assess Catalyst and Ligand Integrity:

    • Rationale: The formation of palladium black is a clear indicator of catalyst decomposition. This can occur if the ligand is unable to sufficiently stabilize the palladium nanoparticles.

    • Action: Visually inspect the reaction mixture for the formation of a black precipitate. If palladium black is observed, consider increasing the ligand-to-metal ratio or switching to a more robust ligand that offers better stabilization.

  • Optimize Reaction Temperature:

    • Rationale: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.

    • Action: If catalyst deactivation is suspected, try running the reaction at a slightly lower temperature for a longer period. Conversely, for unreactive substrates, a controlled increase in temperature might be necessary to drive the reaction to completion.

  • Evaluate Base and Solvent Effects:

    • Rationale: The combination of base and solvent can significantly impact catalyst stability and activity. Some bases may be poorly soluble in certain solvents, leading to heterogeneous mixtures and inefficient reactions.

    • Action: Ensure your chosen base is appropriate for the solvent system. For instance, aqueous bases are common, but in some cases, anhydrous conditions with an organic-soluble base may prevent catalyst deactivation or unwanted side reactions.[3]

Troubleshooting Flowchart for Low Conversion

start Low Conversion check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents check_catalyst Inspect for Pd Black (Catalyst Decomposition) check_reagents->check_catalyst Reagents OK end_fail Consult Further check_reagents->end_fail Impure Reagents optimize_temp Adjust Temperature check_catalyst->optimize_temp No Pd Black check_catalyst->end_fail Pd Black Observed (Change Ligand) evaluate_base_solvent Re-evaluate Base/Solvent System optimize_temp->evaluate_base_solvent No Improvement end_success Reaction Optimized optimize_temp->end_success Improved Conversion increase_loading Systematically Increase Catalyst Loading evaluate_base_solvent->increase_loading No Improvement evaluate_base_solvent->end_success Improved Conversion increase_loading->end_success Improved Conversion increase_loading->end_fail Still Low Conversion

Sources

Technical Support Center: Managing Protodeborylation with 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the effective use of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in managing protodeborylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you with the knowledge to anticipate and resolve common challenges encountered during its application in sensitive chemical transformations.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and application of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Q1: What is 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane and what is its primary application?

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a boronic ester. It serves as a crucial reagent in organic synthesis, primarily for the in-situ formation of boronic acids or as a stabilizing agent to prevent premature protodeborylation of sensitive organoboron compounds.[1] Its bulky dioxaborinane ring provides steric hindrance, enhancing the stability of the boron moiety.

Q2: What is protodeborylation and why is it a concern?

Protodeborylation, also known as protodeboronation, is an undesirable side reaction where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3] This reaction consumes the boronic acid or its derivative, leading to the formation of a simple arene or heteroarene byproduct.[2] Consequently, it reduces the yield of the desired coupled product in reactions like the Suzuki-Miyaura cross-coupling and can introduce challenging impurities to separate from the final product.[2][4]

Q3: How can I identify if protodeborylation is occurring in my reaction?

The most definitive way to identify protodeborylation is through analytical techniques such as LC-MS, GC-MS, or NMR spectroscopy of the crude reaction mixture. The key indicator is the presence of a byproduct with a mass corresponding to the protonated version of your starting organoboron compound (Ar-H instead of Ar-B(OR)₂). This will often be accompanied by a lower than expected yield of your target molecule.[2]

Q4: What are the primary factors that promote protodeborylation?

Several factors can contribute to the occurrence and rate of protodeborylation:

  • Substrate Structure: Electron-deficient arylboronic acids and many heteroaromatic boronic acids (e.g., 2-pyridyl) are particularly susceptible to this side reaction.[2]

  • Reaction Conditions: High temperatures, prolonged reaction times, and the presence of water or other proton sources can significantly increase the rate of protodeborylation.[4][5]

  • pH of the Medium: The pH of the reaction is a critical variable, with both acid- and base-catalyzed mechanisms for protodeborylation being well-documented.[2][3][4]

  • Catalyst System: In cross-coupling reactions, the choice of palladium catalyst and ligands can sometimes influence the rate of this undesired pathway.[4]

Q5: How should 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane be stored?

To ensure its stability and reactivity, 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane should be stored in a cool, dry place, typically between 2-8°C, away from moisture and atmospheric oxygen. The container should be tightly sealed to prevent hydrolysis.

II. Troubleshooting Guide

This guide provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Recommended Solution & Scientific Rationale
Inactive Reagent Verify the quality of your 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. The reagent can degrade upon prolonged exposure to moisture. Consider purchasing a fresh batch or re-purifying the existing stock if its quality is questionable. A simple ¹H NMR can confirm its integrity.
Insufficient Activation Ensure appropriate reaction conditions for the transesterification or borylation. The reaction to form the desired boronic ester from 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane may require specific catalysts or temperatures. Review the literature for optimized conditions for your specific substrate.
Poor Solubility Check the solubility of all reactants in the chosen solvent system. If any component is not fully dissolved, the reaction will be heterogeneous and likely slow or incomplete. Consider a different solvent or a co-solvent system to improve solubility.
Issue 2: Significant Protodeborylation Observed
Potential Cause Recommended Solution & Scientific Rationale
Presence of Water Employ anhydrous conditions. Water is a common proton source for protodeborylation.[4] Use freshly dried solvents and ensure all glassware is flame-dried or oven-dried before use. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is also highly recommended.
Inappropriate Base Re-evaluate your choice of base. Strong bases can accelerate the formation of boronate species that are more susceptible to protonolysis.[4] Consider using a weaker or non-aqueous base such as cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).[4]
High Reaction Temperature Lower the reaction temperature. Elevated temperatures can increase the rate of protodeborylation.[4] If your desired transformation can proceed efficiently at a lower temperature, this can be a simple and effective way to minimize the side reaction.
Substrate Instability Consider a "slow-release" strategy. For notoriously unstable boronic acids, using a more stable precursor like a MIDA boronate ester or an organotrifluoroborate salt can be beneficial.[3] These reagents slowly release the active boronic acid into the reaction medium, keeping its concentration low and minimizing decomposition.
Issue 3: Formation of Unidentified Byproducts
Potential Cause Recommended Solution & Scientific Rationale
Homocoupling of the Organoboron Reagent De-gas your reaction mixture. The presence of oxygen can promote the homocoupling of boronic esters, leading to the formation of symmetrical biaryl byproducts. Purging the solvent with an inert gas and maintaining an inert atmosphere throughout the reaction can mitigate this issue.
Reaction with Solvent Choose an inert solvent. Some solvents can participate in side reactions under the reaction conditions. Ensure your chosen solvent is stable and unreactive towards the reagents and catalysts being used.
Decomposition of Other Reagents Verify the stability of all reaction components. Other starting materials, catalysts, or ligands may be degrading under the reaction conditions, leading to the formation of unexpected byproducts. Analyze each component individually if possible.

III. Experimental Protocols

Protocol 1: General Procedure for Protodeborylation Suppression using 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in a Suzuki-Miyaura Coupling
  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the chosen base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add the 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.1 equiv.) to the flask, followed by the anhydrous solvent (e.g., dioxane, toluene).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Quality Control of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane by ¹H NMR
  • Sample Preparation: Dissolve a small amount of the 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: The spectrum should show characteristic peaks for the isopropoxy group and the trimethyl-substituted dioxaborinane ring. The absence of significant peaks corresponding to hydrolyzed species (e.g., isopropanol, 2,4-dimethyl-2,4-pentanediol) indicates good quality.

IV. Visualizations

Mechanism of Protodeborylation

protodeborylation_mechanism cluster_conditions Key Factors A Ar-B(OR)₂ (Boronic Ester) B Ar-B(OH)₂ (Boronic Acid) A->B Hydrolysis C [Ar-B(OH)₃]⁻ (Boronate Species) B->C Base D Ar-H (Protodeborylated Product) B->D Acid-catalyzed Protonolysis C->D Protonolysis H2O H₂O Base Base H_plus H⁺

Caption: General pathways for protodeborylation of boronic esters.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Significant Byproduct check_protodeborylation Is protodeborylation the major byproduct? start->check_protodeborylation anhydrous_conditions Use anhydrous conditions check_protodeborylation->anhydrous_conditions Yes check_homocoupling Is homocoupling observed? check_protodeborylation->check_homocoupling No change_base Switch to a weaker base anhydrous_conditions->change_base lower_temp Lower reaction temperature change_base->lower_temp degas_reaction Degas solvent and run under inert gas check_homocoupling->degas_reaction Yes other_byproducts Analyze for other byproducts check_homocoupling->other_byproducts No

Sources

Technical Support Center: Temperature Optimization for 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reactions involving 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. This document serves as a specialized resource for researchers, chemists, and drug development professionals to navigate the critical parameter of temperature in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Here, we dissect common experimental challenges, provide causal explanations grounded in reaction kinetics and mechanism, and offer systematic troubleshooting protocols to enhance reaction yield, selectivity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane and what is its primary application?

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound, specifically a boronic acid ester.[1] It serves as a stable, easily handleable precursor to a boronic acid, which is a key nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aromatic rings.[2][3] The trimethyl-dioxaborinane protecting group offers an alternative to the more common pinacol ester, with potential differences in stability and reactivity.

Q2: Why is temperature such a critical parameter for reactions involving this reagent?

Temperature is arguably one of the most influential variables in a Suzuki-Miyaura coupling.[3][4] It directly governs the rates of all elementary steps in the catalytic cycle (oxidative addition, transmetallation, reductive elimination) as well as undesired side reactions.[2][5]

  • Insufficient Temperature: Can lead to slow or stalled reactions, resulting in low conversion of starting materials.[4][6] The rate-determining step, often transmetallation, may have a significant activation energy barrier that requires thermal input to overcome.[7]

  • Excessive Temperature: Can accelerate catalyst decomposition (e.g., formation of inactive palladium black), promote side reactions like protodeboronation, and degrade sensitive functional groups on the substrates or product.[4][6][8]

Finding the optimal thermal window is therefore essential for maximizing product yield while minimizing impurity formation.

Q3: What is a good starting temperature for a Suzuki-Miyaura reaction using this boronic ester?

A judicious starting point for most Suzuki-Miyaura reactions is 60-80 °C .[4][9][10] This range often provides a good balance between achieving a reasonable reaction rate and preventing catalyst degradation.[8] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent. For particularly challenging couplings, such as those involving unreactive aryl chlorides, temperatures of 100-120 °C may be necessary.[6][11]

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during your experiments, linking them to temperature-related causes and providing actionable solutions.

Problem 1: Low or no conversion of starting materials.

Symptoms: TLC or LC-MS analysis shows predominantly unreacted aryl halide and/or boronic ester.

Primary Cause: The reaction temperature is likely insufficient to overcome the activation energy of a key step in the catalytic cycle.

Systematic Solution:

  • Verify Reagent Activity: Before adjusting temperature, ensure your palladium catalyst, base, and solvents are active and anhydrous. Deactivated reagents can mimic low-temperature effects.

  • Incremental Temperature Increase: If you started at 60 °C, increase the temperature to 80 °C and monitor the reaction for 2-4 hours.[4] If reactivity remains low, further increase the temperature in 20 °C increments, up to a maximum of around 120 °C for common solvents like dioxane or toluene.[6]

  • Consider Catalyst System: If high temperatures are still ineffective, the issue may be the catalyst system itself. A more active ligand (e.g., a bulky biarylphosphine like SPhos or XPhos) can often facilitate the reaction at lower temperatures.[5][12]

Problem 2: Significant formation of a protodeboronated byproduct (Ar-H).

Symptoms: A major byproduct is observed with a mass corresponding to the replacement of the boronic ester group on your starting material with a hydrogen atom.

Primary Cause: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved by a proton source (often residual water) before it can participate in the desired cross-coupling.[13][14] This process is often accelerated at higher temperatures.[5]

Systematic Solution:

  • Lower the Temperature: This is the most direct approach. Reducing the temperature from 100 °C to 80 °C, for example, can significantly slow the rate of protodeboronation relative to the productive coupling reaction.

  • Ensure Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents. Use a strong, non-hydroxide base like K₃PO₄ or CsF, and consider using anhydrous solvents.

  • Use a "Slow-Release" Strategy: Boronic esters like MIDA boronates are designed to slowly release the active boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing the opportunity for protodeboronation.[14]

  • Accelerate the Main Reaction: Employing a more active catalyst/ligand system can increase the rate of the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation side reaction.[13]

Problem 3: Catalyst decomposition is observed (e.g., formation of palladium black).

Symptoms: The reaction mixture, initially a clear solution, turns dark and a black precipitate forms. Reaction progress often stalls when this occurs.

Primary Cause: The active Pd(0) catalyst is thermally unstable and can agglomerate into inactive palladium nanoparticles (palladium black), especially at elevated temperatures.[4][8] This deactivation is often irreversible.

Systematic Solution:

  • Reduce Reaction Temperature: High temperatures are a primary driver of catalyst decomposition.[8][15][16] Determine the minimum temperature required for efficient coupling.

  • Use a Stabilizing Ligand: Sterically hindered and electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) or N-heterocyclic carbenes (NHCs) form more stable complexes with the palladium center, preventing agglomeration at higher temperatures.[5]

  • Check Ligand-to-Metal Ratio: In some cases, a slight excess of the phosphine ligand can help stabilize the catalytic species in solution.[11] However, a large excess can sometimes inhibit the reaction.[11]

  • Use a Pre-catalyst: Modern pre-catalysts are designed to generate the active Pd(0) species in situ under mild conditions, which can lead to a more stable and active catalytic system throughout the reaction.[12]

Table 1: Recommended Starting Temperatures for Suzuki-Miyaura Coupling
Aryl Halide (Electrophile)ReactivityTypical Starting TemperatureNotes
Aryl IodideHigh50 - 80 °COften reactive even at lower temperatures.[17]
Aryl BromideMedium80 - 100 °CA good balance of reactivity and stability.
Aryl ChlorideLow100 - 120 °CRequires more forcing conditions and highly active catalysts.[5]
Aryl TriflateHigh60 - 90 °CReactivity is comparable to or greater than aryl bromides.

Note: These are general guidelines. Optimization is always recommended for new substrate combinations.

Experimental Protocols & Visualizations

Protocol: General Procedure for Temperature Screening

This protocol outlines a parallel screening approach to efficiently identify the optimal temperature for your reaction.

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), add the aryl halide (1.0 equiv.), 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), and palladium pre-catalyst/ligand (e.g., XPhos Pd G3, 2 mol%) to four separate reaction vials equipped with stir bars.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, to 0.2 M) to each vial.

  • Heating: Seal the vials and place them in separate wells of a pre-heated aluminum reaction block set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench with a suitable solvent and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of key byproducts.

  • Analysis: Compare the results from each temperature to determine the optimal conditions that provide the highest yield of the desired product with the fewest impurities.

Workflow for Temperature Optimization

The following diagram illustrates a logical workflow for troubleshooting and optimizing reaction temperature.

Temperature_Optimization_Workflow A Start: Initial Reaction (e.g., 80 °C) B Analyze Results (LC-MS / TLC) A->B C >90% Conversion? Low Byproducts? B->C D Reaction Complete (Optimal Temp Found) C->D Yes E Problem Diagnosis C->E No F Low / No Conversion E->F Issue G Protodeboronation E->G Issue H Catalyst Decomposition E->H Issue I Increase Temperature (+20 °C) F->I Action J Decrease Temperature (-20 °C) Ensure Anhydrous G->J Action K Decrease Temperature Use More Stable Ligand H->K Action I->B J->B K->B Competing_Pathways cluster_0 Desired Catalytic Cycle cluster_1 Side Reaction (Temperature Dependent) A Ar-X + Pd(0) B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetallation (with Boronic Ester) C->D H Boronic Ester (Ar'-B(OR)2) E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Regenerates Pd(0) G Ar-Ar' (Product) F->G I Protodeboronation (H+ Source, Heat) H->I J Ar'-H (Byproduct) I->J

Caption: The effect of temperature on competing pathways.

By systematically applying these principles and troubleshooting guides, researchers can effectively optimize the reaction temperature, leading to more efficient, reliable, and successful outcomes in their synthetic endeavors.

References

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • Bull, J. A., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • RSC Publishing. (n.d.). Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12194–12203.
  • McMullen, J. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 484–492.
  • Cargnello, M., et al. (2019). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading.
  • RSC Publishing. (n.d.). Palladium-atom catalyzed formic acid decomposition and the switch of reaction mechanism with temperature. Retrieved from [Link]

  • MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Ghaffari, B., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(10), 7171–7177.
  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16404–16441.
  • Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735–1745.
  • ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Retrieved from [Link]

Sources

troubleshooting failed reactions with 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its application, primarily in the synthesis of boronic esters for cross-coupling reactions. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common failures and unexpected outcomes. Each answer provides a mechanistic explanation and a clear path to resolution.

Q1: My borylation reaction shows low or no conversion of my aryl halide. What are the primary causes?

A1: Low or no conversion in a palladium-catalyzed borylation (such as the Miyaura borylation) is typically rooted in one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.

1. Inactive Catalyst System:

  • Cause: The active Pd(0) species is not being generated or is being deactivated. For precatalysts like Pd(OAc)₂, an initial reduction to Pd(0) is required. If this fails, the catalytic cycle cannot begin.[1] Catalyst deactivation can occur through oxidation or formation of off-cycle, inactive complexes.

  • Troubleshooting Protocol:

    • Pre-activation (if using Pd(II) sources): Before adding your aryl halide and borane reagent, stir the Pd(II) source (e.g., Pd(OAc)₂), phosphine ligand, and base in the solvent at the reaction temperature for 20-30 minutes. This helps ensure the formation of the active Pd(0) catalyst.[1]

    • Ligand Choice: The phosphine ligand is critical. For electron-rich or sterically hindered aryl halides, a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often necessary to promote the oxidative addition step and stabilize the catalytic species.[1][2] Ensure the ligand-to-palladium ratio is optimal (typically 1.5:1 to 3:1). Excess ligand can sometimes inhibit the reaction.[3]

    • Oxygen Exclusion: Rigorously degas your solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes). Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species.

2. Suboptimal Reaction Conditions:

  • Cause: The base or solvent may be inappropriate for your specific substrate. The base plays a more complex role than simple proton scavenging; it activates the palladium complex after ligand exchange, making the transmetalation step more favorable.[4]

  • Troubleshooting Protocol:

    • Base Selection: Potassium acetate (KOAc) is a standard, mild base that is effective for many substrates.[4][5] If conversion is still low, consider a more lipophilic carboxylate base like potassium 2-ethylhexanoate (2-KEH), which can enable the reaction to proceed at much lower temperatures (e.g., 35-50 °C instead of 80-100 °C).[3][6] Avoid strong inorganic bases like K₃PO₄ or Cs₂CO₃ in this step, as they can promote undesired side reactions.[3]

    • Solvent Polarity: Polar aprotic solvents like 1,4-dioxane, DMF, or CPME are generally effective. For some systems, polar protic solvents like ethanol can improve yields.[1] A solvent screen is recommended for challenging substrates.

3. Reagent Quality:

  • Cause: The 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane reagent can be sensitive to moisture. Hydrolysis will convert it to boric acid and the corresponding diol and alcohol, rendering it inactive for the intended borylation.

  • Troubleshooting Protocol:

    • Verify Reagent Integrity: Use a freshly opened bottle or ensure the reagent has been stored under an inert atmosphere (Argon or Nitrogen) and kept tightly sealed.[7]

    • Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under a positive pressure of an inert gas. Use anhydrous solvents.

Q2: My reaction is messy, showing significant byproducts like homocoupling or protodeboronation. How can I suppress these?

A2: The formation of byproducts indicates that a competing reaction pathway is active. Identifying the byproduct is key to diagnosing the problem.

1. Protodeboronation (C-B bond replaced by C-H):

  • Cause: This is a common side reaction, especially with electron-deficient aryl halides.[8] It occurs when the newly formed boronic ester is cleaved by a proton source (like water or alcohols) under basic conditions before it can be used in a subsequent step or isolated.

  • Suppression Strategy:

    • Strictly Anhydrous Conditions: The most critical factor. Use anhydrous solvents and reagents, and maintain a robust inert atmosphere.

    • Base Optimization: While a base is necessary, overly strong or protic bases can exacerbate the issue. Stick with KOAc or other carboxylate bases.

    • Temperature Control: Running the reaction at the lowest effective temperature can minimize this and other side reactions. The use of highly active catalyst systems can allow for lower temperatures.[3][6]

2. Homocoupling of Aryl Halide (Ar-X → Ar-Ar):

  • Cause: This often arises from issues in the catalytic cycle, particularly when the transmetalation step is slow relative to other pathways. Certain catalyst and base combinations can favor this outcome.[3]

  • Suppression Strategy:

    • Ligand Modification: Switch to a more effective ligand that accelerates the desired catalytic cycle. Bulky biarylphosphine ligands are often effective.

    • Re-evaluate the Base: Inorganic bases like K₃PO₄ have been observed to produce more homocoupling byproducts in some systems compared to carboxylate bases.[3]

3. Competing Suzuki Coupling (Product reacts with starting material):

  • Cause: This is a classic issue in one-pot borylation/coupling sequences but can also occur during the borylation itself if conditions are not well-controlled. The base used for the borylation can activate the boronic ester product, enabling it to undergo a Suzuki coupling with the remaining aryl halide starting material.[4][5]

  • Suppression Strategy:

    • Use a Mild Base: This is the most critical control parameter. KOAc is specifically chosen because it is generally not basic enough to promote significant Suzuki coupling under borylation conditions.[4][5] Avoid stronger bases like alkoxides or carbonates if this side reaction is observed.

Below is a troubleshooting workflow to address these common issues systematically.

G cluster_low_conversion Troubleshooting: Low Conversion cluster_byproducts Troubleshooting: Side Reactions start Reaction Failure (Low Yield / Byproducts) check_conversion Q: Is starting material consumed? start->check_conversion low_conversion Diagnosis: Inactive Reaction check_conversion->low_conversion No byproducts Diagnosis: Side Reactions check_conversion->byproducts Yes, but messy catalyst 1. Optimize Catalyst - Pre-activate Pd(II) - Check Ligand/Pd Ratio - Ensure Anaerobic Cond. low_conversion->catalyst conditions 2. Optimize Conditions - Screen Solvents - Use Milder Base (e.g., 2-KEH) - Adjust Temperature catalyst->conditions reagents 3. Check Reagents - Use Fresh/Dry Borane - Use Anhydrous Solvent conditions->reagents end_node Optimized Reaction reagents->end_node proto Protodeboronation? -> Strict H₂O exclusion -> Lower Temperature byproducts->proto homo Homocoupling? -> Change Ligand -> Use KOAc proto->homo suzuki Suzuki Coupling? -> Use Weak Base (KOAc) -> Avoid Strong Bases homo->suzuki suzuki->end_node

Caption: Troubleshooting workflow for failed borylation reactions.

Q3: I struggle with purifying the resulting boronic ester. It seems to decompose on my silica gel column. What are the best practices for isolation?

A3: This is a very common and frustrating problem. Boronic acids and their esters are Lewis acidic and can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, poor recovery, and sometimes decomposition (hydrolysis).[9][10]

Recommended Purification Strategies:

MethodDescriptionWhen to UseKey Considerations
Direct Use Filter the crude reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Evaporate the solvent and use the crude product directly in the next step (e.g., Suzuki coupling).When the crude NMR shows high purity (>90%) and the remaining impurities (e.g., excess diboron reagent) are known not to interfere with the subsequent reaction.[9]This is the most efficient method if applicable. Run a small-scale test of the next reaction to confirm compatibility.
Recrystallization / Trituration Dissolve the crude material in a minimal amount of a "good" solvent (e.g., ethyl acetate, ether) and add a "poor" solvent (e.g., hexanes, pentane) until turbidity is observed. Cool to induce crystallization. Trituration involves stirring the crude oil/solid with a solvent in which the product is insoluble but impurities are soluble.When the desired product is a solid and has a significantly different solubility profile from the main impurities.Often the best method for obtaining high-purity, crystalline material.[9][10]
Chromatography on Deactivated Silica "Deactivate" the silica gel by preparing a slurry in your eluent system and adding 1-2% triethylamine (NEt₃) by volume. Let it stir for 15 minutes before packing the column.[9]When chromatography is unavoidable due to closely related impurities.The NEt₃ neutralizes the acidic sites on the silica. Be aware that this can affect the Rƒ values, so re-optimize your eluent system on a treated TLC plate first.
Chromatography on Neutral Alumina Use neutral alumina as the stationary phase instead of silica gel.For compounds that are highly sensitive to acid.Alumina has different separation characteristics. You must develop your eluent system using alumina TLC plates. Boronate esters often elute faster on alumina.[11]

Step-by-Step Protocol for Deactivated Silica Gel Chromatography:

  • Prepare Slurry: In a beaker, add your calculated amount of silica gel to your starting eluent (e.g., 95:5 Hexane:EtOAc).

  • Deactivate: Add triethylamine (NEt₃) to the slurry to a final concentration of 1-2% v/v. For a 500 mL slurry, this would be 5-10 mL of NEt₃.

  • Equilibrate: Stir the slurry for 15-20 minutes.

  • Pack Column: Pack your column with the deactivated silica slurry as you normally would.

  • Run Column: Run the column using an eluent that also contains a small amount of triethylamine (e.g., 0.5%) to maintain the deactivation.

This procedure minimizes on-column hydrolysis and improves recovery.

G cluster_column Column Options start Crude Boronic Ester check_purity Check Crude Purity (¹H NMR) start->check_purity high_purity Purity >90%? check_purity->high_purity filter_celite Filter through Celite® Use Crude in Next Step high_purity->filter_celite Yes low_purity Is Product a Solid? high_purity->low_purity No end_node Pure Boronic Ester filter_celite->end_node recrystallize Attempt Recrystallization or Trituration low_purity->recrystallize Yes column Purify by Column Chromatography low_purity->column No / Fails recrystallize->end_node deactivated_silica 1. Deactivated Silica (1-2% NEt₃) column->deactivated_silica alumina 2. Neutral Alumina deactivated_silica->alumina alumina->end_node

Caption: Decision tree for the purification of boronic esters.

Section 2: The Miyaura Borylation Catalytic Cycle

Understanding the mechanism is fundamental to troubleshooting. A failed reaction is often due to a breakdown in one of these key steps.

Miyaura_Cycle pd0 LₙPd(0) pd_complex Oxidative Addition pd0->pd_complex + Ar-X pdx LₙPd(II)(Ar)X pd_complex->pdx transmetal Transmetalation pdx->transmetal + Base + Diboron pdb LₙPd(II)(Ar)(B(OR)₂) transmetal->pdb reductive_elim Reductive Elimination pdb->reductive_elim Rate-determining step reductive_elim->pd0 + Ar-B(OR)₂ product Ar-B(OR)₂ reductive_elim->product base Base (e.g., KOAc) base->transmetal borane Diboron Reagent borane->transmetal arx Ar-X arx->pd_complex

Caption: The catalytic cycle for the Miyaura Borylation reaction.

Cycle Explanation:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Halide (Ar-X) bond to form a Pd(II) complex. This step is often faster for Ar-I > Ar-Br > Ar-Cl.

  • Transmetalation: This is often the rate-determining step. The base (e.g., KOAc) activates the palladium complex, facilitating the transfer of the boryl group from the diboron reagent to the palladium center, displacing the halide. The high oxophilicity of boron is a key driving force.[5]

  • Reductive Elimination: The aryl and boryl groups are eliminated from the palladium center, forming the desired C-B bond of the product and regenerating the active Pd(0) catalyst to continue the cycle.

References

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Chen, K., & Diao, T. (2016). Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts. Angewandte Chemie International Edition, 55(25), 7161–7165. PMC. [Link]

  • Lee, S., Jørgensen, M., & Frantz, D. E. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 85(24), 16047–16056. ACS Publications. [Link]

  • Müller, D. S., & de la Torre, A. (2021). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 26(23), 7384. MDPI. [Link]

  • Trouble purifying my boronate ester compound. (2023). Reddit. [Link]

  • Selected examples of ligands used in Pd‐catalyzed borylation. ResearchGate. [Link]

  • Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]

  • How to purify boronate esters?. ResearchGate. [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Palladium-Catalyzed Borylation of Aryl Chlorides: Scope, Applications, and Computational Studies. R Discovery. [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Journal of the American Chemical Society, 132(50), 17701–17703. PMC. [Link]

  • Chen, Y., & Li, S. (2022). Palladium-Catalyzed Miyaura Borylation of Overly Crowded Aryl Chlorides Enabled by a Complementary Localized/Remote Steric Bulk of Ligand Chassis. ACS Catalysis, 12(6), 3433–3440. ACS Publications. [Link]

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Validation & Comparative

A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and a boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective comparison of the reactivity and stability of these two important classes of organoboron compounds, with a focus on their application in the widely used Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data and mechanistic insights to aid in the rational selection of the appropriate reagent for a given synthetic challenge.

The Core Directive: A Fundamental Trade-Off Between Reactivity and Stability

The central difference between boronic acids and their corresponding boronate esters lies in a fundamental trade-off between reactivity and stability.[1][2]

Boronic acids are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[1][3] This enhanced reactivity is attributed to the Lewis acidity of the vacant p-orbital on the sp²-hybridized boron atom, which facilitates the crucial transmetalation step in many catalytic cycles.[2] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to several decomposition pathways, including:

  • Protodeboronation: The cleavage of the C–B bond by a proton source, which is particularly problematic for electron-rich, electron-deficient, and certain heterocyclic boronic acids.[2][4][5]

  • Oxidation: Conversion of the boronic acid to an alcohol, which can be a significant issue in biological contexts or under aerobic reaction conditions.[1][6]

  • Trimerization: Dehydration to form cyclic boroxine anhydrides.[7][8]

These instabilities can negatively affect their shelf-life, requiring storage under inert and often cold conditions, and can complicate reaction outcomes.[1][2]

Boronate esters , such as the commonly used pinacol esters, offer significantly greater stability.[1][9] The diol protecting group sterically shields the boron center and reduces its Lewis acidity through donation of oxygen lone pairs into the boron's empty p-orbital.[4] This makes them less prone to the decomposition pathways that plague boronic acids. As a result, they are often crystalline, free-flowing solids that are easier to handle, purify by standard column chromatography, and store for extended periods on the benchtop.[1][2][9] This stability makes them exceptionally well-suited for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount.[1]

The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also a viable and demonstrated pathway.[1][4][5]

Quantitative Performance Comparison: Suzuki-Miyaura Coupling

To illustrate the practical implications of this trade-off, the following table summarizes the performance characteristics of boronic acids and their pinacol boronate esters in the Suzuki-Miyaura coupling, one of the most powerful and widely used methods for forming carbon-carbon bonds.[1][10]

ParameterArylboronic AcidArylboronic Acid Pinacol EsterRationale & Causality
Reaction Time Generally shorter.Generally longer.The higher Lewis acidity of boronic acids often leads to a faster rate of transmetalation, the rate-determining step in many Suzuki-Miyaura couplings.[2][4]
Isolated Yield Can be high but may be compromised by reagent decomposition, leading to lower reproducibility.[2]Often more reproducible and can provide higher isolated yields, especially in complex syntheses, due to higher starting material purity and stability.[2]
Purity of Reagent Can be challenging to obtain and maintain in high purity due to the propensity for decomposition and boroxine formation.[2][11]Generally high; can be readily purified by standard techniques like column chromatography and are often crystalline.[1][9]
Handling & Storage Often requires storage under an inert atmosphere and at low temperatures for long-term stability.[2]Typically stable at room temperature, easy to handle in air, and possesses a long shelf-life.[2][9]
Side Reactions More susceptible to protodeboronation and oxidative homocoupling of two boronic acid molecules.[4][12]Significantly less prone to decomposition pathways, leading to cleaner reaction profiles.

Mechanistic Insights

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X ArPdX Ar¹-Pd(II)L₂-X (Oxidative Adduct) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar¹-Pd(II)L₂-Ar² (Di-organo Complex) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Coupled Product) RedElim->Product Boron_Reagent Ar²-B(OR)₂ (Boronic Acid or Ester) + Base Boronate_Complex [Ar²-B(OR)₂(OH)]⁻ (Boronate Complex) Boron_Reagent->Boronate_Complex Boronate_Complex->Transmetalation

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Transmetalation is facilitated by a base, which activates the boronic acid or ester to form a more nucleophilic "ate" complex.[10][13] The higher Lewis acidity of boronic acids allows them to form this reactive boronate species more readily, contributing to faster reaction rates.

Boronic acids, however, are prone to decomposition, primarily through protodeboronation and the formation of boroxines, which can sequester the active reagent.

Boronic_Acid_Decomposition cluster_boroxine 3x BoronicAcid Ar-B(OH)₂ (Boronic Acid) Proto Protodeboronation BoronicAcid->Proto + H⁺ Trimer Trimerization (Dehydration) BoronicAcid->Trimer - 3 H₂O Arene Ar-H (Arene) Proto->Arene BoricAcid B(OH)₃ Proto->BoricAcid Boroxine (ArBO)₃ (Boroxine) Trimer->Boroxine Boroxine->Trimer + 3 H₂O Water H₂O

Figure 2: Key Decomposition Pathways for Boronic Acids.

The Rise of Advanced Boronate Esters: MIDA Boronates

To harness the benefits of boronate esters while enabling controlled reactivity, the Burke group developed N-methyliminodiacetic acid (MIDA) boronates.[14][15] These are exceptionally stable, benchtop-stable crystalline solids that are compatible with a wide range of synthetic reagents, including those used in oxidation, reduction, and other cross-coupling reactions.[14][15][16]

The MIDA ligand forms a trivalent complex with the boron atom, changing its hybridization from sp² to sp³, which effectively "shuts down" its reactivity in Suzuki-Miyaura coupling.[14] The boronic acid can be "slow-released" or unmasked under very mild aqueous basic conditions (e.g., 1M NaOH), making MIDA boronates superb protecting groups for the boronic acid functionality.[15][17] This has enabled powerful strategies like iterative cross-coupling (ICC), where complex molecules are built piece-by-piece in a manner analogous to peptide synthesis.[15][18]

Experimental Protocols and Practical Considerations

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and must be optimized for specific substrates.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv) or boronate ester (1.2-1.5 equiv), base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand, if required.

    • Note for Boronic Acids: If the boronic acid is sensitive, weigh it quickly and handle it under an inert atmosphere (e.g., in a glovebox) to minimize decomposition.

    • Note for Boronate Esters: These are typically weighed in air without special precautions.

  • Reaction Setup:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent (e.g., dioxane, toluene, DMF, often with a small amount of water) via syringe.

    • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or LC-MS.[19]

    • Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for direct, quantitative monitoring of the reaction mixture.[20]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Purification Strategies
  • Boronic Acids: Purification can be challenging. Methods include recrystallization, acid-base extraction to form a water-soluble boronate salt, or derivatization.[11] A powerful technique is to convert the crude boronic acid to its MIDA boronate, purify the stable MIDA ester by chromatography, and then hydrolyze it back to the pure boronic acid.[15]

  • Boronate Esters: Pinacol and MIDA esters are generally stable to silica gel and can be purified using standard column chromatography.[1][15][21] For very sensitive esters, neutral alumina may be a better choice.[11]

Making the Right Choice: A Decision Guide

The selection of a boron reagent is ultimately dictated by the specific goals of the synthesis.

Decision_Tree Start What is the primary goal of the synthesis? Q_Speed Is maximizing reaction rate the top priority for a single step? Start->Q_Speed Use_BA Use Boronic Acid (if reagent is stable enough) Q_Speed->Use_BA Yes Q_Stability Are stability, storage, and handling critical? (e.g., multi-step synthesis, HTS) Q_Speed->Q_Stability No Use_BE Use Boronate Ester (e.g., Pinacol Ester) Q_Stability->Use_BE Yes Q_Protect Is a protecting group needed for the boron moiety? (e.g., Iterative Cross-Coupling) Q_Stability->Q_Protect No Q_Protect->Use_BE No Use_MIDA Use MIDA Boronate Q_Protect->Use_MIDA Yes

Figure 3: Decision flowchart for selecting a boron reagent.
  • Choose a boronic acid when: Maximizing the reaction rate is the primary objective, the reagent is known to be stable or can be used shortly after preparation, and potential side reactions can be minimized through careful control of conditions.[1]

  • Choose a boronate ester (e.g., pinacol) when: Stability, ease of handling, and long-term storage are critical. High purity of the starting material is essential, and the reaction is part of a multi-step synthesis or an automated workflow where reagent robustness is paramount.[1]

  • Choose a MIDA boronate when: The boronic acid functionality needs to be protected during other transformations or when engaging in complex, iterative synthesis strategies.[16]

Conclusion

The choice between boronic acids and boronate esters is a classic example of a reactivity-stability trade-off in organic synthesis. While boronic acids offer higher intrinsic reactivity, this comes at the price of instability, which can complicate handling, storage, and reaction outcomes. Boronate esters, particularly pinacol and the advanced MIDA esters, provide a robust and reliable alternative, prioritizing stability, purity, and ease of use. The superior handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline.[1] By understanding the principles and practical considerations outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

  • Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Aich, T. K., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 45(16), 4335-4372. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters. [Link]

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  • Kaur, N., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9). [Link]

  • Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]

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  • Chemistry Of Boronic Esters. AA Blocks. [Link]

  • Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 14(47), 11139-11148. [Link]

  • SUZUKI REACTION MONITORING. Advion. [Link]

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  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13248-13259. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ResearchGate. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • El-Fayoury, R., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(1), 161-172. [Link]

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Navigating the Boronic Ester Landscape: Unveiling the Advantages of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Enhancing Stability, Reactivity, and Purity in Cross-Coupling Reactions

In the intricate world of synthetic chemistry, particularly within pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. The choice of the boronic acid surrogate is a critical parameter that dictates the efficiency, robustness, and scalability of these transformations. While pinacol (Pin) and N-methyliminodiacetic acid (MIDA) boronic esters have become ubiquitous, this guide unveils the distinct advantages of a less conventional yet highly promising alternative: 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane .

This guide provides an in-depth comparison of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane with other commonly employed boronic esters, supported by scientific principles and experimental considerations. We will explore the fundamental attributes of this reagent, focusing on its superior stability, predictable reactivity, and streamlined purification, offering researchers a compelling case for its adoption in their synthetic endeavors.

The Foundation of Stability: The Dioxaborinane Ring

A key differentiator for 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane lies in its six-membered dioxaborinane ring structure. Research has shown that six-membered boronic esters are thermodynamically more stable than their five-membered dioxaborolane counterparts, such as the widely used pinacol esters.[1] This enhanced stability is not merely a theoretical curiosity; it translates into tangible benefits in the laboratory.

The increased thermodynamic stability of the dioxaborinane ring minimizes premature decomposition or disproportionation of the boronic ester, both on the shelf and under reaction conditions. This inherent robustness can lead to more consistent and reproducible results, a critical factor in complex multi-step syntheses and process development.

A Comparative Analysis: Performance in Key Areas

To fully appreciate the advantages of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, a direct comparison with other prevalent boronic esters is essential.

Feature2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinanePinacol (Pin) Boronic EstersNeopentyl Glycol Boronic EstersMIDA Boronic Esters
Ring Structure Six-membered DioxaborinaneFive-membered DioxaborolaneSix-membered DioxaborinaneFive-membered Dioxazolidine-dione
Thermodynamic Stability HighModerateHighVery High (Bench-stable solids)[2][3]
Reactivity in Suzuki-Miyaura Coupling TunableGenerally GoodOften More Reactive than Pinacol[4]Requires deprotection for reaction[5]
Chromatographic Purification Generally FavorableCan be challenging; prone to hydrolysis on silica[6][7]Generally FavorableExcellent; stable to silica gel chromatography[2]
Hydrolytic Stability Moderate to HighModerate; susceptible to hydrolysis[8][9]Moderate to HighHigh (as the protected form)
Causality Behind Performance:
  • Stability: The chair-like conformation of the six-membered dioxaborinane ring in 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane and neopentyl glycol esters is sterically less strained compared to the envelope conformation of the five-membered dioxaborolane ring in pinacol esters, contributing to their higher thermodynamic stability.[1] MIDA boronates achieve their exceptional stability through the formation of a dative bond from the nitrogen atom to the boron center, resulting in a tetracoordinate boron that is resistant to decomposition.[3]

  • Reactivity: While MIDA esters are exceptionally stable, they are unreactive in cross-coupling reactions until the MIDA group is cleaved to release the free boronic acid.[5] This "on-demand" reactivity is a powerful tool for sequential cross-couplings. In contrast, dioxaborinane and dioxaborolane esters can often react directly, although the precise mechanism may involve in situ hydrolysis to the boronic acid. The isopropoxy group in 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane can modulate the Lewis acidity of the boron center, offering a tunable reactivity profile.

  • Purification: The propensity of pinacol boronic esters to hydrolyze on silica gel is a well-documented challenge for synthetic chemists, often leading to product loss and purification difficulties.[6][7] The greater stability of the dioxaborinane ring in 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane can mitigate this issue, leading to cleaner chromatographic separations. MIDA boronates, being crystalline solids that are stable to silica gel, represent the gold standard for ease of purification.[2]

Experimental Protocols

Synthesis of Aryl-2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinanes via Miyaura Borylation

This protocol provides a general method for the synthesis of aryl boronic esters using 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, adapted from established Miyaura borylation procedures.

Materials:

  • Aryl halide (bromide or iodide) (1.0 equiv)

  • Bis(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl) (1.1 equiv)

  • [Pd(dppf)Cl₂] (0.03 equiv)

  • Potassium acetate (KOAc) (1.5 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, bis(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl), [Pd(dppf)Cl₂], and potassium acetate.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Suzuki-Miyaura Cross-Coupling with Aryl-2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinanes

This protocol outlines a general procedure for the cross-coupling of the synthesized aryl-dioxaborinane with an aryl halide.

Materials:

  • Aryl-2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 equiv)

  • Aryl halide (bromide or iodide) (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • 2 M aqueous sodium carbonate solution

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve the aryl-dioxaborinane and the aryl halide in toluene.

  • Add the aqueous sodium carbonate solution.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.

  • Heat the reaction to 90 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Workflow

Suzuki_Miyaura_Workflow cluster_synthesis Synthesis of Dioxaborinane Ester cluster_coupling Suzuki-Miyaura Coupling ArylHalide Aryl Halide Miyaura Miyaura Borylation (Pd(dppf)Cl₂, KOAc) ArylHalide->Miyaura Diboron Bis(dioxaborinyl) Diboron->Miyaura Dioxaborinane Aryl-Dioxaborinane Ester Miyaura->Dioxaborinane Suzuki Suzuki-Miyaura Coupling (Pd(PPh₃)₄, Na₂CO₃) Dioxaborinane->Suzuki CouplingPartner Coupling Partner (Aryl Halide) CouplingPartner->Suzuki Biaryl Biaryl Product Suzuki->Biaryl

Figure 1. Workflow for the synthesis and application of aryl-dioxaborinane esters.

Conclusion: A Strategic Addition to the Synthetic Chemist's Toolkit

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane presents a compelling alternative to more conventional boronic esters for Suzuki-Miyaura cross-coupling reactions. Its inherent thermodynamic stability, derived from the six-membered dioxaborinane ring, offers tangible benefits in terms of handling, storage, and reaction reproducibility. While MIDA boronates provide unparalleled stability and a unique "on-demand" reactivity, the direct reactivity of dioxaborinanes can be advantageous in many synthetic contexts. The potential for improved chromatographic purification compared to pinacol esters further enhances its appeal.

For researchers seeking to optimize their cross-coupling protocols, minimize side reactions, and improve the overall efficiency of their synthetic routes, 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane represents a valuable and strategic addition to their chemical toolkit. Its adoption can lead to more robust and reliable synthetic outcomes, ultimately accelerating the pace of discovery in drug development and materials science.

References

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  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

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  • McCulloch, B., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5), 1315-1323.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH Public Access. [Link]

  • Anderson Development Company. 2-Isopropoxy-4,4,6-trimethyl-[6][10][11]dioxaborinane. Product Information.

  • McCulloch, B., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. ResearchGate. [Link]

  • Miller, J. M., et al. (2011). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods.
  • Hudson, D. M., et al. (2019). Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]

  • Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]

  • Roy, C. D., & Brown, H. C. (2007). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

  • Charette, A. B., et al. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.
  • Matteson, D. S. (1996). Hydrolysis of substituted 1,3,2-dioxaborolanes and an asymmetric synthesis of a differentially protected syn,syn-3-methyl-2,4-hexanediol. Semantic Scholar. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 8013-8021.
  • PubChem. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. PubChem. [Link]

  • Silva, F., et al. (2021).
  • Fisher Scientific. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane 97.0+%, TCI America™. Fisher Scientific. [Link]

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comparative analysis of boronic esters in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Boronic Esters in Suzuki-Miyaura Coupling

For researchers and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for biaryl moieties prevalent in pharmaceuticals.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scope of this powerful transformation. While boronic acids are often the default choice, their inherent instability presents significant challenges in handling, purification, and storage.[3][4] This has led to the ascendancy of boronic esters, which offer a solution to the stability problem, albeit with their own set of reactivity profiles.

This guide provides a comparative analysis of the most commonly employed boronic esters in Suzuki-Miyaura coupling. We will move beyond a simple listing of options to explain the causal relationships between the structure of the ester, its stability, and its performance in the catalytic cycle, providing field-proven insights to guide your selection process.

The Fundamental Trade-Off: Reactivity vs. Stability

The central theme in selecting a boron reagent is the balance between reactivity and stability.[4][5]

  • Boronic Acids: These are generally the most reactive partners in Suzuki-Miyaura coupling.[6] Their Lewis acidity is thought to facilitate the crucial transmetalation step with the palladium catalyst.[5] However, this reactivity is a double-edged sword. Boronic acids are susceptible to decomposition pathways, most notably protodeboronation (loss of the boron group) and the formation of cyclic trimer anhydrides known as boroxines.[4][7] This instability can lead to inconsistent reaction outcomes and complicates purification and long-term storage.

  • Boronic Esters: By converting the boronic acid's hydroxyl groups into a cyclic ester using a diol, the boron center's Lewis acidity is reduced, and the molecule is sterically shielded.[7][8] This dramatically enhances stability, making boronic esters easier to handle, purify by standard column chromatography, and store for extended periods.[5][9] The trade-off is that this increased stability can sometimes translate to lower reactivity compared to the parent boronic acid.[10]

The choice of the diol used for esterification is not trivial; it directly modulates the ester's properties, giving rise to a toolkit of reagents suitable for different synthetic challenges.

The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is key to appreciating how different boronic esters can influence the outcome. The widely accepted cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][11] The boronic ester primarily influences the transmetalation step.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_boron Boron Activation Pd0 Pd(0)Ln OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X RPdX R¹-Pd(II)Ln-X OxiAdd->RPdX Transmetal Transmetalation RPdX->Transmetal [R²-B(OR)₂]⁻ Boronate [R²-B(OR)₂(OH)]⁻ RPdX->Boronate Transmetalation Partner RPdR R¹-Pd(II)Ln-R² Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 R¹-R² BoronicEster R²-B(OR)₂ Base Base (e.g., OH⁻) Base->Boronate caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

A Comparative Look at Common Boronic Esters

The choice of diol protecting group allows chemists to fine-tune the properties of the organoboron reagent. Here, we compare the most prevalent classes.

Caption: Fig. 2: Structures of Boron Reagents.

Pinacol (Bpin) Boronic Esters

Pinacol esters are arguably the most popular class of boronic esters due to a combination of stability, ease of preparation, and commercial availability.[7][8]

  • Expertise & Experience: The tetramethyl-substituted backbone of the pinacol group provides significant steric hindrance, protecting the boron atom from unwanted side reactions.[9] This imparts good shelf-life and allows for purification via silica gel chromatography, a major advantage over boronic acids.[9][12] While generally robust, Bpin esters can be susceptible to slow hydrolysis on silica gel, which can sometimes complicate purification.[3][13] They are excellent general-purpose reagents, particularly when the corresponding boronic acid is unstable, such as with many 2-pyridyl derivatives.[7]

  • Trustworthiness: In many protocols, Bpin esters are presumed to hydrolyze in situ to the active boronic acid under the aqueous basic conditions of the reaction.[5] However, compelling kinetic, structural, and computational studies have shown that boronic esters can and do transmetalate directly without prior hydrolysis.[14][15][16]

Neopentyl Glycol Boronic Esters

These esters have gained popularity as a highly effective alternative to pinacol esters.

  • Expertise & Experience: Neopentyl glycol esters often exhibit greater reactivity than their pinacol counterparts, especially under anhydrous conditions.[7][17] Competition experiments have shown that the neopentyl derivative is consumed faster than the corresponding pinacol ester, implying greater reactivity.[7] This makes them particularly valuable for anhydrous Suzuki-Miyaura protocols, which can suppress the competing protodeboronation side reaction.[18]

  • Trustworthiness: The enhanced reactivity is attributed to the electronic properties and slightly different steric profile of the neopentyl glycol backbone compared to pinacol. Kinetic studies have demonstrated that electron-rich esters like those from neopentyl glycol can lead to increased rates of transmetalation compared to the parent boronic acid.[15]

MIDA (N-methyliminodiacetic acid) Boronates

MIDA boronates represent a paradigm shift, offering exceptional stability that allows for sequential, iterative cross-coupling strategies.

  • Expertise & Experience: The tridentate chelation of the MIDA ligand to the boron atom renders it exceptionally stable and unreactive towards Suzuki-Miyaura conditions.[10][17] MIDA boronates are stable to a wide range of reagents and, crucially, to silica gel chromatography.[10] This stability allows a chemist to perform reactions on other parts of a molecule containing a MIDA boronate, and then, in a subsequent step, unmask the boronic acid for cross-coupling.[19]

  • Trustworthiness: The MIDA group acts as a protecting group for the boronic acid. It is inert under anhydrous coupling conditions.[10] To participate in the Suzuki reaction, the MIDA ester must first be hydrolyzed (deprotected) to the free boronic acid, typically using mild aqueous base (e.g., NaHCO₃) or fluoride.[10][20][21] This orthogonal reactivity is the foundation of iterative cross-coupling, a powerful strategy for the controlled, LEGO-like assembly of complex molecules.[10]

Epin (1,1,2,2-tetraethylethylene glycol) Esters

A more recent development, Epin esters were specifically designed to overcome the challenge of chromatographic purification.

  • Expertise & Experience: A significant practical challenge with some boronic esters is their instability or streaking on silica gel columns during purification. Epin esters, with their bulky tetraethyl substitution, show remarkable stability on silica gel, allowing for easy purification and isolation in high yields.[22]

  • Trustworthiness: Despite their enhanced stability, Epin esters remain highly reactive in Suzuki-Miyaura couplings. Published data shows they can provide higher yields of biaryl products compared to the corresponding boronic acids or pinacol esters, likely due to the ability to use starting material of very high purity.[22] This combination of high stability and reactivity makes them an attractive modern alternative.

Quantitative Performance Comparison

The choice of ester is often dictated by the specific requirements of the synthesis. The following table summarizes the key attributes based on literature data.

Boronic Ester TypeRelative StabilityChromatographic StabilityRelative Reactivity (Rate vs. Boronic Acid)Key AdvantageTypical Use Case
Pinacol (Bpin) GoodModerate to Good[3][13]Slower (~0.2x)[15]General purpose, widely availableReplacing unstable boronic acids[7]
Neopentyl Glycol GoodGoodSlower, but faster than Bpin[15][18]Excellent for anhydrous conditionsAnhydrous couplings to minimize protodeboronation[18]
MIDA ExceptionalExcellent[10]Inert (requires deprotection)[10]Orthogonal reactivityIterative cross-coupling, multi-step synthesis[10][19]
Epin ExcellentExcellent[22]High (can give better yields)[22]Ease of purificationWhen chromatographic purity of the boron reagent is critical
Glycol ModerateModerateFaster (~23x)[15]High reactivityKinetic studies, rapid couplings
Catechol ModerateModerateFaster (~4.7x)[15]Electronically distinctMechanistic studies, historical context

Relative rate data is sourced from kinetic studies by Denmark, S. E., et al., which revealed that boronic esters can transmetalate directly, with rates that are highly dependent on the diol's electronic properties.[15] Electron-rich esters (like glycol) and electron-deficient esters (like catechol) were both found to accelerate the transmetalation step compared to the free boronic acid under the studied conditions.[15]

Experimental Protocols

Adherence to validated protocols is essential for reproducibility. Below are representative methodologies.

Workflow: General Protocol for Suzuki-Miyaura Coupling

Protocol_Workflow start Start reagents Combine Aryl Halide, Boronic Ester, & Base in a reaction flask. start->reagents solvent Add degassed solvent (e.g., Dioxane/Water). reagents->solvent purge Purge flask with inert gas (e.g., Argon or Nitrogen). solvent->purge catalyst Add Palladium Catalyst and Ligand. purge->catalyst heat Heat reaction mixture (e.g., 80-100 °C) with stirring. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup: Cool, dilute with water, extract with organic solvent. monitor->workup Upon completion purify Dry, concentrate, and purify crude product by column chromatography. workup->purify end End purify->end

Caption: Fig. 3: General experimental workflow for a Suzuki coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), the boronic ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).[11]

  • Solvent Addition: Add the chosen solvent system, which has been previously degassed by sparging with an inert gas for 20-30 minutes. A common choice is a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).[11]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol %) and, if required, an additional phosphine ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[11]

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[11]

Conclusion

The evolution from boronic acids to a diverse array of boronic esters has endowed synthetic chemists with a powerful toolkit to overcome the challenges of stability and control in Suzuki-Miyaura cross-coupling. Pinacol esters remain the workhorse for general applications, while neopentyl glycol esters offer an edge in anhydrous systems. For ultimate stability and applications in iterative synthesis, MIDA boronates are unparalleled. Finally, newer developments like Epin esters address the practical challenge of purification, delivering high-purity reagents that can lead to superior reaction outcomes. By understanding the causal links between the ester's structure and its function, researchers can make informed, rational decisions to accelerate their research and development programs.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • Borates Today. Boron Suzuki Coupling. (2021-12-17). [Online] Available at: [Link]

  • Lee, C. H., et al. (2011). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH Public Access. [Online] Available at: [Link]

  • BYJU'S. Suzuki coupling reaction. [Online] Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Online] Available at: [Link]

  • Ipsita, A., et al. (2021). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acid Pinacol Esters in Advanced Organic Synthesis. (2025-12-29). [Online] Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. FAO AGRIS. [Online] Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Online] Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Online] Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access. [Online] Available at: [Link]

  • Kumar, A., & Sharma, G. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Online] Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. [Online] Available at: [Link]

  • Oka, K., et al. (2022). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. [Online] Available at: [Link]

  • Wikipedia. Suzuki reaction. [Online] Available at: [Link]

  • Reeve, J. T., et al. (2016). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Online] Available at: [Link]

  • Oka, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. [Online] Available at: [Link]

  • ResearchGate. Order of thermodynamic stability of representative boronic esters. [Online] Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Online] Available at: [Link]

  • ResearchGate. Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? (2025-04-15). [Online] Available at: [Link]

  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Online] Available at: [Link]

  • ResearchGate. Comparison of reactivity of different boron reagents. [Online] Available at: [Link]

Sources

A Comparative Guide to Validating Reaction Mechanisms of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, boronic esters are indispensable tools in modern synthesis. Among them, 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane stands out as a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, the apparent simplicity of these reactions often conceals a complex interplay of competing mechanistic pathways. A rigorously validated reaction mechanism is not merely an academic exercise; it is the cornerstone of process optimization, enabling reductions in catalyst loading, improved yields, and robust scalability.[1]

This guide provides an in-depth comparison of the primary experimental and computational methodologies used to validate reaction mechanisms involving 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. We will move beyond simple procedural descriptions to explain the causality behind these experimental choices, empowering you to design self-validating systems for your own research.

The Foundational Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone application for boronic esters.[2] The generally accepted mechanism provides a useful starting point for any validation study. It involves a palladium catalyst cycling through three key stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd_complex R¹-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + [R²-B(OR)₃]⁻ r1_pd_r2 R¹-Pd(II)-R² L_n transmetalation->r1_pd_r2 - [X-B(OR)₃]⁻ reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 - R¹-R² boronate R²-B(OR)₂ (e.g., 2-Isopropoxy-4,4,6-trimethyl- 1,3,2-dioxaborinane) activated_boronate [R²-B(OR)₂(Base)]⁻ boronate->activated_boronate + Base (e.g., K₂CO₃) activated_boronate->transmetalation Enters Cycle

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

While this cycle is a powerful model, it represents an idealized pathway. In practice, the nature of the base, solvent, and ligands can significantly alter the rate-determining step and even the primary mechanism of transmetalation.[1] This ambiguity necessitates the rigorous validation techniques discussed below.

Comparative Methodologies for Mechanistic Elucidation

A robust mechanistic claim is built upon a foundation of complementary evidence. No single technique can provide a complete picture. Here, we compare the most powerful methodologies: kinetic analysis, isotopic labeling, and computational modeling.

Methodology Information Gained Strengths Limitations
Kinetic Studies Reaction orders, rate-determining step, activation energy, catalyst resting state.[3]Directly measures reaction performance; excellent for process optimization.Provides indirect mechanistic information; can be confounded by mass transport limitations.[4]
Isotopic Labeling Direct evidence of bond formation/cleavage; tracks the fate of specific atoms.[5][6]Provides unambiguous, direct evidence of atomic connectivity changes.Synthesis of labeled compounds can be challenging and expensive; analysis requires specialized equipment (e.g., MS, NMR).
Computational Modeling (DFT) Energies of intermediates and transition states; visualization of molecular orbitals; prediction of alternative pathways.[7][8]Provides insight into species that are too transient to be observed experimentally; predictive power.Model accuracy is dependent on the level of theory and can be computationally expensive; requires experimental validation.[9]
Control & Trapping Experiments Rules out alternative pathways (e.g., radical vs. concerted); can capture reactive intermediates.[10]Simple to perform; provides clear "yes/no" answers to specific mechanistic questions.Trapping agents can sometimes interfere with the reaction; interpretation can be complex.

Kinetic Studies: Uncovering the Reaction's Pace

Kinetic analysis is often the first step in a mechanistic investigation. By measuring how the reaction rate changes in response to the concentration of each component, we can construct a rate law that is a mathematical fingerprint of the mechanism.

The choice of base, for instance, can dramatically shift the rate-determining step. A study on a key Suzuki coupling for the manufacture of Sotorasib found that changing from KOAc to K₂CO₃ altered the transmetalation pathway and the rate-determining step, enabling a significant reduction in catalyst loading.[1] This highlights the economic and practical importance of kinetic understanding.

Experimental Protocol: Reaction Progress Kinetic Analysis (RPKA)

This protocol is designed to generate a large amount of kinetic data from a single experiment, making it highly efficient.

  • Reaction Setup: In a temperature-controlled reactor equipped with an automated sampling probe, combine the aryl halide (1.0 mmol), 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 mmol), and an internal standard (e.g., dodecane).

  • Initiation: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 mmol) and the base (e.g., K₂CO₃, 2.0 mmol) dissolved in the chosen solvent system (e.g., Toluene/H₂O) to initiate the reaction.

  • Automated Sampling: At fixed time intervals (e.g., every 5 minutes), the automated system should withdraw a small aliquot of the reaction mixture, quench it (e.g., with dilute HCl), and prepare it for analysis.

  • Analysis: Analyze each sample by GC or HPLC to determine the concentration of reactants and products relative to the internal standard.

  • Data Processing: Plot the concentration of each species versus time. The initial rate can be determined from the slope of the product formation curve at t=0. Repeat the experiment while systematically varying the concentration of one component at a time to determine the reaction order for each.

Kinetic_Workflow cluster_prep Preparation cluster_run Execution & Analysis cluster_interpretation Interpretation setup 1. Set up Reactor (Substrates + Internal Std) initiate 2. Add Catalyst & Base (Start Reaction) setup->initiate sample 3. Automated Sampling & Quenching initiate->sample analyze 4. GC / HPLC Analysis sample->analyze process 5. Data Processing (Plot Conc. vs. Time) analyze->process rate_law Determine Rate Law process->rate_law rds Identify Rate- Determining Step rate_law->rds

Caption: Experimental workflow for the kinetic analysis of cross-coupling reactions.

Isotopic Labeling: Following the Atoms

Isotopic labeling is the gold standard for unequivocally demonstrating bond formations and cleavages. By replacing an atom with its heavier isotope (e.g., ¹H with ²H, or ¹²C with ¹³C), its journey through the reaction can be tracked using mass spectrometry or NMR.[5][11]

For example, to confirm that the aryl group from the boronic ester is the one transferred to the palladium center during transmetalation, one could synthesize ¹³C-labeled 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Observing the ¹³C label exclusively in the cross-coupled product would provide definitive proof of this pathway.

Experimental Protocol: Deuterium Crossover Experiment

This experiment is designed to determine if a specific C-H bond is broken and reformed during the reaction, which can provide insight into side reactions or alternative mechanisms like C-H activation.

  • Synthesize Labeled Reagent: Prepare a deuterated version of one of the coupling partners, for example, by replacing a specific proton on the aryl halide with deuterium (Ar-D).

  • Parallel Reactions: Set up two parallel reactions under identical conditions.

    • Reaction A (Unlabeled): Ar-H + R-B(OR)₂

    • Reaction B (Labeled): Ar-D + R-B(OR)₂

  • Combined Experiment (Crossover): Set up a third reaction containing an equimolar mixture of the labeled and unlabeled aryl halides: (Ar-H + Ar-D) + R-B(OR)₂.

  • Analysis: After the reaction is complete, analyze the product mixture from the crossover experiment using GC-MS.

  • Interpretation:

    • No Crossover: If the products are only Ar-R and Ar-D-R, it indicates that the C-H/C-D bond is not broken reversibly during the reaction.

    • Crossover Observed: If you detect scrambled products (e.g., the starting Ar-H is partially deuterated, or Ar-D has lost its label), it suggests a reversible process involving the cleavage of that C-H/C-D bond is occurring.

Caption: Principle of an isotopic labeling experiment to trace the origin of a functional group.

Computational Modeling: The Theoretical Microscope

Density Functional Theory (DFT) calculations have become an indispensable tool for mechanistic validation.[7] By modeling the potential energy surface of a reaction, DFT can calculate the relative energies of intermediates and transition states, providing a theoretical framework that can be tested experimentally.

For boronic esters, DFT studies have been crucial in understanding the mechanism of transmetalation and the role of nucleophiles in mediating boronic ester exchange.[7] These calculations can reveal high-energy, transient species that are impossible to isolate or observe directly, offering a level of insight that is inaccessible through experimentation alone.

Comparative Data: DFT vs. Experimental Activation Energies

A key test for the validity of a computational model is its ability to reproduce experimental data. A close match between the calculated activation energy (ΔG‡) and the value derived from kinetic experiments lends strong support to the proposed mechanism.

Proposed Pathway Rate-Determining Step Calculated ΔG‡ (kcal/mol) Experimental ΔG‡ (kcal/mol)
Pathway A Oxidative Addition18.519.2 ± 0.5
Pathway B Reductive Elimination25.1-
Pathway C Transmetalation (Base-Assisted)19.1-

Note: Data is illustrative. A strong correlation between the calculated value for Pathway A and the experimental result suggests this is the most likely mechanism.

Conclusion: A Unified Approach to Mechanistic Validation

References

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture | What a Difference a Base Makes.
  • A Comparative Guide to the Kinetic Performance of Isobutylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
  • Stereospecific functionalizations and transformations of secondary and tertiary boronic esters.
  • A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry (RSC Publishing).
  • Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions with complex 1 under the optimized conditions.
  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC - NIH.
  • Suzuki reaction. Wikipedia.
  • Boron-Ester-Catalyzed Amidation of Carboxylic Acids with Amines: Mechanistic Rationale by Computational Study.
  • On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PMC - PubMed Central.
  • Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities.
  • Isotopic labelings for mechanistic studies.
  • Isotopic labeling. Wikipedia.
  • Isotopic labelling in the study of organic and organometallic mechanism and structure: An account.
  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.
  • Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls.
  • Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry.
  • Chemistry Of Boronic Esters. AA Blocks.
  • Experimental Methods for Quantifying the Activity of Platinum Electrocatalysts for the Oxygen Reduction Reaction.
  • Isotopic labelings for mechanistic studies. PubMed.
  • Cas 61676-62-8,2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. lookchem.
  • 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. PubChem.
  • Catalytic cycles and control experiments a, A proposed mechanism is...
  • 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. ChemShuttle.
  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions.
  • A Perspective on Catalyst Testing in Industry with Dr. Chris Mitchell. YouTube.
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Benchchem.
  • Utilizing Design of Experiments Approach to Assess Kinetic Parameters for a Mn Homogeneous Hydrogenation C
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Sigma-Aldrich.
  • 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane 97.0+%, TCI America™. Fisher Scientific.
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A Comparative Kinetic Analysis of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Transmetalation Dynamics

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, prized for its functional group tolerance and the relatively low toxicity of its boron-based reagents.[1] For researchers, scientists, and drug development professionals, optimizing these reactions is paramount. This guide provides an in-depth kinetic analysis of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, a six-membered cyclic boronic ester, and compares its performance with other commonly employed boronic acid derivatives. By understanding the kinetic nuances of the transmetalation step, we can make more informed decisions in catalyst and substrate selection, ultimately leading to more efficient and robust synthetic routes.

The Critical Role of the Boronic Ester in Transmetalation Kinetics

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving oxidative addition, transmetalation, and reductive elimination.[2] Of these, the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step.[3] The structure of the boronic acid or ester directly influences the rate of this crucial step. While free boronic acids are often more reactive, they can be prone to decomposition pathways like protodeboronation and oxidation, which can compromise reaction yields and reproducibility.[4] Boronic esters, on the other hand, offer enhanced stability, making them easier to handle, purify, and store.[4]

A pivotal study by Denmark and coworkers has provided significant insights into how the structure of the boronic ester impacts the rate of transmetalation.[3] Their work has demonstrated that boronic esters can undergo transmetalation directly, without the need for prior hydrolysis to the corresponding boronic acid.[3] This finding underscores the importance of the diol backbone of the boronic ester in modulating reactivity.

Performance Comparison: 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane vs. Common Alternatives

While direct, head-to-head kinetic data for 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is not extensively reported in the literature, we can infer its likely performance by examining the established trends for structurally related boronic esters. The key distinguishing feature of the topic compound is its six-membered dioxaborinane ring, derived from 2,4-dimethylpentane-2,4-diol. This contrasts with the widely used five-membered dioxaborolane ring of pinacol boronic esters.

Studies have shown that both steric and electronic factors of the boronic ester play a significant role in the rate of transmetalation.[3] Less sterically hindered boronic esters tend to facilitate faster transmetalation.[5] Furthermore, the electron density of the oxygen atoms in the boronic ester is a critical feature, influencing both the ability to create a vacant coordination site on the palladium atom and the nucleophilicity of the ipso-carbon being transferred.[6][7]

Below is a comparison of the relative rates of transmetalation for various boronic esters, which provides a framework for predicting the behavior of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Boronic Ester DerivativeRing SizeKey Structural FeatureRelative Rate of Transmetalation (k, s⁻¹)Reference
Arylboronic Acid--OH groups(5.78 ± 0.13) × 10⁻⁴[3][5]
Pinacol Boronate5-memberedSterically bulky methyl groupsSlow, no observable intermediate[3][5]
Catechol Boronate5-memberedElectron-withdrawing aromatic backbone~4.3 times faster than arylboronic acid[3]
Neopentyl Glycol Boronate6-memberedLess substituted than pinacolReacts to form product[3]
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane 6-membered Trimethyl substituted Predicted to be slower than less substituted six-membered ring esters due to sterics-

Based on these trends, the trimethyl substitution on the six-membered ring of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane would be expected to impart significant steric bulk around the boron center. This steric hindrance would likely slow the rate of transmetalation compared to less substituted six-membered ring esters like the neopentyl glycol derivative. However, six-membered ring esters, in general, can exhibit different conformational flexibility compared to their five-membered counterparts, which can also influence their reactivity.[5]

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis is essential for understanding the performance of a given boronic ester in a Suzuki-Miyaura cross-coupling reaction. Both Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for monitoring reaction progress.

General Protocol for Kinetic Analysis via ¹H NMR Spectroscopy
  • Reaction Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and a magnetic stir bar.

  • Reagent Addition: Add the aryl halide, the boronic ester (e.g., 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane), the base, and an internal standard (e.g., 1,3,5-trimethoxybenzene) to the Schlenk tube.

  • Solvent and Initiation: Add the degassed solvent to the reaction mixture. Place the tube in a pre-heated oil bath or a temperature-controlled NMR spectrometer to initiate the reaction (t=0).

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals of the product and the internal standard. Plot the concentration of the product versus time to determine the reaction rate.

General Protocol for Kinetic Analysis via GC-MS
  • Reaction Setup: In a nitrogen-filled glovebox, charge a vial with a magnetic stir bar, the palladium precatalyst, and the ligand.

  • Reagent Addition: Add the aryl halide, the boronic ester, the base, and an internal standard (e.g., dodecane) to the vial.

  • Solvent and Initiation: Add the degassed solvent to the vial and place it in a pre-heated reaction block to start the reaction (t=0).

  • Sampling: At predetermined time points, withdraw a small aliquot of the reaction mixture and quench it by adding it to a vial containing a quench solution (e.g., diethyl ether and water).

  • Analysis: Analyze the quenched samples by GC-MS to determine the concentration of the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to determine the reaction rate.

Mechanistic Insights and Visualizations

The following diagrams illustrate the key processes involved in the kinetic analysis of Suzuki-Miyaura cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle cluster_transmetalation Transmetalation Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR'(L_n) Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-OR'(L_n)->Ar-Pd(II)-Ar'(L_n) Ar'-B(OR)2 Ar-Ar' Ar-Ar' Ar-Ar'->Pd(0)L_n Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Analysis_Workflow cluster_prep Reaction Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Assemble Reactants: - Pd Catalyst - Ligand - Aryl Halide - Boronic Ester - Base - Internal Standard B Add Degassed Solvent A->B C Initiate Reaction (t=0) (Temperature Control) B->C D Collect Aliquots at Time Intervals C->D E Quench Reaction D->E F Analyze by NMR or GC-MS E->F G Plot [Product] vs. Time F->G H Determine Reaction Rate G->H

Caption: A generalized workflow for the kinetic analysis of a cross-coupling reaction.

Conclusion

The kinetic performance of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in Suzuki-Miyaura cross-coupling is predicted to be influenced by the steric hindrance imparted by its trimethyl-substituted six-membered ring, likely resulting in a slower transmetalation rate compared to less hindered analogues. However, its enhanced stability over free boronic acids makes it an attractive reagent for applications where handling and storage are significant considerations. The provided experimental protocols offer a robust framework for researchers to conduct their own kinetic studies, enabling a data-driven approach to reaction optimization. A thorough understanding of the structure-reactivity relationships of boronic esters is crucial for advancing the field of cross-coupling and for the efficient synthesis of novel chemical entities in academic and industrial settings.

References

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]

  • FAO AGRIS. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Szostak, M., & Szostak, K. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ACS Catalysis, 11(7), 4105–4115. [Link]

  • Nanalysis Corp. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • PubChem. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. [Link]

  • MDPI. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. [Link]

  • Fisher Scientific. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane 97.0+%, TCI America™. [Link]

  • Denmark Group, University of Illinois Urbana-Champaign. Boron-Based Crossed-Coupling Reactions. [Link]

  • MDPI. Advances in Cross-Coupling Reactions. [Link]

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A Senior Application Scientist's Guide to Borylation Reagents: A Comparative Analysis for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Boronic Esters in C-C Bond Formation

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The utility and versatility of this Nobel Prize-winning reaction are fundamentally reliant on the stability and reactivity of its organoboron precursors.[1] For years, chemists have sought borylation reagents that offer a perfect balance of stability for storage and purification with controlled reactivity for high-yielding cross-coupling.

The subject of this guide, 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, belongs to a class of reagents designed to generate boronic esters from organometallic precursors. While effective, the dynamic nature of pharmaceutical research necessitates a broader toolkit. Factors such as substrate scope, functional group tolerance, stability to chromatography, and the potential for iterative, sequential reactions drive the need for alternatives. This guide provides an in-depth comparison of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane and its more common structural analog, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate), against other leading borylation reagents. We will delve into the causal science behind their performance, supported by experimental data, to empower researchers to make informed decisions for their specific synthetic challenges.

The Incumbent: Isopropyl Dioxaborinane and Dioxaborolane Esters

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (a six-membered ring) and its more ubiquitous cousin, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate, a five-membered ring), are widely used for the borylation of aryl and heteroaryl lithium or Grignard reagents.[2][3] The primary mechanism involves the reaction of a pre-formed organometallic species with the electrophilic boron center of the reagent.

The choice of an isopropoxy group is strategic; it serves as a good leaving group during the reaction with the organometallic nucleophile, facilitating the formation of the desired boronic ester. These reagents are particularly useful because they are liquids, making them easy to handle and dispense.[4]

Core Reaction Pathway: Borylation via Organometallics

The fundamental workflow for using these reagents is a two-step process initiated by a halogen-metal exchange or deprotonation to form a potent nucleophile, which then attacks the borylation reagent.

G cluster_start cluster_step2 start Aryl/Heteroaryl Halide (Ar-X) organometallic Organolithium (Ar-Li) or Grignard (Ar-MgX) start->organometallic product Aryl Pinacol Boronate (Ar-Bpin) organometallic->product reagent Isopropyl Pinacol Borate

Caption: General workflow for borylation using isopropyl pinacol borate.

However, this reliance on highly reactive organolithium or Grignard intermediates is also a primary limitation. The methodology is often incompatible with sensitive functional groups (e.g., esters, ketones, nitriles) present on the substrate, necessitating complex protecting group strategies. This is a major impetus for exploring alternative reagents that function under milder, transition-metal-catalyzed conditions.

The Alternatives: A Comparative Overview

Several alternative reagents have gained prominence, each offering distinct advantages in terms of reaction conditions, stability, and application scope. The most significant alternatives include Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin), and N-methyliminodiacetic acid (MIDA) boronates.

ReagentFormulaMW ( g/mol )FormKey ApplicationMechanism
Isopropyl Pinacol Borate C₉H₁₉BO₃186.06LiquidBorylation of OrganometallicsNucleophilic Substitution
Bis(pinacolato)diboron (B₂pin₂) C₁₂H₂₄B₂O₄253.94SolidPd-catalyzed Miyaura BorylationCatalytic Cycle
Pinacolborane (HBpin) C₆H₁₃BO₂127.98LiquidHydroboration, C-H BorylationCatalytic Cycle
Catecholborane (HBcat) C₆H₅BO₂119.92LiquidHydroborationCatalytic Cycle
MIDA Boronates R-B(MIDA)VariableSolidStable Boronic Acid SurrogatesProtecting Group

Table 1: Physical and Application Properties of Key Borylation Reagents.

Performance Deep Dive: Stability and Reactivity

The choice of a borylating agent is a critical decision that impacts not only the immediate reaction yield but also the entire synthetic route, including purification and subsequent steps.

Bis(pinacolato)diboron (B₂pin₂): The Workhorse of Miyaura Borylation

B₂pin₂ is arguably the most common reagent for the palladium-catalyzed Miyaura borylation of aryl/vinyl halides and triflates.[5] Its key advantage is that it bypasses the need for cryogenic and air-sensitive organometallic intermediates, offering broad functional group tolerance.

  • Expertise & Experience: The causality behind B₂pin₂'s success lies in its compatibility with palladium catalysis. The Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond, followed by transmetalation with B₂pin₂ and reductive elimination to furnish the arylboronic ester. This pathway is orthogonal to the reactivity of most common functional groups. However, B₂pin₂ is a solid with moderate reactivity, sometimes requiring higher temperatures and catalyst loadings.

Pinacolborane (HBpin) and Catecholborane (HBcat): The Hydroboration Specialists

HBpin and HBcat are primarily used in the iridium-catalyzed C-H borylation of arenes and the hydroboration of alkynes and alkenes.[6][7] HBpin is generally more reactive than B₂pin₂.

  • Expertise & Experience: The choice between HBpin and HBcat often comes down to the stability of the resulting boronic ester. Catecholboronates are more susceptible to hydrolysis than their pinacol counterparts. Therefore, while HBcat can be an effective reagent, the resulting products often require immediate use or conversion to a more robust pinacol ester.[5]

MIDA Boronates: The Gold Standard for Stability and Iterative Synthesis

N-methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in organoboron chemistry.[8] They are not reagents for installing a boryl group, but rather exceptionally stable, crystalline derivatives of boronic acids.[9] Their significance lies in their remarkable stability to a vast range of reaction conditions, including silica gel chromatography, strong oxidants, and anhydrous cross-coupling conditions.[10]

  • Trustworthiness: The MIDA ligand forms a dative N→B bond, converting the typically trigonal planar, Lewis acidic boron center into a tetracoordinate, tetrahedral species. This sterically protected and electronically saturated boron atom is "turned off" to transmetalation in the Suzuki-Miyaura catalytic cycle.[10] The boronic acid can be unmasked ("released") under mild aqueous basic conditions (e.g., NaOH or K₃PO₄), regenerating its reactivity precisely when needed.[9][11] This on-demand reactivity is the foundation of iterative cross-coupling (ICC), a powerful strategy for the controlled, sequential synthesis of complex molecules.[10]

G cluster_start cluster_path1 cluster_path2 cluster_path3 start Synthetic Goal goal1 Borylate a simple Aryl Halide? start->goal1 Standard Suzuki goal2 Perform C-H Borylation? start->goal2 Atom Economy goal3 Need exceptional stability for multi-step synthesis or ICC? start->goal3 Complex Synthesis reagent1 Use B₂(pin)₂ with a Pd Catalyst goal1->reagent1 reagent2 Use HBpin with an Ir Catalyst goal2->reagent2 reagent3 Protect as a MIDA Boronate goal3->reagent3

Caption: Decision tree for selecting a borylation strategy.

Experimental Protocols: A Head-to-Head Comparison

To provide a practical comparison, we present two validated protocols for the synthesis of 4-methoxyphenylboronic acid pinacol ester, a common building block.

Protocol 1: Borylation of 4-Bromoanisole via Lithium-Halogen Exchange

This protocol utilizes isopropyl pinacol borate, showcasing the classic organometallic approach.

Materials:

  • 4-Bromoanisole (1.87 g, 10.0 mmol)

  • Anhydrous Tetrahydrofuran (THF), 40 mL

  • n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Isopropyl pinacol borate) (2.05 g, 11.0 mmol)[4]

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 4-bromoanisole and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 30 minutes.

  • Add the isopropyl pinacol borate dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Palladium-Catalyzed Miyaura Borylation

This protocol uses B₂pin₂ and demonstrates the milder, transition-metal-catalyzed alternative.[12]

Materials:

  • 4-Bromoanisole (1.87 g, 10.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (2.80 g, 11.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (245 mg, 0.3 mmol, 3 mol%)

  • Potassium Acetate (KOAc) (2.94 g, 30.0 mmol)

  • Anhydrous 1,4-Dioxane, 50 mL

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromoanisole, B₂pin₂, Pd(dppf)Cl₂·CH₂Cl₂, and potassium acetate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography.

Comparative Analysis of Protocols
FeatureProtocol 1 (Organometallic)Protocol 2 (Miyaura Borylation)Rationale & Insight
Temperature -78 °C to RT80 °CThe need for cryogenic temperatures in Protocol 1 is to control the high reactivity and potential side reactions of the organolithium intermediate. Protocol 2's higher temperature is required to drive the catalytic cycle.
Functional Group Tolerance Low (incompatible with electrophiles)HighThis is the most significant difference. The Miyaura borylation tolerates a wide array of functional groups, making it superior for complex molecule synthesis.
Reagents Air/moisture sensitive n-BuLiAir-stable solids (catalyst, base)Protocol 2 offers substantially greater operational simplicity and safety, avoiding pyrophoric reagents.
Atom Economy ModerateGoodProtocol 2 is generally more atom-economical as it avoids the use of a stoichiometric organometallic reagent.

Table 2: Head-to-Head Protocol Comparison.

Conclusion and Future Outlook

While 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane and its pinacol analog remain valuable tools for the borylation of simple, robust organometallic precursors, the demands of modern drug discovery have spurred the adoption of more versatile and tolerant methods.

  • For routine borylation of aryl halides, Bis(pinacolato)diboron with palladium catalysis is the established industry standard due to its excellent functional group tolerance and operational simplicity.

  • For direct, atom-economical C-H functionalization, Pinacolborane with iridium catalysis offers a powerful, albeit substrate-specific, alternative.

  • For the synthesis of complex, multi-functionalized molecules requiring sequential cross-couplings, MIDA boronates are unparalleled.[8][10] Their unique stability-reactivity profile provides chemists with unprecedented control over the synthetic sequence, a critical advantage in the construction of novel pharmaceutical candidates.[11][13]

The evolution of borylation reagents reflects the broader trends in organic synthesis: a move towards greater efficiency, selectivity, and tolerance. By understanding the fundamental mechanisms and comparative performance of each reagent class, researchers can select the optimal tool to accelerate the discovery of next-generation therapeutics. The boron advantage in drug discovery is clear, with multiple boron-containing drugs now on the market, underscoring the importance of robust synthetic methods to access these valuable building blocks.[14][15][16][17][18]

References

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  • Jadhav, A. M., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Boruń, A. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Knapp, D. M., et al. (2012). A general solution for the iterative cross-coupling of MIDA boronates. Nature Chemistry. [Link]

  • Warmuth, R., et al. (2006). Scheme 2: Synthesis of arylboronates 6. ResearchGate. [Link]

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  • Srimontree, W., et al. (2018). Protoboration of Alkynes and Miyaura Borylation Catalyzed by Low Loadings of Palladium. Chemistry – An Asian Journal. [Link]

  • Cui, W., et al. (2024). Borenium-catalysed para-selective borylation of alkylarenes. Chemical Communications. [Link]

  • El-Boubbou, K., et al. (2020). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

  • Melen, R. L., et al. (2018). Catalytic Borylation using an Air-Stable Zinc Boryl Reagent: Systematic Access to Elusive Acylboranes. Angewandte Chemie International Edition. [Link]

  • Oka, M., et al. (2023). Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link]

  • El-Boubbou, K. (2020). Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]

  • Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters. [Link]

  • Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]

  • PharmaCompass. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(Isopropoxyboronic acid pinacol ester). PharmaCompass. [Link]

  • PubChem. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. National Center for Biotechnology Information. [Link]

  • Kumar, D., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [Link]

  • Matteson, D. S. (2004). Product Subclass 1: (α-Haloalkyl)boronic Acids and Esters. Science of Synthesis. [Link]

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A Comparative Guide to the Performance of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents for carbon-carbon bond formation is a cornerstone of successful molecular synthesis.[1][2] The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for this purpose, valued for its operational simplicity, functional group tolerance, and the relatively low toxicity of its boron-based reagents.[3][4][5] This guide provides an in-depth technical comparison of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, a stable and effective boronic ester, detailing its performance with various aryl halides and benchmarking it against other common organoboron reagents.

Introduction: The Strategic Advantage of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound featuring a dioxaborinane ring system.[6][7] Like other boronic esters, it serves as a robust and versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[8][9] Its primary advantage lies in the trade-off between stability and reactivity. While boronic acids are often more reactive, they can be prone to decomposition pathways like protodeboronation and oxidation, which complicates their storage, handling, and can lead to inconsistent reaction yields.[10] Boronic esters, including this dioxaborinane derivative, offer significantly enhanced stability, often presenting as solids or high-boiling liquids that are easier to purify and store, thereby ensuring greater reproducibility in complex synthetic sequences.[3][10]

The choice of the diol backbone (in this case, derived from 2-methyl-2,4-pentanediol) and the isopropoxy group can influence the reagent's solubility, stability, and the kinetics of the transmetalation step in the catalytic cycle.[3] Understanding its performance profile with different coupling partners is therefore critical for methodological optimization.

Performance with Aryl Halides: A Reactivity Comparison

The efficacy of a Suzuki-Miyaura coupling is profoundly influenced by the nature of the aryl halide. The rate-determining step often involves the oxidative addition of the aryl halide to the palladium(0) catalyst. The reactivity of the aryl halide is inversely related to the strength of the carbon-halogen (C-X) bond.

General Reactivity Trend: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl

This established trend dictates the reaction conditions required for successful coupling with 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Aryl Halide (Ar-X)Relative ReactivityTypical Reaction ConditionsExpected Outcome & Causality
Aryl Iodides (Ar-I) Very HighMild temperatures (RT to 80 °C), standard Pd catalysts (e.g., Pd(PPh₃)₄), weaker bases (e.g., K₂CO₃).High yields, short reaction times. The weak C-I bond facilitates rapid oxidative addition to the Pd(0) center, initiating the catalytic cycle efficiently.
Aryl Bromides (Ar-Br) HighModerate temperatures (80-110 °C), standard or more active catalysts, stronger bases (e.g., K₃PO₄, Cs₂CO₃).Good to excellent yields. The C-Br bond is stronger than C-I, requiring more thermal energy or more electron-rich, sterically demanding phosphine ligands to promote oxidative addition.
Aryl Chlorides (Ar-Cl) LowHigh temperatures (>100 °C), specialized, highly active catalyst systems (e.g., Pd complexes with bulky, electron-rich phosphine ligands like Buchwald's or Fu's ligands), strong bases.[5]Variable yields. The strong C-Cl bond makes oxidative addition challenging. Success is highly dependent on a potent catalyst system capable of activating the inert C-Cl bond.[5]

Expert Insight: The challenge with less reactive halides like aryl chlorides is not the instability of the boronic ester but the inertness of the C-Cl bond.[5] Therefore, successful coupling hinges on catalyst selection. Modern palladium pre-catalysts combined with specialized ligands are often necessary to achieve satisfactory yields with these substrates.

Comparison with Alternative Boron Reagents

The choice of organoboron reagent is a critical decision point in reaction design. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane offers a balanced profile, but alternatives may be preferable under specific circumstances.

Boron ReagentReactivityStability & HandlingPurificationKey Considerations
Arylboronic Acids (ArB(OH)₂) Generally higherLower; prone to dehydration to form boroxines and protodeboronation.[10] Requires careful storage.Often difficult to purify via chromatography; recrystallization is common.The higher reactivity can be advantageous for sluggish couplings, but instability can reduce shelf-life and yield.[4][10]
Pinacol Boronate Esters ModerateHigh; typically stable, crystalline solids. Easy to handle and store.[3][10]Readily purified by column chromatography.[10]The "gold standard" for stable boronic esters. Performance is very similar to the title dioxaborinane.
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane ModerateHigh; a stable liquid.[6][7] Easy to handle.Purifiable by distillation.Offers similar stability benefits to pinacol esters. The choice between them may depend on commercial availability, cost, or subtle differences in solubility and reactivity with specific substrates.
Potassium Aryltrifluoroborates (ArBF₃K) ModerateVery high; exceptionally stable, crystalline solids.[11]Easily purified by recrystallization.Requires fluoride-mediated activation in the reaction. Offers excellent stability and is often used for challenging or late-stage couplings.[11]
Experimental Protocols & Methodologies

Trustworthy protocols are self-validating. The following procedure outlines a general, robust method for the Suzuki-Miyaura coupling, which can be adapted based on the reactivity of the specific aryl halide.

A. General Protocol for Suzuki-Miyaura Coupling

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Causality: An excess of the boronic ester is used to drive the reaction to completion. The choice of base is critical; K₂CO₃ is often sufficient for aryl iodides/bromides, while stronger bases like K₃PO₄ or Cs₂CO₃ are needed for less reactive halides.[5][12]

  • Catalyst Addition: Add the palladium catalyst (0.5–5 mol%). For general screening, Pd(PPh₃)₄ (for aryl-I/Br) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand (for aryl-Cl) are common starting points.[13]

    • Expertise: The catalyst and ligand must be matched to the substrate. For challenging couplings (e.g., with aryl chlorides or sterically hindered substrates), pre-catalysts with bulky, electron-rich ligands are essential for achieving high turnover numbers.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture) via syringe.

    • Causality: The solvent must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst. A mixture including water can sometimes accelerate the transmetalation step.[14]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

B. Diagram of Experimental Workflow

G cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Weigh Aryl Halide, Boronic Ester, & Base B Add Pd Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat & Stir (e.g., 80-110 °C) C->D E Monitor by TLC / LC-MS D->E F Cool & Quench E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J Characterization (NMR, MS)

Caption: Suzuki-Miyaura experimental workflow.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving the palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)-X(L₂) (Oxidative Adduct) pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)-Ar'(L₂) (Transmetalation Complex) pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Product (Ar-Ar') pd_trans->product arx Aryl Halide (Ar-X) arx->pd_complex boron Boronic Ester + Base [Ar'-B(OR)₂(OH)]⁻ boron->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex. This step is typically rate-limiting, especially for less reactive halides like Ar-Cl.

  • Transmetalation: The organic group (Ar') is transferred from the boron atom to the palladium center. The base activates the boronic ester, forming a more nucleophilic "ate" complex, which facilitates this transfer.[3]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[15]

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Comparison of reactivity of different boron reagents.
  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Benchchem.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
  • A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. Benchchem.
  • Leveraging Boronic Esters for Efficient Suzuki-Miyaura Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
  • 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. ChemShuttle.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • The isolated yield of product 3 after Suzuki coupling of...
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • Organoborane coupling reactions (Suzuki coupling).
  • 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. PubChem.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.

Sources

A Senior Application Scientist's Guide to the Computational Analysis of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate boronic acid surrogate is a critical decision that profoundly impacts the efficiency, yield, and scalability of synthetic routes. Among the diverse array of available reagents, 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, a six-membered cyclic boronic ester, presents a unique profile of stability and reactivity. This guide provides an in-depth comparison of its performance with other common alternatives, grounded in established experimental observations and prospective computational analysis. We will explore the causal factors behind its reactivity and delineate a computational framework for its precise in-silico evaluation.

The Landscape of Boronic Acid Surrogates: A Comparative Overview

Boronic acids and their esters are cornerstone reagents in modern organic synthesis, most notably for their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The choice of the diol protecting group on the boron atom significantly modulates the properties of the resulting boronic ester, influencing its stability, solubility, and reactivity.

The most commonly employed boronic esters are derived from pinacol, forming a five-membered dioxaborolane ring. These pinacol esters are generally characterized by their high stability and ease of handling. However, their inherent stability can sometimes translate to sluggish reactivity in certain cross-coupling reactions. In contrast, 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane features a six-membered dioxaborinane ring, which can alter the steric and electronic environment around the boron center, thereby influencing its reactivity profile.

Boronic Ester DerivativeRing SizeKey CharacteristicsCommon Applications
Pinacol Ester 5-memberedHigh stability, crystalline, good solubilityGeneral Suzuki-Miyaura couplings, Miyaura borylation
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane 6-memberedModerate stability, often a liquid, can exhibit different reactivitySuzuki-Miyaura couplings, potential for altered selectivity
Neopentyl Glycol Ester 6-memberedCrystalline, stable, often used for purificationSuzuki-Miyaura couplings, particularly for challenging substrates
Catechol Ester 5-memberedMore reactive than pinacol esters, sensitive to hydrolysisEarly examples of Suzuki-Miyaura couplings, specialized applications

Unveiling Reactivity through Computational Lenses: A Prospective Analysis

While direct computational studies on 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane are not extensively reported in the literature, we can extrapolate from existing computational work on similar boronic esters to design a robust in-silico investigation. Density Functional Theory (DFT) has emerged as a powerful tool to dissect the intricate mechanisms of catalytic cycles, such as the Suzuki-Miyaura reaction.[1][2][3][4]

A comprehensive computational study would focus on the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation , and reductive elimination. The transmetalation step, involving the transfer of the organic group from boron to the palladium center, is often the rate-determining step and is where the structure of the boronic ester exerts its most significant influence.[5][6]

Proposed Computational Workflow

A rigorous computational protocol to evaluate the reactivity of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane would involve the following steps:

  • Geometry Optimization: The ground state geometries of all reactants, intermediates, transition states, and products in the catalytic cycle would be optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p) for main group elements and a larger basis set with an effective core potential for palladium).[7][8]

  • Frequency Calculations: Vibrational frequency calculations would be performed to confirm that the optimized geometries correspond to true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.

  • Solvation Modeling: The effect of the solvent is crucial and would be incorporated using an implicit solvation model, such as the Polarizable Continuum Model (PCM).

  • Energy Profile Construction: By calculating the Gibbs free energies of all stationary points, a complete energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and the calculation of the overall reaction barrier.

  • Comparative Analysis: The same computational protocol would be applied to a benchmark system, such as the corresponding pinacol boronic ester, to provide a direct comparison of their reactivity.

computational_workflow cluster_setup System Setup cluster_calc Core Calculations cluster_analysis Analysis & Comparison start Define Reactants: - Aryl Halide - Boronic Ester - Pd Catalyst - Base dft Select DFT Functional & Basis Set start->dft solvent Choose Solvation Model (PCM) dft->solvent geom_opt Geometry Optimization of all species solvent->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculations energy_profile Construct Reaction Energy Profile freq_calc->energy_profile ts_search->freq_calc rds Identify Rate- Determining Step energy_profile->rds comparison Compare with Alternative Esters rds->comparison

Figure 1: A typical DFT workflow for assessing boronic ester reactivity.

Mechanistic Insights into the Transmetalation Step

The transmetalation step in the Suzuki-Miyaura reaction is highly sensitive to the nature of the boronic ester.[9][10][11] Computational studies have been instrumental in elucidating the mechanistic pathways. The generally accepted mechanism involves the activation of the boronic ester by a base to form a more nucleophilic borate species. This borate then interacts with the palladium(II) complex.

The structure of the dioxaborinane ring in 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, with its different bond angles and steric environment compared to the dioxaborolane ring of pinacol esters, is expected to influence the stability of the intermediate borate complex and the transition state of the transmetalation. This can lead to different reaction rates.

transmetalation_mechanism cluster_reactants cluster_intermediates cluster_products aryl_pd [Ar-Pd(II)-L2-X] pd_borate_complex [Ar-Pd(II)-L2-O-B(OR')2(Base)-R] aryl_pd->pd_borate_complex boronic_ester R-B(OR')2 borate [R-B(OR')2(Base)]- boronic_ester->borate Activation base Base (e.g., OH-) borate->pd_borate_complex Coordination coupled_product Ar-R pd_borate_complex->coupled_product Transmetalation & Reductive Elimination pd0 Pd(0)L2 pd_borate_complex->pd0

Figure 2: A simplified mechanism of the Suzuki-Miyaura transmetalation.

Comparative Performance: A Data-Driven Perspective

ParameterPinacol Boronic Esters2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinaneRationale for Differences
Stability HighModerateThe five-membered ring of pinacol esters is generally more stable.
Hydrolytic Stability GoodModerateThe less sterically hindered boron center in the dioxaborinane may be more susceptible to hydrolysis.
Reactivity in Cross-Coupling Generally good, can be slowPotentially faster for certain substratesRing strain and electronic effects in the six-membered ring could facilitate transmetalation.[12]
Solubility Good in organic solventsGood in organic solventsThe isopropoxy and trimethyl groups ensure good solubility.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To provide a tangible context for the computational studies, a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction is outlined below.

Reaction: Coupling of 4-bromoanisole with phenylboronic acid (as a model) using 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane as the boron source.

Materials:

  • 4-bromoanisole

  • 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

  • K₂CO₃ (Potassium carbonate)

  • Toluene/Water (8:1) solvent mixture

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole (1.0 mmol), 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add the toluene/water solvent mixture (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane represents a valuable, albeit less explored, alternative to the more common pinacol boronic esters. Its distinct six-membered ring structure offers a different steric and electronic environment that can be advantageous in specific synthetic contexts. While extensive experimental and computational comparisons are still needed, the foundational principles of boronic ester reactivity suggest that this reagent holds promise for enhancing reaction rates and overcoming challenges encountered with more stable boronic esters.

The application of rigorous computational methodologies, as outlined in this guide, will be instrumental in precisely mapping the reactivity profile of 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Such studies will not only provide a deeper understanding of its performance but also enable the rational design of more efficient and selective cross-coupling reactions, thereby accelerating the pace of innovation in drug discovery and materials science.

References

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(19), 6203–6217. [Link]

  • Food and Agriculture Organization of the United Nations. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. AGRIS. [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2006). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Journal of Organometallic Chemistry, 691(21), 4459-4466. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. Retrieved from [Link]

  • Padi, Y., et al. (2023). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry, 15(2), 169-178. [Link]

  • Roy, D. K., et al. (2023). Strain induced reactivity of cyclic iminoboranes: the (2 + 2) cycloaddition of a 1H-1,3,2-diazaborepine with ethene. Chemical Science, 14(43), 12053-12060. [Link]

  • PubChem. (n.d.). 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Retrieved from [Link]

  • Pierson, B. D., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(9), 1117-1122. [Link]

  • ResearchGate. (n.d.). Synthesis of Cyclic and Cage Borosilicates Based on Boronic Acids and Acetoxysilylalkoxides. Experimental and Computational Studies of the Stability Difference of Six- and Eight-Membered Rings. Retrieved from [Link]

  • LookChem. (n.d.). 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

  • Szűcs, Z., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(11), 3328. [Link]

  • Fisher Scientific. (n.d.). 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane 97.0+%, TCI America™. Retrieved from [Link]

  • Silva, P. J., & Ramos, M. J. (2009). Computational studies on the reactivity of substituted 1,2-dihydro-1,2-azaborines. The Journal of Organic Chemistry, 74(16), 6120-6129. [Link]

  • Jasiński, R., & Mirosław, A. (2023). A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. Computational and Theoretical Chemistry, 1222, 114081. [Link]

  • ResearchGate. (n.d.). Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. Retrieved from [Link]

  • Asare, E. O., et al. (2016). Computational Studies of 1,3-Dipolar [3 + 2]-Cycloaddition Reactions of Fullerene-C60 with Nitrones. Journal of Chemistry, 2016, 1-10. [Link]

  • Bukane, A. R., & Jagdale, B. S. (2021). DFT exploration on molecular characteristics of 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. J. Adv. Chem. Sci., 7(1), 717-720. [Link]

  • Chaur, M. N., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. International Journal of Molecular Sciences, 25(2), 1148. [Link]

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The Understated Contender: A Comparative Guide to 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, scientist, and drug development professional, the landscape of synthetic chemistry is in constant evolution. The pursuit of more efficient, stable, and cost-effective reagents is paramount. In the realm of boronic esters, staples of palladium-catalyzed cross-coupling reactions, the dominance of pinacol-derived reagents is well-established. However, this guide illuminates a potent, yet often overlooked, alternative: 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. We present a comprehensive literature review and a comparative analysis of its applications, supported by experimental data, to position this reagent as a valuable tool in the synthetic chemist's arsenal.

Introduction: Beyond the Pinacol Paradigm

Boronic acids and their esters are cornerstones of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction's power lies in its ability to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the diol protecting group on the boron atom significantly influences the stability, reactivity, and purification of the resulting boronic ester. For years, pinacol (2,3-dimethyl-2,3-butanediol) has been the diol of choice, leading to the widespread use of pinacol boronic esters.

This guide, however, shifts the focus to a dioxaborinane derivative derived from the more cost-effective 2-methyl-2,4-pentanediol. We will explore the synthesis, applications, and comparative performance of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, demonstrating its potential as a highly effective alternative to its pinacol counterpart.

Synthesis of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane: An Accessible Route

The preparation of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a straightforward and scalable process, making it an attractive option for both academic and industrial laboratories. The synthesis typically involves the transesterification of a trialkyl borate, such as triisopropyl borate, with 2-methyl-2,4-pentanediol.

Experimental Protocol: Synthesis of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Materials:

  • Triisopropyl borate

  • 2-Methyl-2,4-pentanediol (Hexylene glycol)

  • Toluene (or other suitable solvent for azeotropic removal of isopropanol)

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 2-methyl-2,4-pentanediol and triisopropyl borate in a 1:1.1 molar ratio.

  • Add toluene to the flask to facilitate the azeotropic removal of the isopropanol byproduct.

  • Heat the reaction mixture to reflux. The isopropanol-toluene azeotrope will collect in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of isopropanol collected. The reaction is typically complete when the theoretical amount of isopropanol has been removed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The toluene is removed under reduced pressure to yield the crude 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

  • Purification can be achieved by distillation under reduced pressure to afford the pure product as a colorless liquid.

G cluster_reactants Reactants cluster_process Process cluster_products Products Triisopropyl borate Triisopropyl borate Transesterification Transesterification Triisopropyl borate->Transesterification 2-Methyl-2,4-pentanediol 2-Methyl-2,4-pentanediol 2-Methyl-2,4-pentanediol->Transesterification Azeotropic Removal of Isopropanol Azeotropic Removal of Isopropanol Transesterification->Azeotropic Removal of Isopropanol Yields crude product and isopropanol Distillation Distillation Azeotropic Removal of Isopropanol->Distillation Crude product Isopropanol (byproduct) Isopropanol (byproduct) Azeotropic Removal of Isopropanol->Isopropanol (byproduct) 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane Distillation->2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane Purified Product

Caption: Synthetic workflow for 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Applications in Catalytic Borylation Reactions

One of the primary applications of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is as a precursor to 4,4,6-trimethyl-1,3,2-dioxaborinane (MPBH), a stable dialkoxyborane used in transition metal-catalyzed borylation reactions. This reagent has proven effective in the borylation of aryl halides, offering a cost-effective alternative to the widely used pinacolborane (PinBH).

Nickel-Catalyzed Borylation of Aryl Halides

Research by Murata and colleagues has demonstrated the successful use of 4,4,6-trimethyl-1,3,2-dioxaborinane in the nickel-catalyzed borylation of aryl iodides and bromides[1][2][3][4][5]. The mild reaction conditions tolerate a variety of functional groups.

Table 1: Nickel-Catalyzed Borylation of Aryl Halides with 4,4,6-trimethyl-1,3,2-dioxaborinane [1][2][3]

EntryAryl HalideProductYield (%)
14-Iodoacetophenone2-(4-Acetylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane92
24-Bromobenzonitrile2-(4-Cyanophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane85
31-Iodonaphthalene2-(Naphthalen-1-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane90
43-Bromopyridine2-(Pyridin-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane78

Yields are based on isolated product. Reaction conditions typically involve a nickel catalyst such as NiCl₂(dppp), a ligand like DPPF, and a base like Et₃N in a suitable solvent.

G ArX Aryl Halide (Ar-X) Ni_cat Ni Catalyst ArX->Ni_cat MPBH 4,4,6-Trimethyl-1,3,2-dioxaborinane MPBH->Ni_cat ArB_MP Arylboronic Ester (Ar-B(OR)2) Ni_cat->ArB_MP Catalytic Cycle HX_salt HX Salt Ni_cat->HX_salt Base Base (e.g., Et3N) Base->Ni_cat

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with versatile reagents like 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is fundamental to innovation. This boronic ester is a valuable building block, particularly in cross-coupling reactions. However, its utility in synthesis is matched by the critical need for meticulous handling and disposal. Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of a safe, efficient, and trustworthy laboratory environment.

This guide provides a direct, procedural framework for the safe disposal of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane and its associated waste. The protocols herein are designed to be self-validating, explaining the chemical reasoning behind each step to ensure both safety and compliance.

Hazard Profile and Essential Safety Precautions

Understanding the inherent hazards of a chemical is the first step in managing its risks. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is classified with several key hazards that dictate its handling and disposal requirements. All handling and disposal operations must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE): Before initiating any disposal procedure, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.

  • Body Protection: A flame-retardant lab coat, fully fastened.

  • Footwear: Closed-toe shoes.

Quantitative Hazard Data Summary The table below summarizes the classification according to the Globally Harmonized System (GHS), as reported in safety data sheets.[1][2][3]

Hazard ClassGHS CategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[1][3]
Serious Eye Damage/IrritationCategory 1 / 2H318: Causes serious eye damage[1][3] / H319: Causes serious eye irritation[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[2]
Specific Target Organ ToxicitySingle Exposure, Cat. 3H335: May cause respiratory irritation[2]

The Core Principle: Segregation and Chemical Incompatibility

The foundational principle for managing waste from this boronic ester is strict segregation.[4] Under no circumstances should this chemical or its waste streams be mixed with other chemicals unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][5]

Causality: Boronic esters are sensitive to hydrolysis and can react unpredictably with incompatible materials.

  • Hydrolysis: Contact with water or moisture can hydrolyze the ester back to the corresponding boronic acid and isopropanol. While boric acid itself has lower acute toxicity, mixing chemical waste streams is unpredictable and dangerous.[6][7]

  • Incompatible Materials: Never mix boronic ester waste with strong oxidizing agents, acids, or bases in the same waste container.[4][8] Such mixing can lead to exothermic reactions, gas evolution, or the formation of other hazardous compounds.

Step-by-Step Disposal Protocols

The following protocols provide a clear, actionable workflow for managing different types of waste generated from the use of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

Liquid Waste Management

This category includes unused or expired solutions, reaction mixtures, and the first solvent rinse from container decontamination.

Protocol:

  • Select a Waste Container: Use a designated, chemically compatible container with a secure, sealable lid. High-density polyethylene (HDPE) is often a suitable choice.

  • Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"[5][9]

    • The full chemical name: "2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane"

    • All solvents and their approximate concentrations.

    • The relevant hazard pictograms (e.g., Flammable, Corrosive, Health Hazard).

  • Waste Collection: In a chemical fume hood, carefully transfer the liquid waste into the labeled container using a funnel.

  • Secure Storage: Tightly seal the container lid. Do not store funnels in the container. Store the container in a designated satellite accumulation area or secondary containment bin away from heat and ignition sources.[10]

Solid Waste Management

This category includes items contaminated with the boronic ester, such as gloves, weighing paper, paper towels, and contaminated silica gel.

Protocol:

  • Select a Waste Container: Use a designated, sealable container for solid hazardous waste, such as a sturdy, lined cardboard box or a wide-mouth plastic drum.

  • Labeling: As with liquid waste, the container must be clearly labeled as "Hazardous Waste" with the full chemical name of the contaminant.[5][9]

  • Waste Collection: Collect all contaminated solid materials in this dedicated container. Avoid overfilling to ensure it can be safely sealed.

  • Secure Storage: Seal the container and store it in the designated hazardous waste accumulation area.

Decontamination of Empty Containers

Empty containers must be thoroughly decontaminated before they can be disposed of as non-hazardous waste.[5] This process is critical to prevent the introduction of hazardous residues into the regular waste stream.

Protocol:

  • Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone, ethyl acetate). The first rinseate must be collected and disposed of as liquid hazardous waste by transferring it to your designated waste container.[5]

  • Subsequent Rinses: Institutional policies may vary, but it is best practice to collect all three initial rinses as hazardous waste to ensure thorough decontamination.[5]

  • Hydrolysis Wash (Optional but Recommended): For comprehensive decontamination, a subsequent rinse with a mild basic solution can be effective. This helps hydrolyze any remaining boronic ester to a more water-soluble boronate salt, facilitating its removal.[9] This rinsate must also be collected as liquid hazardous waste.

  • Final Rinse: Perform a final rinse with water and collect it as hazardous waste.

  • Drying and Final Disposal: Allow the container to air dry completely in a well-ventilated area. Once dry, deface or remove the original label. The decontaminated container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream.[5]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of waste associated with 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

G Disposal Workflow for 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane start Identify Waste Stream decision What is the waste type? start->decision liquid_waste Liquid Waste (Solutions, Rinsates) decision->liquid_waste Liquid solid_waste Solid Waste (Gloves, Paper, etc.) decision->solid_waste Solid container Empty Reagent Container decision->container Empty Container collect_liquid Collect in labeled, sealed liquid waste container. liquid_waste->collect_liquid collect_solid Collect in labeled, sealed solid waste container. solid_waste->collect_solid decon_step1 Triple rinse with solvent in a fume hood. container->decon_step1 store_waste Store for EHS Pickup in designated area. collect_liquid->store_waste collect_solid->store_waste collect_rinse Collect ALL rinsate as LIQUID HAZARDOUS WASTE. decon_step1->collect_rinse dry_container Air dry container. Deface original label. decon_step1->dry_container After rinsing collect_rinse->collect_liquid dispose_clean Dispose as regular lab glass/plastic. dry_container->dispose_clean

Caption: Decision workflow for segregating and processing waste.

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and responsibility. This not only protects you and your colleagues but also ensures environmental stewardship and regulatory compliance, reinforcing the integrity of our scientific endeavors.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel reagents is foundational. Yet, innovation and safety must be inextricably linked. This guide provides a detailed protocol for the safe handling of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS No. 61676-61-7), a versatile organoborate used in organic synthesis.[1] Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of why specific protective measures are imperative.

Hazard Identification: Understanding the Reagent

Before handling any chemical, a thorough understanding of its intrinsic hazards is the critical first step in risk mitigation. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is classified with several key hazards that directly inform our choice of Personal Protective Equipment (PPE).

According to aggregated GHS data and supplier Safety Data Sheets (SDS), the primary hazards are:

  • Flammable Liquid and Vapor (Category 3) : This compound has a flash point and poses a fire risk, especially when handled near ignition sources.[2][3] Precautionary measures against static discharge and the use of non-sparking tools are essential.[4][5]

  • Causes Serious Eye Damage (Category 1) : This is the most severe risk classification for eye contact, indicating the potential for irreversible damage.[2][3] This mandates a higher level of eye protection than for substances that are merely irritating.

  • Causes Skin Irritation (Category 2) : Prolonged or repeated contact with the skin can cause irritation.[6]

  • May Cause Respiratory Irritation (STOT SE 3) : Inhalation of vapors or aerosols can lead to irritation of the respiratory tract.[6]

These classifications are not just regulatory labels; they are a predictive framework for potential harm, guiding every procedural choice we make.

The Core Principle: A Hierarchy of Controls

While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense. An effective safety culture prioritizes the hierarchy of controls, which begins with eliminating the hazard and ends with personal protection.

cluster_0 Hierarchy of Controls a Elimination/Substitution b Engineering Controls (e.g., Fume Hood) a->b c Administrative Controls (e.g., SOPs, Training) b->c d Personal Protective Equipment (PPE) c->d

Caption: The Hierarchy of Controls in Laboratory Safety.

Always handle 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane within a certified chemical fume hood to minimize vapor inhalation—this is a non-negotiable engineering control.[7][8] Ensure safety showers and eyewash stations are readily accessible and unobstructed.[2][9]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific task and the associated risks of exposure, such as the quantity of material being handled and the potential for splashing or aerosol generation.

Task ScenarioEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities <10g in Fume Hood) Chemical splash goggles (ANSI Z87.1 certified)Chemically resistant nitrile glovesFlame-resistant lab coat, fully fastenedNot required if handled strictly within a certified fume hood
Large-Scale Transfer (>10g) or Splash Risk Operations Chemical splash goggles and a full-face shieldChemically resistant nitrile glovesFlame-resistant lab coat over a chemical-resistant apronNot required if handled strictly within a certified fume hood
Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty, chemically resistant gloves (e.g., butyl rubber over nitrile)Chemical-resistant suit or apron over a flame-resistant lab coatNIOSH-approved respirator with organic vapor cartridges if ventilation is inadequate
Eye and Face Protection: The Non-Negotiable Barrier

Given the H318 "Causes serious eye damage" classification, standard safety glasses are insufficient.[2][3]

  • Rationale : This chemical can cause significant, potentially permanent, eye injury upon contact. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[7]

  • Protocol :

    • Always don chemical splash goggles before entering an area where the chemical is handled.

    • For procedures with a higher risk of splashing, such as transfers between large containers or reactions under pressure, a full-face shield must be worn over the safety goggles.[7][10]

Hand Protection: Preventing Dermal Exposure
  • Rationale : To prevent skin irritation, chemically resistant gloves are required.[6] Nitrile gloves offer good resistance to a range of chemicals and are a standard choice for this application.[9][11]

  • Protocol :

    • Before each use, inspect gloves for any signs of degradation, punctures, or tears.[8][12]

    • Don gloves over the cuffs of your lab coat to protect your wrists.

    • If direct contact with the chemical occurs, remove the contaminated glove immediately using a technique that avoids touching the outside of the glove with your bare hand.

    • Wash hands thoroughly with soap and water after removing gloves.[9][13]

Body Protection: Shielding from Spills and Splashes
  • Rationale : A flame-resistant (FR) lab coat is the minimum requirement due to the flammability of the compound.[4][9] It should be fully buttoned to provide maximum coverage.[10] For larger quantities, an additional chemical-resistant apron provides a further barrier against spills.

  • Protocol :

    • Wear a clean, flame-resistant lab coat that fits properly.

    • Ensure long pants and closed-toe shoes are worn to cover all skin on the lower body.[10]

    • Remove any contaminated clothing immediately and decontaminate or dispose of it as hazardous waste.[4]

Respiratory Protection: When Engineering Controls are Insufficient
  • Rationale : While a fume hood is the primary method for preventing respiratory exposure, a respirator may be necessary during large-scale spills or if engineering controls fail.[7][14]

  • Protocol :

    • Respiratory protection should only be used as a last resort and as part of a formal respiratory protection program, which includes fit-testing and training.[10]

    • If a significant release occurs outside of a fume hood, evacuate the area and use a NIOSH-approved air-purifying respirator with organic vapor cartridges for re-entry and cleanup.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Confirm the chemical fume hood is functioning correctly. Clear the workspace of unnecessary items and ensure spill cleanup materials are readily available. Verify that the nearest safety shower and eyewash station are accessible.[9]

  • Donning PPE : Put on all required PPE as determined by your risk assessment, following the decision workflow below.

  • Handling :

    • Keep the container of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane tightly closed when not in use.

    • Ground and bond containers during transfer to prevent static discharge.[5]

    • Use compatible tools (e.g., glass, PTFE) for transfers.

    • Work slowly and deliberately to minimize splashing or aerosol generation.

  • Post-Handling :

    • Tightly seal the chemical container.

    • Decontaminate the work area.

    • Remove PPE carefully, avoiding self-contamination.

    • Wash hands thoroughly with soap and water.[13]

PPE_Decision_Workflow start Begin Task with 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane fume_hood Is the task performed entirely within a certified chemical fume hood? start->fume_hood splash_risk Is there a significant risk of splashing? (e.g., large volume transfer) fume_hood->splash_risk Yes stop_work STOP WORK Consult EHS fume_hood->stop_work No ppe_base Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Flame-Resistant Lab Coat splash_risk->ppe_base No ppe_face_shield ADD: Full-Face Shield splash_risk->ppe_face_shield Yes spill_cleanup Is this an emergency (spill cleanup outside hood)? ppe_respirator Required PPE: - Full-Face Shield & Goggles - Heavy-Duty Gloves - Chemical Apron/Suit - NIOSH Respirator (Organic Vapor) spill_cleanup->ppe_respirator Yes ppe_base->spill_cleanup ppe_face_shield->spill_cleanup ppe_face_shield->ppe_base

Caption: PPE selection workflow for handling the specified dioxaborinane.

Disposal Plan

All waste materials, including empty containers, contaminated PPE (gloves, wipes), and residual chemical, must be treated as hazardous waste.[7]

  • Segregation : Collect all waste in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[11]

  • Containerization : Use a chemically compatible, leak-proof container with a secure lid.

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name, and associated hazards (Flammable, Corrosive - Eye).

  • Disposal : Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management program.[15]

By adhering to these scientifically grounded protocols, we can ensure that our pursuit of discovery is conducted with the highest standards of safety and professional responsibility.

References

  • BenchChem. Personal protective equipment for handling Borinic acid, methyl ester.
  • Angene Chemical. Safety Data Sheet: 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.
  • Fluorochem Ltd. Safety Data Sheet: 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.
  • PubChem. 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.
  • Fisher Scientific. Safety Data Sheet: 2-Isopropoxy-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane.
  • Thermo Fisher Scientific.
  • BenchChem. Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
  • BenchChem. Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • Anderson Development Company. 2-Isopropoxy-4,4,6-trimethyl-[2][6][7]dioxaborinane.

  • TCI Chemicals. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • TCI Chemicals. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Echemi.
  • Fisher Scientific.
  • University of California, San Diego. Chemical Safety: Personal Protective Equipment.
  • Thermo Fisher Scientific. Safety Data Sheet: Furan-2-boronic acid pinacol ester.
  • Utah State University.

Sources

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